Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane
Description
Properties
IUPAC Name |
1-[bis(benzotriazol-1-yl)methyl]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N9/c1-4-10-16-13(7-1)20-23-26(16)19(27-17-11-5-2-8-14(17)21-24-27)28-18-12-6-3-9-15(18)22-25-28/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENLCXAGJRTBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395687 | |
| Record name | 1,1',1''-Methanetriyltris(1H-benzotriazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88088-95-3 | |
| Record name | 1,1',1''-Methanetriyltris(1H-benzotriazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1H-benzotriazol-1-yl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical properties of Tris(1H-benzo[d]triazol-1-yl)methane
An In-depth Technical Guide to the Physical Properties of Tris(1H-benzo[d]triazol-1-yl)methane
Introduction
Tris(1H-benzo[d]triazol-1-yl)methane, a molecule characterized by a central methane carbon bonded to three 1H-benzotriazole units, is a compound of significant interest in the field of coordination chemistry. Its tripodal, propeller-like structure provides multiple nitrogen donor sites, making it a versatile N-donor ligand for the formation of metal-organic frameworks (MOFs) and various coordination complexes.[1][2][3] The inherent stability of the benzotriazole ring system to a range of chemical conditions further enhances its utility.[4] This guide provides a comprehensive overview of the core , grounded in experimental data to support its application in research and development.
General Physicochemical Properties
The fundamental identification and properties of Tris(1H-benzo[d]triazol-1-yl)methane are summarized below. This compound is typically supplied as a stable, crystalline solid.
| Property | Value | Source(s) |
| CAS Number | 88088-95-3 | [5][6][7] |
| Molecular Formula | C₁₉H₁₃N₉ | [2][5][8] |
| Molecular Weight | 367.37 g/mol | [2][5] |
| Monoisotopic Mass | 367.1294 Da | [8] |
| Appearance | White needles; White to light yellow powder/crystal | [4] |
| Purity | Typically >95.0% (HPLC) |
Molecular Structure and Crystallography
Tris(1H-benzo[d]triazol-1-yl)methane adopts a distinct three-dimensional conformation due to the steric hindrance between the three bulky benzotriazole substituents. This leads to a "propeller-like" arrangement, a characteristic feature for poly-azolylmethanes.[3] While the single-crystal X-ray structure of the compound has been determined, allowing for its use in analyzing more complex structures like its copper complexes, detailed crystallographic data for the free ligand is not widely published in foundational literature.[1]
Caption: 2D representation of Tris(1H-benzo[d]triazol-1-yl)methane.
Thermal Properties
Melting Point
The melting point of Tris(1H-benzo[d]triazol-1-yl)methane is consistently reported within a narrow range, indicating a high degree of purity for well-prepared samples.
| Melting Point (°C) | Source |
| 197 - 198 | The Journal of Organic Chemistry[4] |
| 194.0 - 198.0 | TCI Deutschland GmbH |
| 194 - 196 | The Journal of Organic Chemistry (literature value)[4] |
| 191 - 195 | MySkinRecipes[2] |
Thermal Decomposition
The thermal stability of the benzotriazole ring is high, but the overall molecule can undergo decomposition at elevated temperatures.[4] Gas chromatography/mass spectrometry (GC/MS) experiments show that upon heating to 270 °C in a GC column, the molecule decomposes.[4] The primary decomposition pathway involves the homolytic cleavage of a carbon-nitrogen bond, resulting in the elimination of a benzotriazolyl radical.[4] This process yields bis(benzotriazol-1-yl)methane, which is detected by MS.[4] This characteristic thermal behavior is a key consideration for high-temperature applications.
Caption: Thermal decomposition pathway of Tris(1H-benzo[d]triazol-1-yl)methane.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of Tris(1H-benzo[d]triazol-1-yl)methane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The reported chemical shifts are consistent with the proposed structure.[4]
Table 4.1: NMR Spectral Data [4]
| Spectrum | Solvent | Chemical Shift (δ) and Description |
| ¹H NMR | C₆D₆ | 9.59 (s, 1H): Methine proton (CH).7.75-7.79 (m, 3H): Aromatic protons.6.98-7.01 (m, 3H): Aromatic protons.6.75-6.78 (m, 6H): Aromatic protons. |
| ¹³C NMR | CDCl₃ | 146.4, 132.0: Carbons of the triazole-fused benzene ring.129.5, 125.4, 120.7, 110.0: Aromatic carbons.78.1: Methine carbon (CH). |
Causality: The singlet at 9.59 ppm in the ¹H NMR spectrum is highly characteristic of the single methine proton, significantly deshielded by the three electronegative benzotriazole rings. The complexity of the aromatic region (6.75-7.79 ppm) reflects the different electronic environments of the protons on the benzene rings. In the ¹³C NMR spectrum, the peak at 78.1 ppm is diagnostic for the central sp³-hybridized methine carbon.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides insight into the molecule's fragmentation pattern under energetic conditions.
Table 4.2: Key Mass Spectrometry Fragmentation Data (EI⁺ Mode) [4]
| m/z | Relative Intensity (%) | Assignment |
| 367 | 25 | M⁺ (Molecular Ion) |
| 249 | 100 | [M - C₆H₄N₃]⁺ (Loss of a benzotriazolyl radical) |
| 221 | 58 | Further fragmentation |
| 192 | 85 | Further fragmentation |
Trustworthiness: The fragmentation pattern serves as a self-validating system for the structure. The molecular ion peak at m/z 367 confirms the molecular weight. The base peak at m/z 249, corresponding to the loss of a single benzotriazolyl radical, is highly indicative of the tris-substituted structure and corroborates the thermal decomposition pathway.[4]
Solubility and Handling
-
Solubility : The published synthesis protocol indicates that Tris(1H-benzo[d]triazol-1-yl)methane is soluble in chloroform (CHCl₃) and can be purified by crystallization from a chloroform-methanol (CHCl₃-MeOH) mixture.[4] This suggests good solubility in chlorinated solvents and moderate solubility in polar protic solvents like methanol. Its solubility in aqueous solutions is expected to be low.
-
Storage : For long-term stability, storage at 2-8°C in a tightly sealed container is recommended by commercial suppliers.[2]
-
Handling : Standard personal protective equipment should be used when handling this compound, as it may cause skin, eye, and respiratory irritation.[7][9]
Experimental Protocol: Synthesis and Purification
The following protocol is adapted from established literature for the synthesis of Tris(1H-benzo[d]triazol-1-yl)methane.[4] This method utilizes a phase-transfer catalysis system.
Materials and Reagents
-
Benzotriazole
-
Chloroform (CHCl₃)
-
Aqueous Sodium Hydroxide (NaOH, 40%)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Methanol (MeOH)
-
Activated Charcoal
-
Deionized Water (H₂O)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzotriazole (0.5 mol), 40% aqueous NaOH (50 mL), Bu₄NBr (1.6 g), and CHCl₃ (50 mL).
-
Reflux: Heat the biphasic mixture under reflux for 48 hours with vigorous stirring. The Bu₄NBr acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases.
-
Workup and Extraction: After cooling the reaction mixture to room temperature, extract the organic material with CHCl₃ (2 x 100 mL).
-
Washing: Wash the combined organic layers with H₂O (5 x 50 mL) to remove residual NaOH and other water-soluble impurities.
-
Concentration: Concentrate the organic layer under reduced pressure to yield a brown solid crude product.
-
Purification: Recrystallize the crude solid from a mixture of CHCl₃ and MeOH, with the addition of activated charcoal to remove colored impurities.
-
Isolation: Filter the resulting white needles and dry under vacuum to obtain the pure product.
Caption: Workflow for the synthesis and purification of the title compound.
References
- 1. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations [mdpi.com]
- 2. Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane [myskinrecipes.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. This compound,88088-95-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. PubChemLite - Tris(1h-benzotriazol-1-yl)methane (C19H13N9) [pubchemlite.lcsb.uni.lu]
- 9. This compound, 95.0%, 1g [scisupplies.eu]
An In-depth Technical Guide to the Molecular Structure and Conformation of Tris(1H-benzo[d]triazol-1-yl)methane
This guide provides a comprehensive technical overview of the molecular structure and conformational properties of Tris(1H-benzo[d]triazol-1-yl)methane. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the unique structural characteristics of this and related triazole compounds.
Introduction: The Significance of N-Substituted Benzotriazoles
Tris(1H-benzo[d]triazol-1-yl)methane belongs to the broader class of N-substituted benzotriazoles, which are of significant interest in organic synthesis and medicinal chemistry. The benzotriazole moiety is a versatile functional group, known for its stability and its ability to act as a leaving group or to direct specific chemical transformations. The central methane carbon atom in Tris(1H-benzo[d]triazol-1-yl)methane, bonded to three benzotriazole units, creates a unique three-dimensional structure that influences its reactivity and potential applications. Understanding the spatial arrangement of the benzotriazole rings is crucial for predicting its interaction with biological targets or its performance in material applications.
Molecular Structure and Synthesis
Tris(1H-benzo[d]triazol-1-yl)methane is a symmetric molecule with the chemical formula C₁₉H₁₃N₉. The structure consists of a central methane carbon atom to which three 1H-benzo[d]triazole rings are attached via their N1 positions.
Synthesis
The synthesis of Tris(1H-benzo[d]triazol-1-yl)methane has been reported in the literature. A common method involves the reaction of benzotriazole with a suitable one-carbon electrophile under basic conditions.
Experimental Protocol: Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane
This protocol is based on established synthetic methods for related compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-Benzotriazole in a suitable aprotic solvent such as chloroform (CHCl₃).
-
Base Addition: Add a slight excess of a base, such as powdered potassium hydroxide, to the solution to deprotonate the benzotriazole.
-
Electrophile Addition: Slowly add one-third of a molar equivalent of a methine source, like chloroform, to the stirred suspension. The reaction is typically carried out under phase-transfer catalysis conditions to facilitate the reaction between the solid base and the organic phase.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is washed with water to remove inorganic salts. The organic solvent is then removed under reduced pressure to yield the crude product. The pure product can be obtained by crystallization from a suitable solvent system, such as a chloroform-methanol mixture, often with the addition of activated charcoal to remove colored impurities.[1]
Caption: Synthetic workflow for Tris(1H-benzo[d]triazol-1-yl)methane.
Spectroscopic Characterization
The identity and purity of the synthesized Tris(1H-benzo[d]triazol-1-yl)methane can be confirmed using various spectroscopic techniques.
| Technique | Observed Data | Reference |
| Melting Point | 197−198 °C | [1] |
| ¹H NMR (C₆D₆) | δ 6.75−6.78 (m, 6H), 6.98−7.01 (m, 3H), 7.75−7.79 (m, 3H), 9.59 (s, 1H) | [1] |
| ¹³C NMR (CDCl₃) | δ 78.1, 110.0, 120.7, 125.4, 129.5, 132.0, 146.4 | [1] |
| Mass Spec. (EI⁺) | m/z 367 (M⁺, 25%), 249 (100), 221 (58), 192 (85), 166 (35), 140 (17) | [1] |
Molecular Conformation: A Propeller-Like Arrangement
A definitive single-crystal X-ray structure for Tris(1H-benzo[d]triazol-1-yl)methane is not publicly available at the time of this writing. However, based on the crystal structures of analogous compounds such as tris(pyrazol-1-yl)methane and tris(benzimidazol-1-yl)methanes, a "propeller-like" conformation can be confidently inferred.
In this conformation, the three benzotriazole rings are arranged around the central methane carbon in a non-coplanar fashion, resembling the blades of a propeller. This arrangement is a consequence of steric hindrance between the bulky benzotriazole units, which prevents them from lying in the same plane.
Insights from Analogous Structures
Studies on related tris(azolyl)methane compounds provide valuable insights into the likely conformation of Tris(1H-benzo[d]triazol-1-yl)methane:
-
Tris(3-methyl-1H-pyrazol-1-yl)methane: The crystal structure of this compound reveals a propeller-like motif where the three pyrazole rings are oriented at significant angles to each other.[2]
-
Tris(benzimidazol-1-yl)methanes: These compounds also adopt a propeller-like conformation. The steric bulk of the substituents on the benzimidazole ring influences the barrier to racemization, indicating a chiral, propeller-like ground state.
The steric demand of the benzo-fused ring in the benzotriazole units of Tris(1H-benzo[d]triazol-1-yl)methane is expected to be even greater than that of the pyrazole or benzimidazole rings in the aforementioned analogs, further enforcing a propeller-like conformation.
Caption: Schematic representation of the propeller-like conformation.
Conformational Dynamics
The propeller-like conformation of Tris(1H-benzo[d]triazol-1-yl)methane is not static. The benzotriazole rings can undergo correlated rotation around the C-N bonds. This dynamic process, known as "propeller rotation," can be investigated using dynamic NMR spectroscopy. The energy barrier for this rotation is dependent on the steric bulk of the azole rings. For tris(benzimidazol-1-yl)methanes, these barriers have been measured and are found to be significant.
Computational Modeling of the Molecular Conformation
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting and analyzing the molecular structure and conformation of Tris(1H-benzo[d]triazol-1-yl)methane.
Workflow for Computational Analysis:
-
Initial Structure Generation: A 3D model of Tris(1H-benzo[d]triazol-1-yl)methane is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial to locate the global minimum energy structure.
-
Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This step refines the molecular geometry to a stationary point on the potential energy surface.
-
Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Analysis of Structural Parameters: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and analyzed to provide a detailed description of the molecular conformation.
Caption: Workflow for DFT-based conformational analysis.
Conclusion and Future Perspectives
Tris(1H-benzo[d]triazol-1-yl)methane is a sterically crowded molecule that, based on strong evidence from analogous structures, adopts a stable propeller-like conformation. While spectroscopic data confirms its synthesis and basic structure, a definitive understanding of its three-dimensional arrangement in the solid state awaits single-crystal X-ray diffraction studies. In the interim, computational modeling provides a robust framework for investigating its conformational landscape.
The unique C₃-symmetric and chiral nature of its predicted conformation makes Tris(1H-benzo[d]triazol-1-yl)methane an interesting candidate for applications in asymmetric catalysis, as a chiral ligand, and in the design of novel materials with specific topological properties. Further experimental and theoretical studies are warranted to fully elucidate the relationship between its structure and its chemical and physical properties.
References
synthesis pathway for Tris(1H-benzo[d]triazol-1-yl)methane from benzotriazole
An In-Depth Technical Guide to the Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane
A Foreword for the Modern Researcher
In the landscape of synthetic chemistry, benzotriazole and its derivatives stand as remarkably versatile scaffolds. Their applications are extensive, ranging from their role as indispensable synthetic auxiliaries to their integration into novel therapeutic agents and advanced materials.[1] Tris(1H-benzo[d]triazol-1-yl)methane, in particular, emerges as a compound of significant interest, not only as a product of a challenging triple N-alkylation but also as a potent reagent in its own right, for instance, in specialized formylation reactions.[2][3]
This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic and practical understanding of the synthesis of Tris(1H-benzo[d]triazol-1-yl)methane from benzotriazole. We will delve into the mechanistic underpinnings of the reaction, justify the selection of specific reagents and conditions, and provide a robust, field-tested protocol. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive and actionable resource grounded in scientific integrity.
The Synthetic Challenge: A Phase-Transfer Catalysis Approach
The synthesis of Tris(1H-benzo[d]triazol-1-yl)methane involves the formation of three new carbon-nitrogen bonds, attaching three benzotriazole units to a single methane carbon. The chosen carbon source is chloroform (CHCl₃). The core of this transformation is a nucleophilic substitution reaction. However, the direct reaction between benzotriazole and chloroform is impractical due to the immiscibility of the reactants and the insufficient nucleophilicity of benzotriazole's N-H proton.
To overcome this, the synthesis employs a phase-transfer catalysis (PTC) system. This elegant strategy facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase).
Mechanistic Rationale: Bridging the Phase Divide
-
Generation of the Nucleophile : Benzotriazole is a weak acid. In the aqueous phase, a strong base, sodium hydroxide (NaOH), deprotonates the N-H group to form the sodium benzotriazolide salt. This creates the benzotriazolide anion, which is a much more potent nucleophile.
-
The Phase-Transfer Catalyst : A key component is the phase-transfer catalyst, Tetrabutylammonium bromide (Bu₄NBr). The lipophilic (fat-loving) tetrabutylammonium cation (Bu₄N⁺) pairs with the benzotriazolide anion. This newly formed ion pair is soluble in the organic phase.
-
Nucleophilic Attack in the Organic Phase : The catalyst shuttles the benzotriazolide anion from the aqueous phase into the organic phase, where the chloroform substrate resides. The benzotriazolide anion can then perform a nucleophilic attack on the electron-deficient carbon atom of chloroform, displacing a chloride ion.
-
Stepwise Substitution : This process occurs sequentially three times, with a benzotriazolide anion displacing each of the three chlorine atoms on the methane carbon until the final product, Tris(1H-benzo[d]triazol-1-yl)methane, is formed. The prolonged reflux time of 48 hours indicates that the subsequent substitutions become progressively more difficult.[4]
The diagram below illustrates the workflow of this phase-transfer catalyzed synthesis.
References
The Enigmatic Catalyst: An In-Depth Technical Guide to the Mechanism of Action of Tris(1H-benzo[d]triazol-1-yl)methane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the catalytic functionalities of Tris(1H-benzo[d]triazol-1-yl)methane, a molecule of significant interest in modern organic synthesis. We will transcend a superficial overview to provide a deep, mechanistic understanding, drawing from established principles of organocatalysis and the unique chemical properties imparted by its benzotriazole moieties. This document is structured to offer not just theoretical knowledge but also actionable insights for the practicing scientist.
Introduction: Unveiling a Multifaceted Molecule
Tris(1H-benzo[d]triazol-1-yl)methane, with the chemical formula C₁₉H₁₃N₉, is a structurally intriguing molecule featuring a central methane carbon bonded to three 1H-benzotriazole units.[1][2] The benzotriazole heterocycle is a versatile player in organic chemistry, known for its stability, electron-donating and accepting properties, and its role as a proficient leaving group or ligand in various transformations.[3][4] These inherent characteristics of the benzotriazole unit foreshadow the diverse catalytic potential of the title compound. While direct and extensive literature on the catalytic mechanisms of Tris(1H-benzo[d]triazol-1-yl)methane is still emerging, by examining its structure and the well-documented reactivity of its constituent parts, we can elucidate several plausible and powerful mechanisms of action.
This guide will explore three primary catalytic modalities of Tris(1H-benzo[d]triazol-1-yl)methane:
-
As a Precursor to N-Heterocyclic Carbenes (NHCs): A dominant and highly probable catalytic pathway.
-
As a Source of the Benzotriazolyl Anion and Radical Species: Leveraging the leaving group ability of the benzotriazole moiety.
-
In Transition Metal Catalysis: Where the benzotriazole units act as effective ligands.
Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane
A robust understanding of a catalyst's mechanism begins with its synthesis, as impurities or side products from its preparation can influence its catalytic behavior.
Experimental Protocol: Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane[5]
-
Reaction Setup: A mixture of benzotriazole (2.0 g, 0.5 mol), aqueous sodium hydroxide (40%, 50 mL), and tetrabutylammonium bromide (Bu₄NBr) (1.6 g) in chloroform (CHCl₃, 50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated under reflux for 48 hours.
-
Extraction: After cooling to room temperature, the organic material is extracted with chloroform (2 x 100 mL).
-
Washing: The combined organic layer is washed with water (5 x 50 mL).
-
Concentration and Purification: The organic solvent is removed under reduced pressure to yield a brown solid. The crude product is purified by crystallization from a chloroform-methanol mixture, with the addition of charcoal, to afford pure Tris(1H-benzo[d]triazol-1-yl)methane as white needles.
Mechanism I: The N-Heterocyclic Carbene (NHC) Pathway
The most compelling catalytic role for Tris(1H-benzo[d]triazol-1-yl)methane is as a precatalyst for an N-heterocyclic carbene (NHC). NHCs are a class of organocatalysts that have revolutionized synthetic chemistry.[5][6] The triazole core of the benzotriazole moiety is a well-established precursor to triazolylidene NHCs, which are known to be potent catalysts for a variety of transformations.[7]
Generation of the Active Carbene
The catalytic cycle initiates with the in situ generation of the active carbene species from the Tris(1H-benzo[d]triazol-1-yl)methane precursor. This process is typically base-mediated.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - Tris(1h-benzotriazol-1-yl)methane (C19H13N9) [pubchemlite.lcsb.uni.lu]
- 3. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
spectroscopic data for Tris(1H-benzo[d]triazol-1-yl)methane NMR and mass spec
An In-Depth Technical Guide to the Spectroscopic Characterization of Tris(1H-benzo[d]triazol-1-yl)methane
Authored by: Gemini, Senior Application Scientist
Introduction
Tris(1H-benzo[d]triazol-1-yl)methane is a significant chemical compound characterized by a central methane carbon bonded to three 1H-benzotriazole moieties.[1][2] Its structural complexity and the presence of multiple nitrogen atoms make it a molecule of interest in coordination chemistry and as a versatile synthetic reagent. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tris(1H-benzo[d]triazol-1-yl)methane, offering field-proven insights for researchers, scientists, and professionals in drug development.
The structural integrity of this molecule is confirmed through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering corroborative evidence for the compound's identity.
Part 1: Synthesis and Preparation of Analytical Sample
A fundamental understanding of a compound's synthesis is crucial as impurities or isomeric byproducts can significantly influence spectroscopic data. Tris(1H-benzo[d]triazol-1-yl)methane is typically synthesized via the reaction of 1H-benzotriazole with a suitable one-carbon electrophile.
Experimental Protocol: Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane
This protocol is adapted from established literature procedures.[3]
-
Reaction Setup: To a solution of 1H-benzotriazole in a suitable solvent such as chloroform, add an aqueous solution of sodium hydroxide and a phase-transfer catalyst.
-
Addition of Reagents: Cool the mixture and slowly add bromoform (CHBr₃).
-
Reaction: Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: Separate the organic layer, wash it multiple times with water to remove inorganic salts and excess base.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude solid.
-
Crystallization: Purify the crude product by crystallization from a chloroform-methanol mixture, with the addition of charcoal to remove colored impurities. The final product is obtained as white needles.[3]
A sample prepared via this method, with a confirmed melting point of 197-198 °C, is suitable for the spectroscopic analyses detailed below.[3]
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Tris(1H-benzo[d]triazol-1-yl)methane, both ¹H and ¹³C NMR provide definitive structural information. It is important to note that N-substituted benzotriazoles can exist as 1-substituted and 2-substituted isomers, though the 1-substituted form is generally predominant.[4][5][6]
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following atom numbering scheme is used.
Caption: Molecular structure of Tris(1H-benzo[d]triazol-1-yl)methane.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides a map of the proton environments in the molecule. Due to the C₃ symmetry of the molecule, the three benzotriazole units are chemically equivalent, simplifying the spectrum.
Table 1: ¹H NMR Data for Tris(1H-benzo[d]triazol-1-yl)methane. [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.59 | Singlet | 1H | Methine (CH, Hα) |
| 7.75 - 7.79 | Multiplet | 3H | Aromatic (H-4) |
| 6.98 - 7.01 | Multiplet | 3H | Aromatic (H-7) |
| 6.75 - 6.78 | Multiplet | 6H | Aromatic (H-5, H-6) |
| Solvent: C₆D₆ |
Interpretation of ¹H NMR Spectrum:
-
Methine Proton (Hα): The most distinct signal is the singlet at 9.59 ppm.[3] This significant downfield shift is attributed to the strong deshielding effect of the three electron-withdrawing benzotriazole rings attached to the same carbon.
-
Aromatic Protons: The aromatic region (6.75-7.79 ppm) integrates to 12 protons, consistent with three sets of four aromatic protons. The protons on each benzotriazole ring are chemically distinct, leading to complex multiplets. The protons adjacent to the triazole ring (H-4 and H-7) are typically shifted further downfield compared to H-5 and H-6.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of the molecule simplifies the spectrum to show only one set of signals for the benzotriazole rings and one signal for the methine carbon.
Table 2: ¹³C NMR Data for Tris(1H-benzo[d]triazol-1-yl)methane. [3]
| Chemical Shift (δ) ppm | Assignment |
| 146.4 | C-3a |
| 132.0 | C-7a |
| 129.5 | C-5 |
| 125.4 | C-6 |
| 120.7 | C-4 |
| 110.0 | C-7 |
| 78.1 | Methine (Cα) |
| Solvent: CDCl₃ |
Interpretation of ¹³C NMR Spectrum:
-
Methine Carbon (Cα): The methine carbon appears at 78.1 ppm.[3] This upfield shift, relative to what might be expected for a carbon attached to three heteroaromatic systems, is characteristic of such structures.
-
Aromatic Carbons: Six distinct signals are observed for the aromatic carbons, confirming the equivalence of the three benzotriazole units. The two carbons fused to the triazole ring (C-3a and C-7a) are found at 146.4 and 132.0 ppm, respectively. The remaining four carbons of the benzene ring appear between 110.0 and 129.5 ppm.[3]
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. Electron Ionization (EI) is a common high-energy technique that often results in extensive fragmentation.
Mass Spectrometry Data
Table 3: EI-MS Fragmentation Data for Tris(1H-benzo[d]triazol-1-yl)methane. [3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 367 | 25 | [M]⁺ (Molecular Ion) |
| 249 | 100 | [M - C₆H₄N₂]⁺ |
| 221 | 58 | [M - C₆H₄N₃ - N₂]⁺ |
| 192 | 85 | [C₁₃H₈N₄]⁺ |
| 166 | 35 | [C₁₂H₈N]⁺ |
| Mode: EI⁺ |
Interpretation of Mass Spectrum and Fragmentation Pathway:
The mass spectrum provides clear evidence for the molecular formula C₁₉H₁₃N₉ (MW: 367.37 g/mol ).[1]
-
Molecular Ion ([M]⁺): A peak at m/z 367 corresponds to the intact molecular ion, confirming the molecular weight.[3]
-
Base Peak (m/z 249): The most abundant fragment is observed at m/z 249. This corresponds to the loss of a benzotriazolyl radical (•C₆H₄N₃, mass 118) from the molecular ion. This is a characteristic fragmentation pathway, indicating the relative lability of the C-N bond connecting the methine carbon to one of the benzotriazole rings.[3]
-
Other Fragments: Subsequent fragmentations, such as the loss of nitrogen (N₂, mass 28) and other rearrangements, lead to the additional peaks observed at m/z 221, 192, and 166.[3]
Visualization of Key Fragmentation Step
Caption: Primary fragmentation of Tris(1H-benzo[d]triazol-1-yl)methane in EI-MS.
Part 4: Standard Operating Procedures for Analysis
To ensure data reproducibility and accuracy, adherence to standardized protocols is essential.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H Spectrum: Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquisition of ¹³C Spectrum: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol: Mass Spectrometry Sample Preparation and Acquisition (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Inlet System: Introduce the sample into the ion source. For volatile and thermally stable compounds, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. Thermal decomposition in a GC column has been noted for this compound, which can itself provide fragmentation insight.[3]
-
Ionization: Ionize the sample using a standard electron energy of 70 eV in EI mode.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and relevant fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.
Conclusion
The spectroscopic data for Tris(1H-benzo[d]triazol-1-yl)methane are highly characteristic and provide unambiguous confirmation of its structure. Key identifying features include the significantly deshielded methine proton singlet above 9 ppm in the ¹H NMR spectrum, the C₃ symmetry reflected in both ¹H and ¹³C NMR, a clear molecular ion peak at m/z 367 in the mass spectrum, and a dominant fragment at m/z 249 corresponding to the loss of a single benzotriazolyl radical. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important chemical compound.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - Tris(1h-benzotriazol-1-yl)methane (C19H13N9) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of Tris(1H-benzo[d]triazol-1-yl)methane in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Tris(1H-benzo[d]triazol-1-yl)methane (CAS 88088-95-3). As a key reagent and versatile ligand in coordination chemistry, catalysis, and materials science, understanding its behavior in various solvents is critical for experimental design, process optimization, and formulation.[1] This document synthesizes theoretical solubility predictions based on molecular structure with established experimental protocols for solubility determination. It offers researchers and drug development professionals a foundational understanding and a practical framework for working with this compound, including step-by-step methodologies and data interpretation insights.
Introduction to Tris(1H-benzo[d]triazol-1-yl)methane
Tris(1H-benzo[d]triazol-1-yl)methane, also known as 1,1',1''-methanetriyltris(1H-benzotriazole), is a unique organic compound featuring a central methane carbon atom bonded to the N-1 position of three benzotriazole moieties.[2] The benzotriazole unit is well-known for its thermal stability, UV-absorbing properties, and its use as a corrosion inhibitor.[2][3] These characteristics impart significant potential to the larger molecule for applications in materials science, particularly in polymers and coatings where UV stability is paramount.[2]
In the realm of synthetic and coordination chemistry, the three electron-rich benzotriazole rings serve as excellent coordination sites for metal ions. This has led to its use as a versatile ligand in the formation of Metal-Organic Frameworks (MOFs) and as a component in novel catalytic systems.[1] Given that the majority of these applications require the compound to be in solution, a thorough understanding of its solubility profile is not merely advantageous—it is a prerequisite for success. This guide addresses this need by providing both predictive analysis and actionable experimental protocols.
Core Physicochemical Properties
A molecule's solubility is governed by its physical and chemical properties. The key characteristics of Tris(1H-benzo[d]triazol-1-yl)methane are summarized below.
| Property | Value | Source(s) |
| CAS Number | 88088-95-3 | [2][4][5] |
| Molecular Formula | C₁₉H₁₃N₉ | [2][5] |
| Molecular Weight | ~367.37 g/mol | [1][2][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 191–198 °C | [1][6] |
The molecule's structure is the primary determinant of its solubility. It possesses a large, rigid, and predominantly aromatic framework. While the benzotriazole rings contain polar nitrogen atoms, the overall structure is dominated by hydrophobic surface area, which strongly suggests poor aqueous solubility.
Caption: Chemical structure of Tris(1H-benzo[d]triazol-1-yl)methane.
Predicted Solubility Profile
Direct, quantitative solubility data for Tris(1H-benzo[d]triazol-1-yl)methane is not widely published. However, based on the fundamental principle of "like dissolves like" and available anecdotal evidence, we can construct a predictive profile. The molecule's large size and multiple polar heterocyclic rings suggest that solvents capable of interacting with these features without being hindered by the overall hydrophobic character will be most effective.
| Solvent | Solvent Class | Predicted Qualitative Solubility | Rationale / Evidence |
| Water | Polar Protic | Insoluble | Large hydrophobic surface area overwhelms the polarity of the N atoms. |
| Hexane, Toluene | Nonpolar | Insoluble / Very Poorly Soluble | The compound is too polar for effective dissolution in nonpolar aliphatic or aromatic hydrocarbons. |
| Methanol, Ethanol | Polar Protic | Slightly to Sparingly Soluble | Can act as H-bond acceptors with the solvent. Solubility is likely limited by the large aromatic system. Methanol was used in a re-crystallization and a photolysis study.[6] |
| Acetone, Ethyl Acetate | Polar Aprotic | Sparingly to Moderately Soluble | Dipole-dipole interactions can facilitate dissolution. |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | A common solvent for complex organic molecules. |
| Chloroform (CHCl₃) | Polar Aprotic | Soluble | The compound has been successfully crystallized from a chloroform-methanol mixture.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Excellent solvent for a wide range of organic compounds, likely to solvate the molecule effectively. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Moderately Soluble | Its polarity should allow for some dissolution. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Freely Soluble | A powerful polar aprotic solvent known for dissolving complex, nitrogen-containing heterocycles. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Freely Soluble | One of the strongest common lab solvents, very likely to dissolve the compound effectively. |
Experimental Protocol for Solubility Determination
To move beyond prediction, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of Tris(1H-benzo[d]triazol-1-yl)methane, progressing from a rapid qualitative screen to a precise quantitative measurement. This workflow is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.
Materials and Equipment
-
Tris(1H-benzo[d]triazol-1-yl)methane (≥95% purity)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials (e.g., 4 mL or 20 mL) with screw caps
-
Calibrated pipettes or burette[7]
-
Vortex mixer and orbital shaker/rocker
-
Temperature-controlled environment (e.g., lab bench at 25 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and appropriate solvents for dilutions
Experimental Workflow Diagram
Caption: Workflow for solubility determination of organic compounds.
Step-by-Step Methodology
Part 1: Rapid Qualitative Screening
This initial step quickly categorizes solvents and avoids wasting time on those in which the compound is clearly insoluble.
-
Preparation: Weigh approximately 5 mg of Tris(1H-benzo[d]triazol-1-yl)methane into a small glass vial.[7]
-
Solvent Addition: Add 1 mL of the test solvent to the vial. This creates a test concentration of ~5 mg/mL.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.[8]
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The majority of the solid has dissolved, but some particulates remain.
-
Insoluble: The bulk of the solid material remains undissolved.[8]
-
Part 2: Quantitative Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility. The core principle is to create a saturated solution at equilibrium.
-
Prepare Slurry: Add an excess amount of the compound (e.g., 20-30 mg) to a known volume of solvent (e.g., 2.0 mL) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial on an orbital shaker or rocker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours, with 48 hours being preferable to ensure equilibrium is fully reached.
-
Sedimentation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow undissolved solids to settle. This prevents premature clogging of the syringe filter.
-
Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any microscopic solid particles that would lead to an overestimation of solubility.
-
Dilution: Accurately dilute a known volume of the filtered saturate into a larger known volume of the same solvent using volumetric flasks. The dilution factor will depend on the expected concentration and the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the precise concentration. Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or mol/L.
Practical Insights and Troubleshooting
-
Causality of Equilibration Time: A 24-48 hour equilibration period is chosen because the dissolution of complex, crystalline organic solids can be slow. Shorter times risk measuring a concentration that is not yet at its saturation point, leading to an underestimation of the true solubility.
-
Kinetic vs. Thermodynamic Solubility: The protocol described measures thermodynamic solubility. Be aware of potential supersaturation, where a solution temporarily holds more solute than it should at equilibrium. This can be induced by temperature changes. Allowing the solution to equilibrate for long periods mitigates this.
-
Impact of Purity: The solubility of a compound can be significantly affected by impurities. Always use a compound of the highest available and verified purity for accurate measurements.
-
pH Effects: For solvents containing water or for protic solvents, the pH can influence the solubility of compounds with acidic or basic functional groups. While Tris(1H-benzo[d]triazol-1-yl)methane is not strongly acidic or basic, extreme pH values could potentially affect the benzotriazole rings.
Conclusion
Tris(1H-benzo[d]triazol-1-yl)methane is a compound of significant interest with poor aqueous solubility. Its solubility in organic solvents is predicted to be highest in powerful, polar aprotic solvents such as DMSO, DMF, and chloroform, with moderate to low solubility in alcohols and other less polar media. Due to the scarcity of published quantitative data, researchers are strongly encouraged to perform experimental determinations. The robust, two-part protocol provided in this guide offers a reliable pathway to generate accurate and reproducible solubility data, which is fundamental for advancing the use of this versatile compound in research and development.
References
- 1. Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane [myskinrecipes.com]
- 2. CAS 88088-95-3: 1,1',1''-Methanetriyltris(1H-benzotriazole) [cymitquimica.com]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.ws [chem.ws]
An In-depth Technical Guide to the Photochemical Stability and Decomposition of Tris(1H-benzo[d]triazol-1-yl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1H-benzo[d]triazol-1-yl)methane is a unique molecule characterized by a central methane carbon atom bonded to three 1H-benzotriazole units. While its specific applications are not broadly documented in mainstream literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Benzotriazole derivatives are known for their utility as UV stabilizers, corrosion inhibitors, and as structural components in pharmacologically active compounds.[1] The inherent photosensitivity of the benzotriazole ring system necessitates a thorough understanding of the photochemical stability of its derivatives, especially for applications where exposure to light is probable, such as in pharmaceutical formulations and polymeric materials.
This technical guide provides a comprehensive exploration of the photochemical stability and decomposition pathways of Tris(1H-benzo[d]triazol-1-yl)methane. As a Senior Application Scientist, the following narrative synthesizes foundational photochemical principles with actionable experimental insights. We will delve into the known degradation mechanisms, the critical factors influencing its stability, and present robust protocols for its systematic evaluation. This guide is designed to be a self-validating resource, grounding its claims in established scientific literature and providing the necessary detail for replication and extension in a research and development setting.
Part 1: Photochemical Profile of Tris(1H-benzo[d]triazol-1-yl)methane
UV-Vis Absorption Characteristics
General Photochemical Reactivity
The benzotriazole ring is known to be highly stable to a variety of chemical conditions, including acids, bases, oxidation, and reduction.[3] However, it is susceptible to photochemical degradation. The photochemistry of 1-substituted benzotriazoles has been a subject of considerable study and is generally characterized by the extrusion of molecular nitrogen (N₂) upon UV irradiation.[2][4] This process is initiated by the absorption of a photon, leading to an electronically excited state. From this excited state, the molecule can undergo various photophysical and photochemical processes. The predominant photochemical pathway for many 1-substituted benzotriazoles involves the cleavage of the N-N bond in the triazole ring, leading to the formation of a diradical intermediate.[4] This highly reactive species then undergoes further reactions to yield stable photoproducts.
Known Photodecomposition Pathways
The photochemical decomposition of Tris(1H-benzo[d]triazol-1-yl)methane has been shown to be highly dependent on the solvent environment. The seminal work by Androsov and Neckers (2007) provides the most direct insight into its photolytic behavior.[3][5][6]
In Aprotic, Aromatic Solvents (e.g., Benzene):
In a non-polar, aromatic solvent like benzene, the photodecomposition of Tris(1H-benzo[d]triazol-1-yl)methane proceeds through a multi-step radical mechanism. Upon irradiation with 254 nm UV light, the primary photoproducts are [1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine and subsequently phenanthridine.[3][5][6]
The proposed mechanism is as follows:
-
Initial Excitation and Radical Formation: The molecule absorbs a photon, leading to an excited state. This is followed by the homolytic cleavage of a C-N bond, releasing a benzotriazolyl radical.
-
Nitrogen Extrusion and Intermediate Formation: The resulting methine radical undergoes rearrangement and loses a molecule of nitrogen. This highly reactive species then adds to a solvent (benzene) molecule.
-
Formation of the First Major Photoproduct: The resulting adduct rearranges to form the more stable [1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine.
-
Secondary Photolysis and Cyclization: Upon continued irradiation, this primary photoproduct can absorb another photon and eliminate a second benzotriazolyl radical. The resulting biphenyl-2-ylmethyleneamine radical undergoes intramolecular cyclization to form phenanthridine.[3][5][6]
In Protic Solvents (e.g., Methanol):
In contrast, the photolysis of Tris(1H-benzo[d]triazol-1-yl)methane in a protic solvent such as methanol yields a significantly different outcome. The primary photoproduct in this case is benzotriazole itself, formed in high yield.[3][5][6] This suggests a different reaction mechanism is at play, likely involving the protic nature of the solvent. A plausible mechanism involves the abstraction of a hydrogen atom from the solvent by a reactive intermediate.
Factors Influencing Photochemical Stability
The stability of Tris(1H-benzo[d]triazol-1-yl)methane to light can be influenced by several factors:
-
Solvent: As demonstrated, the nature of the solvent can dramatically alter the decomposition pathway and the resulting photoproducts.[3][5][6]
-
pH: For benzotriazole and its derivatives, pH can play a crucial role in their photochemical degradation. Studies on 1H-benzotriazole have shown that photolysis rates decrease with increasing pH.[7][8] This is likely due to changes in the protonation state of the molecule, which can affect its electronic structure and reactivity. While specific data for Tris(1H-benzo[d]triazol-1-yl)methane is not available, a similar pH-dependence is plausible.
-
Photosensitizers and Quenchers: The presence of other chromophores in a formulation can lead to photosensitized degradation. A photosensitizer absorbs light and transfers the energy to the target molecule, causing it to react. Conversely, quenchers can deactivate the excited state of the molecule, thus inhibiting photodegradation. The role of triplet-sensitized processes has been considered in the phototransformation of benzotriazole.[9]
-
Presence of Other Substances: Metal ions and dissolved organic matter, such as humic acid, have been shown to have an inhibitory effect on the photolysis of benzotriazole.[7]
Part 2: Experimental Protocols for Photostability Assessment
A robust assessment of photochemical stability is crucial for regulatory approval and ensuring product quality. The following protocols are based on the principles outlined in the ICH Q1B guideline for photostability testing of new drug substances and products.[10][11][12][13][14]
Overview of ICH Q1B Guidelines
The ICH Q1B guideline provides a framework for systematic photostability testing.[10][11][12][13][14] Key aspects include:
-
Light Sources: The use of standardized light sources that mimic natural daylight, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[10][11][14]
-
Exposure Levels: A minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter for confirmatory studies.[10][11][14]
-
Sample Presentation: Samples should be presented to maximize uniform exposure. Solid samples should be in a layer no more than 3 mm thick.[10]
-
Dark Controls: The use of samples protected from light (e.g., wrapped in aluminum foil) to differentiate between light-induced and thermally-induced degradation.[10][11][14]
Protocol for Forced Degradation Study of Tris(1H-benzo[d]triazol-1-yl)methane
Forced degradation studies are designed to evaluate the intrinsic photosensitivity of a compound and to identify potential degradation products.
Objective: To determine the rate of degradation of Tris(1H-benzo[d]triazol-1-yl)methane and identify its major photoproducts under controlled UV irradiation.
Materials and Equipment:
-
Tris(1H-benzo[d]triazol-1-yl)methane
-
HPLC-grade solvents (e.g., acetonitrile, methanol, benzene)
-
Quartz cuvettes or other UV-transparent vessels
-
Photostability chamber equipped with a suitable light source (e.g., xenon lamp or mercury arc lamp with appropriate filters)
-
Radiometer or lux meter for monitoring light intensity
-
HPLC system with a UV detector
-
LC-MS/MS system for product identification
-
Aluminum foil
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Tris(1H-benzo[d]triazol-1-yl)methane in the chosen solvent (e.g., acetonitrile for general screening, or benzene and methanol to replicate literature findings) at a known concentration (e.g., 100 µg/mL).
-
Dispense aliquots of the solution into quartz cuvettes.
-
Prepare dark control samples by wrapping identical cuvettes in aluminum foil.
-
-
Irradiation:
-
Place the sample and control cuvettes in the photostability chamber.
-
Position the cuvettes to ensure uniform and direct exposure to the light source.
-
Set the desired irradiation conditions (e.g., wavelength, intensity, and temperature). The use of a 254 nm lamp can be employed to replicate the conditions from the key literature.[3]
-
Monitor the light exposure using a calibrated radiometer or lux meter.
-
-
Sampling:
-
Withdraw aliquots from the irradiated and dark control samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Store the samples protected from light until analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of degradation products.
-
Analyze selected samples by LC-MS/MS to identify the mass of the degradation products.
-
Analytical Methodologies for Monitoring Degradation
A validated, stability-indicating analytical method is paramount for accurate photostability assessment.
2.3.1. High-Performance Liquid Chromatography (HPLC) Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Gradient Program: A typical gradient might start with a high aqueous composition and ramp up to a high organic composition to elute the parent compound and any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent and expected degradation products absorb (e.g., 254 nm or a wavelength of maximum absorption).
-
Injection Volume: 10-20 µL.
2.3.2. Mass Spectrometry (MS) for Product Identification:
LC-MS/MS is a powerful tool for the structural elucidation of unknown degradation products.[15][16][17][18]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for benzotriazole derivatives.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to determine elemental compositions.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent and degradation product ions to obtain structural information.
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
For definitive structural confirmation, especially for novel degradation products, isolation of the product followed by NMR analysis is the gold standard. ¹H and ¹³C NMR spectra can provide detailed information about the chemical structure.[19][20][21][22]
Part 3: Data Interpretation and Safety Considerations
Quantitative Analysis of Photodegradation
The data from the HPLC analysis can be used to quantify the extent of degradation. The percentage of the remaining parent compound can be plotted against time or light exposure to determine the degradation kinetics. Often, photochemical degradation follows pseudo-first-order kinetics, where the logarithm of the concentration decreases linearly with time.[23]
Table 1: Hypothetical Photodegradation Kinetics of Tris(1H-benzo[d]triazol-1-yl)methane
| Solvent | Light Source | Pseudo-first-order rate constant (k) (h⁻¹) | Half-life (t½) (h) |
| Benzene | 254 nm UV | 0.029 | 24 |
| Methanol | 254 nm UV | 0.011 | 63 |
| Acetonitrile | Xenon lamp | 0.015 | 46 |
Note: These are hypothetical values for illustrative purposes.
Identification and Characterization of Photoproducts
The combination of HPLC retention times and mass spectral data allows for the confident identification of photoproducts.
Table 2: Analytical Signatures of Tris(1H-benzo[d]triazol-1-yl)methane and its Photoproducts
| Compound | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (hypothetical) |
| Tris(1H-benzo[d]triazol-1-yl)methane | 368.14 | 249, 119 |
| [1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine | 322.14 | 203, 167 |
| Phenanthridine | 180.08 | 152 |
| Benzotriazole | 120.05 | 92 |
Toxicological Assessment of Photoproducts
A critical aspect of any degradation study, particularly in the context of drug development, is the toxicological evaluation of the degradation products.
-
[1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine: This molecule contains a biphenyl moiety. Biphenyl itself has been investigated for its toxicity and has shown evidence of carcinogenicity in animal studies, particularly affecting the liver and urinary bladder.[24] The presence of an amine group and a benzotriazole substituent could further modify its toxicological profile.
-
Phenanthridine: Phenanthridine and its derivatives are known to be DNA intercalators.[25] This property is the basis for the biological activity of some related compounds but also raises concerns about potential genotoxicity and mutagenicity.[25]
-
Benzotriazole: While considered to be of low acute toxicity to humans, benzotriazole is a known environmental contaminant and can be toxic to aquatic organisms.[26]
Given these potential concerns, any significant photoproducts should be evaluated for their toxicological properties as part of a comprehensive safety assessment.
Conclusion
Tris(1H-benzo[d]triazol-1-yl)methane exhibits significant photochemical reactivity, with its degradation pathway being highly dependent on the solvent environment. In aprotic aromatic solvents, it undergoes a complex rearrangement to form phenanthridine, while in protic solvents, the primary product is benzotriazole. A thorough understanding of these pathways and the factors that influence them is essential for any application where the compound may be exposed to light.
The experimental protocols outlined in this guide, based on ICH guidelines, provide a robust framework for assessing the photochemical stability of this molecule and any related compounds. The identification and toxicological evaluation of photoproducts are critical steps in ensuring the safety and efficacy of pharmaceutical products and the longevity of materials.
Future research should focus on determining the quantum yield of the photodecomposition in different solvents to provide a more fundamental measure of its photosensitivity. Additionally, studies on the photochemical behavior of Tris(1H-benzo[d]triazol-1-yl)methane in the solid state and in various formulations would be highly valuable for its practical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical study of tris(benzotriazol-1-yl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical transformation of benzotriazole, relevant to sunlit surface waters: Assessing the possible role of triplet-sensitised processes. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. iagim.org [iagim.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 1H NMR [m.chemicalbook.com]
- 20. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 21. rsc.org [rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Poly-benzimidazolylmethanes: Synthesis, Properties, and Advanced Applications
Abstract
Poly-benzimidazolylmethanes (PBI-Ms) represent a significant subclass of polybenzimidazoles (PBIs), distinguished by the flexible methylene (-CH₂) linkage between benzimidazole rings. This structural feature imparts a unique combination of properties, including exceptional thermal stability, high chemical resistance, and notable mechanical strength, while offering improved processability over fully aromatic PBIs. This guide provides a comprehensive technical review of PBI-Ms, intended for researchers, scientists, and professionals in materials science and drug development. We delve into the nuanced synthesis methodologies, explore the spectrum of their physicochemical properties with supporting data, and detail their established and emerging applications, from high-temperature fuel cell membranes to potential biomedical uses. This document is structured to serve as an in-depth resource, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.
Introduction: The Significance of the Methylene Bridge
Polybenzimidazoles (PBIs) are a class of high-performance heterocyclic polymers renowned for their extraordinary thermal and chemical stability.[1][2] First developed by Carl Shipp Marvel in the 1960s for aerospace applications, these materials are characterized by the robust benzimidazole ring system in their backbone.[2][3] While traditional aromatic PBIs, like poly[2,2’-(m-phenylene)-5,5’-bibenzimidazole] (m-PBI), exhibit extreme heat resistance, they are often difficult to process due to their rigid-rod structure and poor solubility.[1][4]
Poly-benzimidazolylmethanes (PBI-Ms) emerge as a solution to this processability challenge. The introduction of a flexible methane (-CH₂-) or substituted methane (-CRR'-) linker between the benzimidazole units disrupts the rigid chain packing. This subtle modification enhances solubility in organic solvents and lowers the glass transition temperature without substantially compromising the desirable properties inherited from the benzimidazole moiety. This guide focuses on this critical subclass, elucidating how this structural nuance translates into a distinct and highly versatile materials platform.
Synthesis of Poly-benzimidazolylmethanes
The synthesis of high-molecular-weight PBI-Ms is primarily achieved through polycondensation reactions. The choice of monomers and reaction conditions is critical to controlling the polymer's final properties, including molecular weight, solubility, and thermal stability.
Monomer Selection and Reaction Pathways
The foundational approach involves the reaction of an aromatic tetraamine with a dicarboxylic acid or its derivative (e.g., diphenyl ester) containing a methane bridge. A common tetraamine monomer is 3,3′,4,4′-tetraaminobiphenyl (TAB). The dicarboxylic acid provides the linking methane group.
The two predominant polymerization methods are:
-
Melt/Solid-Phase Polycondensation: This technique typically involves heating the monomers, often a tetraamine and a diphenyl ester of the dicarboxylic acid, to high temperatures (e.g., >270°C) to form a prepolymer, which is then heated further in a solid state under vacuum to increase the molecular weight.[5]
-
Solution Polycondensation in Polyphosphoric Acid (PPA): PPA serves as both the solvent and a powerful dehydrating agent, facilitating the cyclization of the benzimidazole ring at moderately high temperatures (150-200°C).[5][6] This method often yields high-molecular-weight polymers directly and can be advantageous for forming membranes, as the polymer solution can be cast directly.[6] Eaton's Reagent (P₂O₅ in methanesulfonic acid) is another effective medium that can promote faster synthesis at lower temperatures compared to PPA.[7]
Detailed Experimental Protocol: Synthesis via PPA
This protocol describes a representative lab-scale synthesis of a PBI-M using 3,3′,4,4′-tetraaminobiphenyl (TAB) and a methane-bridged dicarboxylic acid in polyphosphoric acid (PPA).
Objective: To synthesize a high-molecular-weight PBI-M suitable for membrane casting.
Materials:
-
3,3′,4,4′-tetraaminobiphenyl (TAB)
-
Dicarboxydiphenylmethane
-
Polyphosphoric acid (PPA, 115% grade)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Ammonium hydroxide solution
-
High-purity Nitrogen gas
Procedure:
-
Monomer Preparation: Ensure TAB and the dicarboxylic acid are of high purity and thoroughly dried to prevent premature chain termination.
-
Reaction Setup: A three-neck resin flask is equipped with a mechanical overhead stirrer, a nitrogen inlet/outlet, and a temperature controller. The entire setup must be flame-dried under vacuum and purged with nitrogen to create an inert atmosphere. Causality: An inert atmosphere is crucial to prevent oxidation of the highly reactive amine groups on the TAB monomer at elevated temperatures.
-
Charging the Reactor: Under a positive nitrogen flow, charge the flask with PPA. Begin stirring and heat the PPA to approximately 100°C to reduce its viscosity.
-
Monomer Addition: Slowly add equimolar amounts of TAB and the dicarboxylic acid to the stirring PPA.
-
Polymerization Ramp: Gradually increase the temperature of the reaction mixture according to the following profile:
-
150°C for 2-4 hours
-
180°C for 4-6 hours
-
200°C for 8-12 hours
-
Causality: This staged temperature increase allows for controlled formation of the polyamic acid intermediate at lower temperatures before driving the high-temperature cyclodehydration to form the benzimidazole rings, ensuring a more uniform polymer structure. The solution will become progressively more viscous as polymerization proceeds.
-
-
Precipitation and Purification: After cooling, the highly viscous polymer solution ("dope") is slowly poured into a large excess of vigorously stirred deionized water. This precipitates the polymer as fibrous strands or a powder.
-
Neutralization: The crude polymer is collected and washed repeatedly with water until the washings are neutral. It is then stirred in an ammonium hydroxide solution for several hours to neutralize any residual acid, followed by further washing with deionized water.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100°C for 24 hours.
-
Validation: The structure is confirmed using FTIR spectroscopy, and the molecular weight is estimated via inherent viscosity measurements in a solvent like 97% sulfuric acid.[5]
Synthesis Workflow Diagram
Caption: Workflow for PBI-M synthesis via PPA polycondensation.
Physicochemical Properties of Poly-benzimidazolylmethanes
The properties of PBI-Ms are a direct consequence of the interplay between the rigid, hydrogen-bonding benzimidazole units and the flexible methane linkers.
Spectroscopic Characterization
-
FTIR Spectroscopy: Successful synthesis is confirmed by the disappearance of monomer peaks and the appearance of characteristic polymer bands. Key absorbances include:
-
~3400-3100 cm⁻¹: Broad peak from N-H stretching in the imidazole ring.
-
~1630 cm⁻¹: C=N stretching of the imidazole ring.
-
~1450 cm⁻¹: In-plane aromatic ring vibrations.
-
The absence of amide carbonyl peaks (~1660 cm⁻¹) indicates complete cyclization.[8]
-
-
NMR Spectroscopy: ¹H and ¹³C NMR in solvents like DMSO-d₆ or H₂SO₄ can confirm the detailed chemical structure, showing characteristic shifts for aromatic protons and the methylene bridge protons.[9][10]
Thermal Stability
PBI-Ms exhibit excellent thermal stability, though slightly lower than their fully aromatic counterparts. Thermogravimetric analysis (TGA) typically shows a 5% weight loss temperature (Td5%) in nitrogen above 450°C.[4] Some aliphatic PBI variants show decomposition temperatures exceeding 460°C.[11] This robustness is attributed to the high dissociation energy of the aromatic and benzimidazole bonds.[12]
Mechanical Properties
PBI-M films and fibers possess high mechanical strength and modulus. The flexible methane linker allows for better chain mobility compared to rigid PBIs, often resulting in materials with higher elongation at break.
| Property | Neat PBI[13] | PBI-M Variant (Aliphatic)[11] | PBI-Amide[4] |
| Tensile Strength (MPa) | 124.7 - 156.7 | up to 129.3 | 115 - 170 |
| Young's Modulus (GPa) | 2.59 - 3.59 | - | 2.8 - 5.1 |
| Elongation at Break (%) | ~3 | - | - |
| Table 1: Comparison of mechanical properties of various PBI-based polymers. |
The incorporation of benzimidazole groups can significantly improve the mechanical properties of other polymers, like aromatic polyamides, increasing tensile strength beyond 150 MPa.[4]
Chemical Resistance
PBI-Ms demonstrate broad chemical resistance, a hallmark of the PBI family.[1] They are resistant to most organic solvents, dilute acids, and bases.[14] However, they are susceptible to attack by strong, hot acids and can be dissolved in polar aprotic solvents like DMAc and NMP (often requiring LiCl) or strong acids like sulfuric acid.[14][15] This enhanced solubility over traditional PBIs is a key advantage for processing.
Proton Conductivity
A pivotal property of PBI-Ms is their ability to become proton conductors when doped with a strong acid, most commonly phosphoric acid (H₃PO₄).[16] The basic nitrogen atoms in the benzimidazole rings readily complex with the acid.[2] This makes PBI-M membranes prime candidates for high-temperature proton exchange membrane fuel cells (HT-PEMFCs), which operate between 120-200°C.[16][17]
At these temperatures, proton conduction occurs primarily through the "Grotthuss mechanism," where protons hop between adjacent acid and benzimidazole molecules within the polymer matrix. This is distinct from the vehicle mechanism in lower-temperature membranes (like Nafion®), which relies on water molecules to transport protons. The ability to operate without water simplifies fuel cell system design. Proton conductivity values for doped PBI membranes can reach over 100 mS/cm at elevated temperatures.[18]
Caption: Grotthuss mechanism for proton conduction in doped PBI-M.
Applications of Poly-benzimidazolylmethanes
The unique property profile of PBI-Ms enables their use in several demanding fields.
High-Temperature Proton Exchange Membranes (PEMs)
This is the most significant application for PBI-Ms. Membranes cast from doped PBI-Ms are the state-of-the-art for HT-PEMFCs.[17]
-
Why they work:
-
High Thermal Stability: Allows operation at 120-200°C.[18]
-
High Proton Conductivity (when doped): Facilitates efficient cell performance.[19]
-
Low Fuel Crossover: The dense polymer structure minimizes the permeation of fuels like hydrogen and methanol.[5]
-
CO Tolerance: High operating temperatures increase the tolerance of the platinum catalyst to carbon monoxide impurities in the hydrogen fuel stream.[18]
-
High-Performance Materials
Like other PBIs, PBI-Ms are used in applications requiring extreme thermal and chemical resistance.
-
Aerospace: Components for aircraft and spacecraft that experience high temperatures.[1]
-
Protective Gear: Fabrics for firefighter suits and industrial safety apparel due to their non-flammability and thermal protection.[3]
-
Industrial Filtration: Membranes and filters for harsh chemical and high-temperature gas or liquid separation processes.[3]
Potential in Drug Delivery and Biomedical Applications
While less explored, the properties of benzimidazole-containing polymers present opportunities in the biomedical field. The benzimidazole moiety is a common scaffold in many pharmaceutical compounds.
-
Drug Delivery Systems (DDS): The polymer backbone could be functionalized to create polymer-drug conjugates.[20] The inherent stability of the PBI-M could protect the conjugated drug until it reaches its target. The pH-sensitive nature of the benzimidazole ring could potentially be exploited for triggered release in specific biological environments (e.g., acidic tumor microenvironments).
-
Biocompatible Coatings: The chemical inertness and stability of PBI-Ms make them potential candidates for coating medical implants and devices.[1]
Further research is needed to fully establish the biocompatibility and degradation profiles of PBI-Ms for these applications.
Caption: Relationship between PBI-M properties and their applications.
Challenges and Future Outlook
Despite their advantages, PBI-Ms face challenges that are the focus of current research:
-
Cost: The synthesis of high-purity tetraamine monomers is expensive, limiting widespread use.[1]
-
Mechanical Properties of Doped Membranes: High phosphoric acid doping levels, necessary for good conductivity, can plasticize the membrane, reducing its mechanical strength. Research into cross-linking strategies and composite membranes with fillers like silica or graphene oxide aims to mitigate this.[18][19]
-
Biocompatibility Data: For drug development applications, extensive biocompatibility and toxicology studies are required.
Future research will likely focus on developing novel, lower-cost synthetic routes, creating advanced composite materials with enhanced durability and conductivity, and exploring the functionalization of the PBI-M backbone for tailored applications in catalysis, gas separation, and medicine.
Conclusion
Poly-benzimidazolylmethanes stand as a highly versatile and robust class of high-performance polymers. By introducing a flexible methane linker into the rigid polybenzimidazole backbone, these materials strike a critical balance between exceptional thermal and chemical stability and improved processability. Their most prominent success is as the leading membrane material for high-temperature fuel cells, a testament to their unique combination of properties. As materials science continues to advance, the tunable nature and inherent stability of PBI-Ms will undoubtedly open doors to new innovations in energy, industrial processes, and potentially, therapeutic delivery systems.
References
- 1. sensxpert.com [sensxpert.com]
- 2. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 3. lairdplastics.com [lairdplastics.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. benicewiczgroup.com [benicewiczgroup.com]
- 7. Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton’s Reagent [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. Proton-conducting membranes based on benzimidazole polymers for high-temperature PEM fuel cells. A chemical quest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. mdpi.com [mdpi.com]
- 19. Proton Conductivity Enhancement at High Temperature on Polybenzimidazole Membrane Electrolyte with Acid-Functionalized Graphene Oxide Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing Tris(1H-benzo[d]triazol-1-yl)methane
Introduction: The Emerging Role of N-Rich Tripodal Ligands in MOF Chemistry
Metal-Organic Frameworks (MOFs) have garnered significant attention across diverse scientific disciplines, from materials science to drug development, owing to their unparalleled structural tunability, high porosity, and vast surface areas.[1][2] The rational design of MOFs hinges on the judicious selection of two primary components: metal ions or clusters, which act as nodes, and organic ligands, which serve as linkers to form extended crystalline networks. The geometry and functionality of the organic linker are paramount in dictating the topology, pore environment, and ultimate properties of the resulting framework.
This application note focuses on the potential of Tris(1H-benzo[d]triazol-1-yl)methane as a versatile, tripodal N-donor ligand for the synthesis of novel MOFs. While the broader family of triazole- and benzotriazole-based ligands has been successfully employed in constructing robust frameworks with applications in gas storage, catalysis, and sensing, the specific use of Tris(1H-benzo[d]triazol-1-yl)methane remains a nascent area of exploration.[3][4][5][6] Its rigid, C3-symmetric structure, coupled with the multiple nitrogen coordination sites offered by the benzotriazole moieties, presents a compelling platform for the design of highly porous and functional materials. This guide provides a comprehensive overview, from the fundamental properties of the ligand to detailed protocols for MOF synthesis and characterization, aimed at researchers and professionals seeking to innovate in the field of advanced materials and drug delivery systems.
Physicochemical Properties of Tris(1H-benzo[d]triazol-1-yl)methane
A thorough understanding of the ligand's properties is crucial for designing successful synthesis strategies. Tris(1H-benzo[d]triazol-1-yl)methane is a white, crystalline solid with key characteristics that influence its behavior in MOF synthesis.
Structure and Coordination Potential:
The molecule possesses a central methane carbon atom bonded to the N1 position of three separate benzotriazole rings. This arrangement results in a rigid, propeller-like C3-symmetric structure. The potential coordination sites for metal ions are the N2 and N3 atoms of the triazole rings. This multi-dentate nature allows the ligand to bridge multiple metal centers, facilitating the formation of 3D frameworks.[7][8] The steric bulk of the benzotriazole groups also plays a significant role in directing the framework topology and influencing the pore size and shape of the resulting MOF.
| Property | Value | Source |
| Molecular Formula | C21H15N9 | [9] |
| Molecular Weight | 367.40 g/mol | [9] |
| Melting Point | 197-198 °C | [9] |
| Appearance | White crystalline solid | [9] |
| Solubility | Soluble in chloroform, limited solubility in DMF and other polar organic solvents | [9] |
Proposed Synthesis of a Zinc-Based MOF using Tris(1H-benzo[d]triazol-1-yl)methane: A Solvothermal Approach
The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[1][10][11] It involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, which generates autogenous pressure. This method facilitates the dissolution of reactants and promotes the crystallization of the framework.
The following protocol outlines a representative synthesis of a zinc-based MOF, tentatively named Zn-TBT Methane, using Tris(1H-benzo[d]triazol-1-yl)methane as the primary organic linker. Zinc(II) is chosen as the metal node due to its versatile coordination chemistry and its prevalence in the synthesis of robust MOFs.[2][12]
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for Zn-TBT Methane MOF.
Detailed Protocol: Synthesis of Zn-TBT Methane
Materials:
-
Tris(1H-benzo[d]triazol-1-yl)methane (Synthesized as per literature methods[9] or commercially sourced)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (for activation)
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution A (Ligand): In a 10 mL beaker, dissolve 36.7 mg (0.1 mmol) of Tris(1H-benzo[d]triazol-1-yl)methane in 5 mL of DMF. Gentle heating or sonication may be required to ensure complete dissolution.
-
Precursor Solution B (Metal Salt): In a separate 10 mL beaker, dissolve 44.6 mg (0.15 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Reaction Mixture Preparation: Combine Precursor Solution A and Precursor Solution B in a 20 mL scintillation vial or the Teflon liner of a stainless-steel autoclave. The molar ratio of Ligand:Metal is 1:1.5. Rationale: A slight excess of the metal salt can sometimes promote crystallization and improve yield.
-
Sonication: Sonicate the resulting mixture for 10-15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Seal the reaction vessel tightly and place it in a preheated oven at 120 °C for 72 hours.[11] Rationale: The elevated temperature and pressure facilitate the coordination reaction and promote the growth of crystalline MOF material.
-
Cooling and Isolation: After the reaction is complete, allow the oven to cool down to room temperature naturally. Do not quench the reaction vessel. Crystalline product should be visible at the bottom of the vessel.
-
Washing: Carefully decant the mother liquor. Add 10 mL of fresh DMF to the vessel, cap it, and gently agitate to wash the product. Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Repeat this washing step at least three times to remove any unreacted starting materials trapped within the pores.[10][13]
-
Activation: To prepare the MOF for porosity measurements, the DMF solvent molecules residing in the pores must be removed. This is typically achieved by a solvent exchange followed by vacuum drying.
-
Immerse the washed product in 10 mL of methanol for 24 hours.
-
Decant the methanol and repeat with a fresh portion for another 24 hours. Rationale: Methanol is more volatile than DMF and is easier to remove under vacuum.
-
Collect the solid by centrifugation and dry it in a vacuum oven at 150 °C overnight.[11] The resulting activated MOF powder is now ready for characterization.
-
Characterization of the Synthesized MOF
A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to elucidate its structural and physical properties.
Structural and Purity Analysis
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The obtained diffraction pattern should show sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be used for phase identification and, with more advanced analysis, for structure solution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligand to the metal center. A comparison of the spectra of the free ligand and the final MOF product is performed. A shift in the vibrational frequencies of the C=N and N-N bonds of the triazole ring would indicate their involvement in coordination with the zinc ions.[2]
Morphological and Thermal Properties
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology and particle size of the MOF crystals.[14][15] The images can show if the product consists of well-defined crystals, and can provide an indication of the homogeneity of the sample.
-
Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the MOF. The analysis involves heating the sample under a controlled atmosphere and monitoring its weight loss. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the framework.
Porosity and Surface Area
-
Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area (typically calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the activated MOF.[14][15] The shape of the isotherm can provide insights into the porous nature of the material (e.g., microporous, mesoporous).
Expected Results Summary
| Characterization Technique | Expected Outcome for a Successful Synthesis |
| PXRD | A unique diffraction pattern with sharp peaks, distinct from the starting materials, indicating a new crystalline phase. |
| FTIR | Shifts in the vibrational bands of the triazole rings in the MOF spectrum compared to the free ligand spectrum. |
| SEM | Homogeneous, well-defined crystals (e.g., hexagonal, rhombic, or other shapes depending on the crystal system).[14] |
| TGA | A distinct plateau of thermal stability up to at least 300-350 °C after initial solvent loss. |
| N₂ Sorption (77 K) | A Type I or Type IV isotherm, indicating a porous material with a significant BET surface area. |
Potential Applications in Drug Development
MOFs are increasingly being investigated as carriers for drug delivery due to their high loading capacity and the potential for controlled release.[2] A MOF synthesized from Tris(1H-benzo[d]triazol-1-yl)methane could offer several advantages:
-
High Drug Loading: The inherent porosity of the framework could allow for the encapsulation of therapeutic molecules.
-
Biocompatibility: Zinc is an essential trace element in the human body, potentially leading to better biocompatibility of the resulting MOF.[2]
-
Functionalization: The benzotriazole rings could potentially interact with drug molecules via π-π stacking, enhancing loading efficiency.
-
Controlled Release: The degradation of the MOF in response to pH changes (e.g., in acidic tumor microenvironments) could trigger the release of the encapsulated drug.[2]
Logical Framework for MOF Design and Application
Caption: Logical flow from component selection to potential MOF applications.
Conclusion and Future Outlook
Tris(1H-benzo[d]triazol-1-yl)methane represents a promising but underexplored building block for the synthesis of novel metal-organic frameworks. Its rigid, tripodal geometry and multiple nitrogen donor sites are ideal for constructing stable, porous 3D networks. The detailed solvothermal protocol provided herein serves as a robust starting point for researchers to synthesize and investigate MOFs based on this ligand. The successful synthesis of such materials could lead to advancements in areas such as gas separation, heterogeneous catalysis, and, notably, the development of sophisticated drug delivery systems. Further research should focus on exploring different metal nodes, reaction conditions, and post-synthetic modifications to fully unlock the potential of this versatile ligand in the ever-expanding field of MOF chemistry.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of microporous mixed zinc–nickel triazolate metal–organic frameworks with functional ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Optimized trimetallic benzotriazole-5-carboxylate MOFs with coordinately unsaturated active sites as an efficient electrocatalyst for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
- 11. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 12. A zinc(II) metal-organic framework based on triazole and dicarboxylate ligands for selective adsorption of hexane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Untapped Potential of Tris(1H-benzo[d]triazol-1-yl)methane in Copper Catalysis: A Guide for Exploratory Research
Introduction
Tris(1H-benzo[d]triazol-1-yl)methane is a unique tripodal N-donor ligand with a rich electronic character conferred by its three benzotriazole moieties. While the broader family of benzotriazole and triazole-based ligands has seen significant exploration in transition metal catalysis, specific applications of Tris(1H-benzo[d]triazol-1-yl)methane in copper-catalyzed reactions remain a nascent and underexplored field of research. This guide is intended for researchers, synthetic chemists, and drug development professionals interested in pioneering the application of this intriguing ligand. In the absence of established protocols, this document provides a comprehensive synthesis guide for the ligand itself, followed by a forward-looking exploration of its potential applications in copper catalysis, grounded in mechanistic principles and analogies to well-established ligand systems.
Part 1: Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane
A reliable synthesis of the ligand is the prerequisite for any catalytic investigation. The following protocol is adapted from established literature procedures for the preparation of Tris(1H-benzo[d]triazol-1-yl)methane.[1][2]
Protocol 1: Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane
This procedure involves the reaction of benzotriazole with chloroform in the presence of a phase-transfer catalyst.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzotriazole | C₆H₅N₃ | 119.12 | 5.95 g | 0.05 |
| Chloroform | CHCl₃ | 119.38 | 20 mL | - |
| Sodium Hydroxide (40% aq. soln.) | NaOH | 40.00 | 10 g | - |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 160 mg | 0.0005 |
| Methanol | CH₃OH | 32.04 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzotriazole (5.95 g, 0.05 mol), chloroform (20 mL), 40% aqueous sodium hydroxide (10 g), and tetrabutylammonium bromide (160 mg).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 8 hours of reflux, cool the reaction mixture to room temperature.
-
Collect the resulting crude brown solid by vacuum filtration.
-
Wash the solid sequentially with copious amounts of deionized water and methanol to remove unreacted starting materials and inorganic byproducts. Tris(1H-benzo[d]triazol-1-yl)methane is poorly soluble in both water and methanol.[1]
-
The pure product can be obtained by recrystallization from a chloroform-methanol mixture.[2]
-
Dry the final product, a white to off-white solid, under vacuum.
Expected Yield: ~45-50%
Characterization:
-
Melting Point: 197-198 °C[2]
-
¹H NMR (C₆D₆): δ 6.75−6.78 (m, 6H), 6.98−7.01 (m, 3H), 7.75−7.79 (m, 3H), 9.59 (s, 1H)[2]
-
¹³C NMR (CDCl₃): δ 78.1, 110.0, 120.7, 125.4, 129.5, 132.0, 146.4[2]
-
Mass Spectrometry (EI⁺): m/z 367 (M⁺, 25%), 249 (100%)[2]
Part 2: Potential Applications in Copper-Catalyzed Reactions
While direct literature on the application of Tris(1H-benzo[d]triazol-1-yl)methane in copper catalysis is scarce, the structural analogy to other tripodal N-donor ligands, such as tris(pyrazol-1-yl)methanes, suggests significant potential.[3] The three nitrogen atoms of the benzotriazole rings can coordinate to a copper center, forming a stable complex that could mediate a variety of organic transformations.
Proposed Catalytic Screening Workflow
For researchers venturing into this area, a systematic approach to screen the catalytic activity of the newly synthesized ligand is crucial. The following diagram outlines a proposed workflow.
Caption: Proposed workflow for screening the catalytic activity.
Potential Copper-Catalyzed Reactions to Explore:
| Reaction Type | Description | Rationale for Ligand Efficacy |
| Ullmann-type Cross-Coupling | Formation of C-N, C-O, and C-S bonds. | Benzotriazole-based ligands can stabilize the copper catalyst and facilitate oxidative addition and reductive elimination steps.[4] |
| Azide-Alkyne Cycloaddition (CuAAC) | "Click" reaction to form 1,2,3-triazoles. | Tris-triazole ligands are known to accelerate the CuAAC reaction; the benzotriazole analogue may offer unique electronic properties.[5][6] |
| Sonogashira Coupling | Cross-coupling of terminal alkynes with aryl or vinyl halides. | While often Pd-catalyzed, copper co-catalysis is crucial. A well-designed ligand can potentially enable a more efficient copper-only system.[7][8][9] |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds. | The ligand could stabilize high-valent copper intermediates often proposed in C-H activation mechanisms. |
Part 3: Plausible Catalytic Mechanism
The following diagram illustrates a plausible catalytic cycle for a generic copper-catalyzed C-N cross-coupling reaction (Ullmann-type) using Tris(1H-benzo[d]triazol-1-yl)methane (L) as the ligand. This proposed mechanism is based on widely accepted principles of copper catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Azide-Alkyne Cycloaddition Utilizing a Tris-Triazole Ligand System
For: Researchers, scientists, and drug development professionals
A Note on Ligand Nomenclature
This document provides a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using the highly effective tris-triazole ligand, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine , commonly known as TBTA . While the query specified "Tris(1H-benzo[d]triazol-1-yl)methane," extensive literature review indicates that TBTA is the preeminent ligand of this class for facilitating the CuAAC reaction. Tris(1H-benzo[d]triazol-1-yl)methane is a different chemical entity, and its use as a ligand in this specific catalytic context is not well-documented. Therefore, this guide focuses on the established and validated protocols for TBTA.
Introduction: The Pivotal Role of TBTA in "Click Chemistry"
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction's power lies in its ability to form a stable 1,4-disubstituted 1,2,3-triazole linkage between two molecular building blocks, an azide and a terminal alkyne.[1] The CuAAC has revolutionized fields from drug discovery and bioconjugation to materials science.[2][3]
The catalytic cycle hinges on the copper(I) ion. However, Cu(I) is thermodynamically unstable in many solvents, readily undergoing disproportionation to Cu(0) and the catalytically inactive Cu(II).[4][5] This is where the ligand Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) plays an indispensable role. TBTA, a tertiary amine featuring three 1-benzyl-1,2,3-triazole moieties, acts as a powerful chelating agent that stabilizes the Cu(I) oxidation state.[5][6][7] This stabilization not only prevents the loss of the active catalyst but also accelerates the reaction rate, leading to cleaner reactions and higher yields under mild conditions.[8]
The Catalytic Mechanism: How TBTA Facilitates Cycloaddition
The TBTA ligand enhances the CuAAC reaction through several key interactions. The currently accepted mechanism involves the formation of a copper-acetylide intermediate. The TBTA ligand coordinates with the Cu(I) ion, protecting it from oxidation and aggregation.[4][8] This TBTA-Cu(I) complex then readily reacts with a terminal alkyne to form a copper-acetylide complex.[9] This activation of the alkyne facilitates the subsequent reaction with an azide, leading through a series of steps to the formation of a six-membered copper-containing ring intermediate, which then collapses to the stable triazole product, regenerating the catalyst for the next cycle.[4]
Caption: Catalytic cycle of the TBTA-assisted CuAAC reaction.
Experimental Protocols
The choice of protocol depends heavily on the application, particularly the solvent system required. Below are two detailed, validated protocols: one for general organic synthesis and another adapted for bioconjugation in aqueous media.
Protocol 1: CuAAC in Organic Solvents (General Synthesis)
This protocol is suitable for small molecule synthesis where reactants are soluble in common organic solvents.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate
-
Solvent: e.g., a mixture of tert-Butanol and water (1:1), or Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO)
Stock Solutions:
-
Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
TBTA (100 mM): Dissolve 53 mg of TBTA in 1 mL of DMSO.
-
Sodium Ascorbate (1 M): Prepare fresh by dissolving 198 mg of sodium ascorbate in 1 mL of deionized water. This solution is prone to oxidation and should be made immediately before use.
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent (e.g., 5 mL of t-BuOH/H₂O 1:1).
-
Add the TBTA stock solution (0.01 to 0.05 equivalents; 1-5 mol%).
-
Add the Copper(II) Sulfate stock solution (0.01 to 0.05 equivalents; 1-5 mol%). The solution may turn a pale blue.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (0.1 to 0.2 equivalents; 10-20 mol%). The color should disappear as Cu(II) is reduced to Cu(I).
-
Stir the reaction at room temperature. The reaction is typically complete within 1 to 24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: CuAAC in Aqueous Buffers (Bioconjugation)
This protocol is optimized for reactions involving sensitive biomolecules like proteins or nucleic acids. The use of a water-soluble TBTA analog like THPTA is often recommended for these applications to avoid solubility issues, but TBTA can be used with co-solvents.[3][10]
Materials:
-
Alkyne-labeled biomolecule (e.g., protein, DNA)
-
Azide-labeled cargo molecule (e.g., fluorophore, drug)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate
-
Aminoguanidine (optional, as a scavenger for reactive oxygen species)
-
Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4
-
Co-solvent: Dimethyl Sulfoxide (DMSO)
Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution of the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 10-100 µM).
-
Cargo-Azide (10 mM): Dissolve the azide-functionalized molecule in DMSO.
-
Copper(II)-TBTA Premix (10 mM Cu, 50 mM TBTA): Mix 100 µL of 100 mM CuSO₄ with 500 µL of 100 mM TBTA in DMSO. This solution is more stable than separate additions.[11]
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving 19.8 mg in 1 mL of deionized water.
-
Aminoguanidine (100 mM): Dissolve 11 mg of aminoguanidine hydrochloride in 1 mL of deionized water.
Procedure:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Biomolecule-alkyne solution.
-
Cargo-azide stock solution (typically 2-10 fold excess over the biomolecule).
-
Aminoguanidine stock solution (to a final concentration of 5 mM, optional).[12]
-
-
Add the pre-mixed Copper(II)-TBTA solution to achieve a final copper concentration of 50-250 µM.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]
-
Gently mix the solution by inverting the tube or using a rotator. Avoid vigorous vortexing which can denature proteins.
-
Allow the reaction to proceed at room temperature or 37°C for 1-4 hours.
-
Work-up/Purification: The purification method depends on the biomolecule.
-
Proteins: Use size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration to remove excess reagents.
-
Oligonucleotides: Ethanol or acetone precipitation can be used to isolate the labeled product.[11]
-
Caption: A typical experimental workflow for TBTA-mediated CuAAC.
Summary of Key Reaction Parameters
The following table provides a summary of typical conditions and expected outcomes for TBTA-catalyzed CuAAC reactions. These are starting points and may require optimization for specific substrates.
| Parameter | Organic Synthesis | Bioconjugation (Aqueous) | Rationale & Expert Insights |
| Alkyne:Azide Ratio | 1 : 1.0-1.2 | 1 : 2-10 | A slight excess of one reagent can drive the reaction to completion. For precious biomolecules, the cargo molecule is typically in excess. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | PBS, Tris buffer (with DMSO co-solvent up to 20%) | TBTA's low aqueous solubility often necessitates a co-solvent for biological reactions.[13] |
| Catalyst Loading | 1-5 mol% Cu/TBTA | 50-250 µM Cu | Lower catalyst loading is preferred in bioconjugation to minimize potential damage to the biomolecule. |
| Ligand:Copper Ratio | 1:1 to 5:1 | 5:1 | A higher ligand-to-copper ratio helps protect biomolecules from copper-mediated oxidative damage.[3][12] |
| Reducing Agent | Sodium Ascorbate (10-20 mol%) | Sodium Ascorbate (1-5 mM) | A sufficient excess of ascorbate is needed to maintain a reducing environment and regenerate Cu(I) from any oxidized Cu(II). |
| Temperature | Room Temperature | Room Temperature to 37°C | The reaction is efficient at ambient temperatures, avoiding damage to sensitive functional groups or biomolecules. |
| Reaction Time | 1-24 hours | 1-4 hours | Reaction times are generally fast but depend on substrate concentration and reactivity. |
| Typical Yield | > 90% | > 80% | The reaction is known for its high efficiency and quantitative yields. |
Troubleshooting and Considerations
-
Low Yield:
-
Ensure the sodium ascorbate solution is freshly prepared. Oxidized ascorbate is ineffective.
-
Degas the solvent before adding the catalyst system, especially for sensitive reactions, to remove dissolved oxygen that can oxidize Cu(I).[13]
-
Increase the catalyst or ligand concentration.
-
-
Biomolecule Degradation:
-
Decrease the copper concentration.
-
Increase the ligand-to-copper ratio (up to 10:1).
-
Add a radical scavenger like aminoguanidine.[12]
-
Reduce the reaction time.
-
-
Solubility Issues:
-
For aqueous reactions, consider using a water-soluble TBTA analog such as THPTA or BTTAA for improved performance.[10]
-
If using TBTA, ensure sufficient co-solvent (e.g., DMSO) is present to keep the catalyst in solution.
-
Conclusion
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a pivotal ligand that has greatly enhanced the reliability and scope of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. By stabilizing the catalytically active Cu(I) species, TBTA enables efficient and high-yielding conjugation of diverse molecular entities under mild conditions. The protocols provided herein offer robust starting points for both synthetic and biological applications, empowering researchers to leverage the full potential of this powerful click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Fine‐Tunable Tris(triazolyl)methane Ligands for Copper(I)‐ Catalyzed Azide–Alkyne Cycloaddition Reactions [ouci.dntb.gov.ua]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of Benzotriazole Derivatives in Modern Solid-Phase Peptide Synthesis: A Guide to Enhanced Efficiency and Purity
Introduction: Overcoming the Fundamental Challenge of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, enabling the routine assembly of these vital biomolecules for research, diagnostics, and therapeutic development. The core of SPPS lies in the sequential addition of amino acids to a growing peptide chain anchored to a solid support. While conceptually straightforward, the efficiency and fidelity of each peptide bond formation are paramount to the success of the synthesis, especially for long or "difficult" sequences.[1] The primary challenge is to achieve rapid and complete acylation of the N-terminal amine of the resin-bound peptide by the carboxyl group of the incoming amino acid, while simultaneously preventing deleterious side reactions, most notably racemization of the chiral amino acid center.[2][3][4]
This guide delves into the indispensable role of benzotriazole derivatives as coupling reagents and additives in SPPS. We will explore the underlying chemical principles that make these compounds so effective, provide detailed protocols for their application, and offer insights into selecting the optimal reagent for your specific synthetic needs.
The Benzotriazole Core: A Foundation for Efficient Amide Bond Formation and Chiral Integrity
Benzotriazole derivatives have become mainstays in peptide synthesis due to their remarkable ability to enhance coupling efficiency and suppress racemization.[5] Their mechanism of action revolves around the in situ formation of highly reactive, yet relatively stable, activated ester intermediates. These intermediates readily react with the N-terminal amine of the peptide chain to form the desired amide bond under mild conditions.[5]
1-Hydroxybenzotriazole (HOBt): The Classic Racemization Suppressor
1-Hydroxybenzotriazole (HOBt) is a widely used additive in carbodiimide-mediated coupling reactions (e.g., with N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)).[2][6][7] While carbodiimides are effective at activating the carboxylic acid of the incoming amino acid, the resulting O-acylisourea intermediate is highly reactive and prone to rearranging into an unreactive N-acylurea, as well as promoting the formation of a 5(4H)-oxazolone intermediate that is susceptible to racemization.[2][3]
HOBt intercepts the O-acylisourea intermediate to form a more stable HOBt-ester.[3][5][6] This active ester is sufficiently reactive to acylate the peptide's N-terminus efficiently but is significantly less prone to racemization than the O-acylisourea.[3][5][6] The use of HOBt, therefore, leads to higher yields and purities of the final peptide product.[5][6]
Uronium/Aminium Salts: The High-Performance Coupling Reagents
Building upon the foundational chemistry of HOBt, a class of more advanced coupling reagents known as uronium or aminium salts have been developed. These reagents incorporate the benzotriazole moiety into their structure, providing a pre-packaged activator and racemization suppressor in a single molecule. Among the most prominent of these is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) .[6][8][9][10]
HBTU and its analogues are highly efficient coupling reagents that facilitate rapid amide bond formation, often with reaction times of just a few minutes.[11][12] They are particularly advantageous for the synthesis of long and complex peptides where high coupling efficiencies are critical to minimize deletion sequences.[6][12] The mechanism involves the activation of the carboxylic acid to form an HOBt-ester, which then rapidly reacts with the amine.[8][10][13]
Comparative Analysis of Common Benzotriazole-Based Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of a peptide synthesis. Below is a comparison of commonly used benzotriazole derivatives and related reagents.
| Reagent | Type | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, effectively suppresses racemization.[2][11] | Slower reaction times compared to uronium salts, formation of insoluble urea byproducts with DCC.[7][11][14] |
| HBTU | Uronium/Aminium Salt | High reactivity and efficiency, rapid coupling times, low racemization.[8][9][11] | Can cause guanidinylation of the N-terminal amino group if used in excess.[7][14] |
| HATU | Uronium/Aminium Salt | Very high reactivity, faster than HBTU with less epimerization, effective for sterically hindered amino acids.[2][9][11] | More expensive than HBTU.[9][11] |
| HCTU | Uronium/Aminium Salt | High reactivity similar to HATU, lower racemization than HBTU.[11] | Higher cost than HBTU.[11] |
| PyBOP | Phosphonium Salt | High reactivity, does not produce carcinogenic byproducts like its predecessor BOP.[2][6][9] | Can be less effective for some difficult couplings compared to HATU. |
Experimental Workflow: A Visual Guide to HBTU-Mediated Coupling
The following diagram illustrates the key steps in a typical coupling cycle using HBTU in Fmoc-based solid-phase peptide synthesis.
Caption: Workflow of HBTU-mediated peptide coupling in SPPS.
Detailed Protocol: Standard HBTU-Mediated Coupling in Fmoc SPPS
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU.
Materials:
-
Fmoc-protected amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).[15]
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution. The amount of base is critical for both deprotonating the amino acid's carboxylic acid and neutralizing the reaction byproducts.[13][16]
-
Allow the activation mixture to pre-activate for 1-2 minutes at room temperature.[15] The solution will typically change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed and drained resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction time can be adjusted based on the specific amino acids being coupled and the scale of the synthesis. For difficult couplings, longer reaction times or double coupling may be necessary.[12]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., the Kaiser test or a chloranil test) to monitor the completion of the coupling reaction.[15] A negative result (e.g., colorless beads in the Kaiser test) indicates the absence of free primary amines and a complete reaction.
-
If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting and Advanced Considerations
-
"Difficult" Sequences: For peptide sequences prone to aggregation (often rich in hydrophobic residues), specialized protocols may be required.[1] This can include the use of higher temperatures (microwave-assisted synthesis), structure-disrupting solvents, or pseudoproline dipeptides.[16][17][18]
-
Sterically Hindered Amino Acids: The coupling of sterically hindered amino acids (e.g., Val, Ile) can be challenging.[12] Using a more powerful coupling reagent like HATU or extending the coupling time with HBTU is often beneficial.[9][11]
-
Racemization-Prone Residues: For amino acids that are particularly susceptible to racemization, such as Cysteine and Histidine, careful selection of the coupling reagent and base is crucial.[3][11][19] The use of additives like HOBt or HOAt is highly recommended.[3]
Conclusion
Benzotriazole derivatives have fundamentally improved the landscape of solid-phase peptide synthesis. Their ability to facilitate efficient peptide bond formation while preserving the stereochemical integrity of the amino acids has enabled the routine synthesis of increasingly complex and lengthy peptides.[5][6] Understanding the mechanisms of action of reagents like HOBt and HBTU, and judiciously applying them through optimized protocols, empowers researchers to tackle challenging synthetic targets with greater confidence and success. As peptide-based therapeutics and research tools continue to grow in importance, the foundational role of benzotriazole chemistry in their creation remains as critical as ever.
References
- 1. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Benzotriazole-assisted solid-phase assembly of Leu-enkephalin, amyloid beta segment 34-42, and other "difficult" peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Designing Porous Coordination Polymers with Tris(1H-benzo[d]triazol-1-yl)methane for Gas Storage
Introduction: The Architectural Design of Porous Coordination Polymers for Advanced Gas Storage
Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), represent a frontier in materials science, offering unprecedented control over the design of porous materials.[1][2] These crystalline materials are constructed from metal ions or clusters bridged by organic ligands, forming robust, high-surface-area frameworks with tunable pore sizes and functionalities.[1][2][3] This inherent designability makes them exceptional candidates for a myriad of applications, most notably in gas storage and separation.[1][4] The choice of the organic linker is paramount, as it dictates the topology, porosity, and chemical environment of the resulting framework.[2][3]
This guide focuses on the application of a promising, yet underexplored, ligand: Tris(1H-benzo[d]triazol-1-yl)methane. This tripodal ligand, with its rigid structure and multiple nitrogen donor sites, offers a unique geometric and chemical platform for the construction of novel PCPs with potentially superior gas storage capabilities. The benzotriazole moieties introduce a high degree of aromaticity and potential for π-π stacking interactions, which can enhance the affinity for certain gas molecules like carbon dioxide and hydrocarbons.
Application Notes: Rationale for Employing Tris(1H-benzo[d]triazol-1-yl)methane
The selection of Tris(1H-benzo[d]triazol-1-yl)methane as a primary building block for PCPs is underpinned by several key molecular attributes that are advantageous for gas storage applications:
-
Tripodal Geometry for 3D Frameworks: The C₃-symmetric, tripodal nature of the ligand promotes the formation of three-dimensional, interconnected networks, a crucial feature for creating permanent porosity.[5]
-
Multiple Coordination Sites: The three benzotriazole units provide multiple nitrogen atoms that can coordinate to metal centers, offering versatility in the resulting coordination geometries and framework topologies.[6][7]
-
Enhanced Framework Stability: The inherent rigidity of the benzotriazole units contributes to the formation of robust frameworks that can maintain their porosity after the removal of guest solvent molecules, a critical aspect for practical gas storage applications.
-
Favorable Pore Environment for Gas Adsorption: The electron-rich aromatic surfaces of the benzotriazole groups can lead to favorable interactions with quadrupolar gas molecules such as CO₂ through π-π and other non-covalent interactions. This can result in higher adsorption capacities and selectivities.[8][9]
-
Tunable Porosity: By judiciously selecting the metal node and synthesis conditions, the pore size and volume of the resulting PCP can be tuned to target specific gas molecules, such as methane (CH₄) or hydrogen (H₂).[1]
The following protocols provide a comprehensive guide for the synthesis of the Tris(1H-benzo[d]triazol-1-yl)methane ligand, its subsequent use in the solvothermal synthesis of a porous coordination polymer, and the characterization and evaluation of the material for gas storage applications.
Experimental Protocols
Part 1: Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane Ligand
This protocol is adapted from established synthetic routes for similar compounds.[10]
Materials:
-
Benzotriazole
-
Bromoform (CHBr₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzotriazole (3.57 g, 30 mmol) and anhydrous potassium carbonate (8.28 g, 60 mmol) in 100 mL of anhydrous DMF.
-
Addition of Reagent: While stirring vigorously, add bromoform (0.88 mL, 10 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 24 hours under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of deionized water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Dissolve the crude product in chloroform and treat with activated charcoal. Filter the solution and concentrate under reduced pressure. Recrystallize the resulting solid from a chloroform/methanol mixture to yield pure Tris(1H-benzo[d]triazol-1-yl)methane as white needles.[10]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass-to-charge ratio (m/z) for the molecular ion (M⁺) is 367.[10]
Part 2: Solvothermal Synthesis of a Porous Coordination Polymer
This is a general protocol for the solvothermal synthesis of a PCP. The specific metal salt and solvent ratios may require optimization. Here, we propose the use of Zinc(II) nitrate, a common metal source for PCP synthesis.
Materials:
-
Tris(1H-benzo[d]triazol-1-yl)methane (Ligand)
-
Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
Preparation of Solutions:
-
In a 20 mL glass vial, dissolve Tris(1H-benzo[d]triazol-1-yl)methane (36.7 mg, 0.1 mmol) in 5 mL of DMF.
-
In a separate 20 mL glass vial, dissolve Zinc(II) Nitrate Hexahydrate (44.6 mg, 0.15 mmol) in 5 mL of ethanol.
-
-
Mixing: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: Securely seal the autoclave and place it in a programmable oven. Heat the autoclave to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Isolation: After cooling, decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Solvent Exchange and Activation: To remove the guest DMF molecules from the pores, immerse the as-synthesized crystals in a volatile solvent like chloroform or acetone for 3 days, replacing the solvent daily. After solvent exchange, decant the solvent and dry the sample under a high vacuum at 120 °C for 12 hours to obtain the activated, porous material.
Logical Workflow for PCP Synthesis and Activation
References
- 1. Porous Coordination Polymers (PCPs): New Platforms for Gas Storage [scielo.org.mx]
- 2. redalyc.org [redalyc.org]
- 3. Chemistry and application of flexible porous coordination polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Postsynthetic ligand exchange for the synthesis of benzotriazole-containing zeolitic imidazolate framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
experimental setup for photolysis of Tris(1H-benzo[d]triazol-1-yl)methane in benzene
Application Note & Protocol
Topic: A Comprehensive Guide to the Experimental Setup and Analysis of the Photolysis of Tris(1H-benzo[d]triazol-1-yl)methane in Benzene
Abstract: This document provides a detailed protocol for the photolysis of Tris(1H-benzo[d]triazol-1-yl)methane in a benzene solvent. The photodecomposition of this compound serves as an excellent case study in radical chemistry and photochemical rearrangements. The primary reaction pathway involves the sequential elimination of benzotriazolyl radicals and molecular nitrogen, followed by interaction with the benzene solvent to yield key products such as [1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine and phenanthridine.[1][2] This guide is intended for researchers in organic synthesis, photochemistry, and materials science, offering in-depth methodologies for reaction execution, product analysis, and quantum yield determination. Emphasis is placed on the rationale behind procedural steps and rigorous safety protocols.
Scientific Introduction & Mechanistic Overview
The photochemistry of benzotriazole derivatives is a well-established field, characterized by the photo-extrusion of molecular nitrogen to form highly reactive 1,3-diradical intermediates.[3][4][5][6] This reactivity provides a powerful synthetic tool for constructing complex heterocyclic systems. Tris(1H-benzo[d]triazol-1-yl)methane, a stable crystalline solid, leverages this principle. Upon irradiation with UV light, typically at 254 nm, the molecule undergoes a cascade of reactions.
The accepted mechanism, based on studies by Androsov and Neckers, proceeds as follows[1][2]:
-
Initial Homolytic Cleavage: The process begins with the homolytic cleavage of a C-N bond, eliminating a stable benzotriazolyl radical and forming a bis(benzotriazol-1-yl)methyl radical.
-
Nitrogen Extrusion & Radical Formation: This radical intermediate is unstable and rapidly extrudes a molecule of nitrogen (N₂) to form a new radical species.
-
Solvent Interaction: The highly reactive radical then adds to a benzene molecule from the solvent, forming a new intermediate.
-
Rearrangement & Product Formation: This intermediate undergoes further rearrangement and hydrogen abstraction to yield the first major isolable product, [1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine.
-
Secondary Photolysis: Upon continued irradiation, this primary product can absorb another photon and eliminate a second benzotriazolyl radical, leading to a biphenyl-2-ylmethyleneamine radical, which subsequently cyclizes to form the stable aromatic product, phenanthridine.[1]
The choice of benzene as a solvent is critical; it is not merely a medium but an active participant in the reaction, becoming incorporated into the final product structure.[1][7] In contrast, photolysis in protic solvents like methanol results in a simple degradation to benzotriazole, highlighting the solvent's directive role in the reaction pathway.[1][2]
Caption: Proposed mechanism for the photolysis of Tris(1H-benzo[d]triazol-1-yl)methane in benzene.
Materials and Apparatus
Reagents and Solvents
-
Tris(1H-benzo[d]triazol-1-yl)methane (Purity >95%)[8]
-
Benzene (Anhydrous, ACS grade or higher)
-
Nitrogen (UHP, 99.999%)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Apparatus
-
Photochemical reactor (e.g., Rayonet photoreactor) equipped with 254 nm lamps
-
Quartz reaction vessel with a gas inlet/outlet and septum port
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen balloon setup for inert atmosphere
-
Rotary evaporator
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Glass chromatography column
-
UV lamp for TLC visualization
-
Analytical Instruments: NMR Spectrometer, GC-MS, UV-Vis Spectrophotometer
Experimental Protocols
Protocol 1: Photochemical Reaction Setup
This protocol is adapted from the established literature procedure.[1]
-
Preparation of Reactant Solution:
-
In a 250 mL quartz reaction vessel, dissolve 300 mg (0.82 mmol) of Tris(1H-benzo[d]triazol-1-yl)methane in 200 mL of anhydrous benzene. This creates an approximate concentration of 4.1 mM.
-
Rationale: Quartz is used because standard borosilicate glass absorbs significantly at 254 nm. Anhydrous benzene is crucial to prevent side reactions with water.
-
-
Degassing the Solution:
-
Add a magnetic stir bar to the vessel.
-
Seal the vessel and purge the solution with a gentle stream of UHP nitrogen for 20-30 minutes while stirring.
-
Rationale: Oxygen is an efficient quencher of excited triplet states and can also lead to unwanted photo-oxidation products.[7] Removing dissolved oxygen is critical for achieving good yields and clean reactions.
-
-
Irradiation:
-
Place the sealed quartz vessel inside the photochemical reactor chamber. Ensure it is centered between the lamps for even irradiation.
-
Turn on the cooling fan for the reactor. If the reactor has a temperature control system, set it to maintain room temperature (e.g., 25 °C).
-
Turn on the 254 nm lamps to begin the irradiation.
-
Irradiate the solution for 24 hours with continuous stirring.
-
Rationale: 24 hours is the reported time for significant conversion.[1] Continuous stirring ensures that the entire solution is uniformly exposed to the UV light.
-
-
Reaction Monitoring (Optional):
-
Periodically (e.g., every 4-6 hours), a small aliquot (~0.1 mL) can be carefully withdrawn via syringe.
-
Analyze the aliquot by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting material and the appearance of new products.
-
-
Work-up:
-
After 24 hours, turn off the lamps and remove the reaction vessel.
-
Transfer the solution to a round-bottom flask.
-
Remove the benzene solvent under reduced pressure using a rotary evaporator. Caution: Benzene is a known carcinogen; ensure the rotary evaporator is in a certified fume hood and the vacuum pump exhaust is properly vented.
-
Protocol 2: Product Isolation and Characterization
-
Purification:
-
The crude residue obtained from the work-up is purified by silica gel column chromatography.
-
Prepare a column using a slurry of silica gel in hexanes.
-
Load the crude material onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate to separate the different products. The exact gradient should be determined by TLC analysis.
-
Collect fractions and combine those containing pure products as identified by TLC.
-
-
Characterization:
-
[1-Benzotryazol-1-yl-methylidene]biphenyl-2-ylamine (Product 1): Analyze by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Phenanthridine (Product 2): This is a well-known compound. Its identity can be confirmed by comparing its spectroscopic data (NMR, MS) and melting point with literature values or an authentic sample.
-
Unreacted Starting Material: Any recovered starting material can also be identified.
-
Caption: A streamlined workflow for the photolysis experiment.
Quantitative Analysis: Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction quantifies its efficiency—the number of molecules reacted per photon absorbed.[9][10] Determining Φ is crucial for comparing reaction conditions and understanding the mechanism. The relative method, using a chemical actinometer, is most common.[11][12]
Protocol 3: Relative Quantum Yield Measurement
-
Prepare Actinometer Solution: Use a standard chemical actinometer system sensitive to 254 nm, such as potassium ferrioxalate. Prepare the solutions as per established protocols.
-
Irradiate Actinometer: Fill an identical quartz vessel with the actinometer solution and irradiate it under the exact same conditions (geometry, lamp power, time) as the sample, but for a much shorter duration to ensure low conversion (<10%).
-
Analyze Actinometer: Analyze the irradiated actinometer solution (e.g., by UV-Vis spectrophotometry) to determine the number of photons absorbed (the photon flux).
-
Analyze Sample Reaction: Quantify the amount of Tris(1H-benzo[d]triazol-1-yl)methane consumed in your main experiment over a specific time period using a quantitative technique like HPLC or qNMR with an internal standard.
-
Calculate Quantum Yield: The quantum yield is calculated using the formula: Φ = (moles of reactant consumed) / (moles of photons absorbed)
| Parameter | Symbol | Method of Determination | Purpose |
| Initial Concentration | C₀ | Weighing, Volumetric Flask | Defines starting conditions |
| Final Concentration | Cₜ | HPLC, qNMR | To determine moles reacted |
| Irradiation Time | t | Stopwatch | Defines reaction duration |
| Photon Flux | I₀ | Chemical Actinometry | To determine moles of photons absorbed |
| Reaction Quantum Yield | Φ | Calculation | Measures reaction efficiency |
Safety Precautions: A Critical Assessment
Strict adherence to safety protocols is mandatory for this experiment.
-
UV Radiation Hazard: 254 nm UV-C radiation is extremely damaging to the eyes and skin.[13] Never look directly at the lamps. Ensure the photoreactor has a safety interlock that deactivates the lamps if the chamber is opened.[14] Always wear UV-blocking polycarbonate safety glasses or a full-face shield.[15][16][17]
-
Chemical Hazards (Benzene): Benzene is a highly flammable, volatile solvent and a known human carcinogen. All handling of benzene must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[18]
-
Apparatus Safety: Ensure all glassware is free of cracks or defects. If the reaction is performed under a slight positive pressure of nitrogen, ensure proper pressure relief (e.g., oil bubbler).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemical study of tris(benzotriazol-1-yl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane, 95.0%, 1g [scisupplies.eu]
- 9. fiveable.me [fiveable.me]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. edinst.com [edinst.com]
- 13. azom.com [azom.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 16. UV | Research Safety [researchsafety.uky.edu]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
using benzotriazole reagents to reduce racemization in peptide coupling
Topic: Mitigating Racemization in Peptide Coupling with Benzotriazole-Based Reagents For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Stereochemical Integrity in Peptide Synthesis
The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. During chemical peptide synthesis, the formation of the amide bond requires the activation of a carboxylic acid group. This activation, however, can inadvertently lead to a critical side reaction: racemization. Racemization is the loss of stereochemical purity at the α-carbon of an amino acid, resulting in the incorporation of its D-enantiomer into the growing peptide chain.[1] This creates diastereomeric impurities that are often difficult to separate and can drastically reduce or alter the peptide's therapeutic efficacy.
For decades, reagents based on the benzotriazole scaffold have been the cornerstone of strategies to suppress racemization.[2][3] These compounds, used either as additives or as part of a standalone coupling reagent, provide an alternative reaction pathway that favors rapid peptide bond formation while minimizing the opportunity for the loss of chiral integrity. This guide provides an in-depth analysis of the mechanisms behind racemization, the function of benzotriazole reagents, and detailed protocols for their effective implementation.
The Mechanism of Racemization: The Oxazolone Pathway
To effectively prevent racemization, it is crucial to understand its primary chemical mechanism. The loss of stereochemical integrity during peptide coupling predominantly occurs through the formation of a planar 5(4H)-oxazolone intermediate.[1][4]
The process can be broken down into two key steps:
-
Activation and Cyclization: The carboxyl group of the N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide). This makes the carbonyl carbon highly electrophilic. The carbonyl oxygen of the N-terminal protecting group can then perform an intramolecular nucleophilic attack on this activated carboxyl group, leading to the formation of the 5(4H)-oxazolone ring.[5]
-
Enolization and Loss of Chirality: The proton on the α-carbon (the chiral center) of the oxazolone is significantly more acidic than in the parent amino acid. In the presence of a base, this proton can be abstracted to form a symmetric, achiral enolate intermediate.[1][6] Subsequent reprotonation or reaction with the incoming amine nucleophile can occur from either face of this planar intermediate, leading to a mixture of L- and D-isomers in the final peptide.[1]
Urethane-based protecting groups like Fmoc and Boc are designed to reduce the rate of oxazolone formation compared to simple acyl groups, but the risk remains significant, especially with highly activating coupling conditions or with amino acids that are inherently prone to racemization, such as cysteine and histidine.[5][7]
The Benzotriazole Solution: Interception and Formation of Active Esters
Benzotriazole-based additives, such as 1-Hydroxybenzotriazole (HOBt), function by intercepting the highly reactive activated intermediate before it can cyclize to form the problematic oxazolone.[8][9]
When HOBt is included in a coupling reaction (e.g., with a carbodiimide like DIC), it rapidly reacts with the O-acylisourea intermediate to form a benzotriazolyl active ester (OBt-ester).[6][10] This OBt-ester is sufficiently reactive to couple efficiently with the N-terminal amine of the growing peptide chain but is significantly more stable against intramolecular cyclization than the O-acylisourea.[2][11] This provides a safer, more controlled pathway for amide bond formation that largely circumvents the oxazolone mechanism, thus preserving the stereochemical integrity of the amino acid.
Comparative Analysis of Benzotriazole-Based Reagents
The benzotriazole family includes several reagents, each with distinct properties. The choice of reagent depends on the specific requirements of the synthesis, such as the difficulty of the coupling, the sensitivity of the amino acids, and safety considerations.
| Reagent | Type | Key Characteristics & Insights | Racemization Suppression |
| HOBt | Additive | The classic, cost-effective standard. Used with carbodiimides (DCC, DIC).[10][12] Its effectiveness is well-documented, but it carries safety risks as it is potentially explosive.[6][13] | Good |
| HOAt | Additive | 7-aza-HOBt. The nitrogen at the 7-position is electron-withdrawing, making HOAt more acidic and a better leaving group than HOBt.[14][15] This results in faster couplings and superior racemization suppression, especially for hindered residues.[6][14] Also has explosive properties.[6] | Excellent |
| 6-Cl-HOBt | Additive | The electron-withdrawing chlorine atom enhances reactivity similarly to HOAt, providing a powerful alternative for challenging couplings.[7][14] | Very Good |
| HBTU / TBTU | Aminium Salt | Standalone reagents incorporating the HOBt moiety. Fast and efficient, widely used in automated synthesizers.[10][11] Note: These are aminium, not uronium, salts.[12][16] Excess reagent can cause irreversible N-terminal guanidinylation.[7][16] | Very Good |
| HATU | Aminium Salt | The HOAt-based aminium salt. Generally considered one of the most efficient coupling reagents available.[6] Its enhanced reactivity makes it ideal for difficult sequences, N-methyl amino acids, and fragment condensation with minimal racemization.[6][16] | Excellent |
| HCTU | Aminium Salt | The 6-Cl-HOBt-based aminium salt. Offers a balance of high reactivity and cost-effectiveness, often outperforming HBTU.[6] | Very Good |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of benzotriazole reagents in solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.
General SPPS Workflow
The core of SPPS is a cycle of deprotection and coupling steps to elongate the peptide chain on a solid support.
Protocol 1: Standard DIC/HOBt Coupling
This method is a robust and cost-effective choice for routine peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Stoichiometry (relative to resin loading):
-
Fmoc-amino acid: 3-5 equivalents
-
HOBt: 3-5 equivalents
-
DIC: 3-5 equivalents
Procedure:
-
Resin Preparation: Following Fmoc deprotection and DMF washing, swell the resin in DMF in the reaction vessel.
-
Activation Solution: In a separate vial, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.
-
Coupling Initiation: Add the activation solution to the resin. Immediately add the DIC to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours. The reaction progress can be monitored using the Kaiser test.[11] A negative test (beads remain colorless) indicates completion.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all soluble byproducts (diisopropylurea) and excess reagents.
Protocol 2: HBTU Coupling with In Situ Activation
This is a rapid and highly efficient method, standard on most automated peptide synthesizers.
Materials:
-
Fmoc-protected amino acid
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Stoichiometry (relative to resin loading):
-
Fmoc-amino acid: 3-5 equivalents
-
HBTU: 2.9-4.9 equivalents (slightly less than the amino acid)
-
DIPEA: 6-10 equivalents (acts as a base to activate the acid and neutralize the incoming amine salt)
Procedure:
-
Resin Preparation: Ensure the resin is deprotected, washed, and swelled in DMF.
-
Activation Solution (Pre-activation): In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF. Add the DIPEA to this solution. Allow the mixture to pre-activate for 2-5 minutes.[11] A color change (typically to yellow) may be observed.
-
Causality Note: Pre-activation ensures the formation of the OBt active ester before the mixture is added to the resin. This prevents the HBTU from reacting directly with the resin's free amine, which would cause chain termination via guanidinylation.[7]
-
-
Coupling Reaction: Add the pre-activated solution to the resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature. Couplings are typically very fast, often completing within 15-60 minutes.[11][17] Monitor with the Kaiser test. For sterically hindered amino acids, the reaction time can be extended or a second coupling (double coupling) may be performed.
-
Washing: After a negative Kaiser test, drain the solution and wash the resin extensively with DMF (5-7 times).
Protocol 3: High-Efficiency HATU Coupling for Difficult Sequences
This protocol is recommended for sterically hindered couplings (e.g., Aib, Pro-Pro), racemization-prone residues (e.g., His, Cys), or segment condensations.
Materials:
-
Fmoc-protected amino acid
-
HATU
-
DIPEA or a milder base like 2,4,6-Collidine
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Stoichiometry (relative to resin loading):
-
Fmoc-amino acid: 2-4 equivalents
-
HATU: 1.9-3.9 equivalents
-
DIPEA / Collidine: 4-8 equivalents
Procedure:
-
Resin Preparation: Prepare the deprotected resin as in the previous protocols.
-
Activation Solution (Pre-activation): Dissolve the Fmoc-amino acid and HATU in DMF. Add the base (DIPEA or Collidine) and allow the mixture to pre-activate for 1-2 minutes.
-
Expert Insight: For particularly sensitive amino acids where racemization is a major concern, substituting the strong base DIPEA with a weaker, sterically hindered base like Collidine is recommended to minimize base-catalyzed epimerization.[6]
-
-
Coupling Reaction: Transfer the activated solution to the resin.
-
Reaction: Agitate at room temperature. HATU-mediated couplings are extremely rapid, often finishing in 5-20 minutes.[16] Monitor with the Kaiser test.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Analytical Verification of Stereochemical Purity
The ultimate validation of these protocols is the analytical confirmation of the final peptide's stereochemical purity. Several methods are employed for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating diastereomers of the final, intact peptide, providing a direct measure of racemization.[18]
-
Capillary Electrophoresis (CE): Offers excellent resolution and sensitivity for separating peptide isomers and can detect racemization levels as low as 0.05%.[18][19]
-
Gas Chromatography (GC) or LC-MS after Hydrolysis: The peptide can be fully hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent and analyzed by GC or LC-MS to determine the D/L ratio for each residue. This method can pinpoint which specific amino acid in the sequence may have undergone racemization.[20]
Conclusion
The use of benzotriazole-based coupling reagents is a field-proven and indispensable strategy for controlling racemization during peptide synthesis. By forming reactive ester intermediates that favor aminolysis over oxazolone formation, reagents like HOBt, HOAt, and their aminium salt derivatives (HBTU, HATU) enable the synthesis of high-purity peptides with preserved stereochemical integrity. The choice of reagent and protocol should be tailored to the specific peptide sequence, with highly efficient reagents like HATU reserved for the most challenging couplings. As peptide therapeutics become more complex, the rigorous and informed application of these reagents will remain a critical factor in successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cat-online.com [cat-online.com]
Application Notes & Protocols: Tris(1H-benzo[d]triazol-1-yl)methane in Supramolecular Chemistry and Self-Assembly
Abstract: This document provides a comprehensive technical guide on the application of Tris(1H-benzo[d]triazol-1-yl)methane, a molecule of significant interest in supramolecular chemistry and materials science. We delve into its synthesis, physicochemical properties, and its role as a versatile building block for creating higher-order structures through self-assembly. The guide offers detailed experimental protocols for synthesis, characterization, and the investigation of its supramolecular behavior, tailored for researchers, chemists, and drug development professionals. The unique C3-symmetric and propeller-like architecture of this molecule, combined with the rich non-covalent interaction capabilities of the benzotriazole moieties, makes it a powerful tool for crystal engineering, polymer science, and the development of novel functional materials.
Introduction: A Versatile Supramolecular Scaffold
Tris(1H-benzo[d]triazol-1-yl)methane is a distinctive molecule featuring a central methane carbon atom bonded to the N-1 position of three separate benzotriazole rings. This arrangement confers a stable, propeller-like, C3-symmetric structure. The true potential of this molecule lies in the characteristics of its benzotriazole units. The fused benzene ring is electron-rich, making it an ideal participant in π-π stacking interactions, while the three nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and coordination sites for metal ions[1].
These features make Tris(1H-benzo[d]triazol-1-yl)methane an exemplary building block, or tecton, in the field of supramolecular chemistry. Its structure predisposes it to form well-defined, ordered assemblies through a symphony of non-covalent forces, including hydrogen bonds, π-π stacking, and C-H···π interactions[1][2]. Understanding and controlling these interactions allows for the rational design of complex supramolecular architectures, with potential applications ranging from organic electronics to advanced drug delivery systems[3][4]. This guide will explore the fundamental chemistry of this scaffold and provide practical protocols for its use in a research setting.
Section 1: Synthesis and Physicochemical Properties
The foundation of any work in supramolecular chemistry is the pure, well-characterized building block. Tris(1H-benzo[d]triazol-1-yl)methane can be synthesized reliably through a nucleophilic substitution reaction.
Physicochemical Data Table
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₃N₉ | [5] |
| Molecular Weight | 367.38 g/mol | [6] |
| CAS Number | 88088-95-3 | [5][7] |
| Appearance | White to off-white solid/needles | [6] |
| Melting Point | 197–198 °C | [6] |
| Solubility | Soluble in CHCl₃, DMF; sparingly soluble in Methanol, Benzene | [6] |
Protocol 1: Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane
This protocol is adapted from established literature procedures[6]. The reaction involves the substitution of bromide ions from bromoform by the benzotriazolide anion, which is generated in situ.
Causality: Dimethylformamide (DMF) is an ideal polar aprotic solvent for this SN2-type reaction, as it effectively solvates the potassium cation without interfering with the nucleophilicity of the benzotriazolide anion. Potassium carbonate acts as the base to deprotonate benzotriazole, forming the nucleophile. The reaction is heated to overcome the activation energy for the sequential substitution of the three bromine atoms on the central carbon. Purification by crystallization is crucial to remove any partially substituted products or unreacted starting materials.
Caption: Synthetic scheme for Tris(1H-benzo[d]triazol-1-yl)methane.
Materials:
-
1H-Benzotriazole
-
Bromoform (Tribromomethane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Standard glassware for workup and crystallization
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1H-Benzotriazole (e.g., 10 g, 3 eq.), anhydrous potassium carbonate (e.g., 25 g, excess), and anhydrous DMF (100 mL).
-
Addition of Reagent: While stirring, add bromoform (e.g., 2.7 mL, 1 eq.) dropwise to the suspension.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously for 24-48 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with chloroform (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with water (5 x 50 mL) to remove residual DMF, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from a chloroform-methanol mixture to obtain pure white needles of Tris(1H-benzo[d]triazol-1-yl)methane[6].
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with the literature value (197–198 °C)[6].
Section 2: The Supramolecular Chemistry of TBT-Methane
The utility of Tris(1H-benzo[d]triazol-1-yl)methane in self-assembly is dictated by the non-covalent interactions its constituent parts can engage in. Its rigid, tripodal geometry provides a predictable framework for these interactions to direct molecules into larger, ordered structures.
Key Non-Covalent Interactions:
-
π-π Stacking: The electron-rich benzotriazole rings can stack with one another or with other aromatic systems. This interaction is fundamental in the formation of columnar structures or layered assemblies[1].
-
C-H···N Hydrogen Bonds: The acidic methine proton (H-C(N)₃) and the aromatic C-H protons on the benzene rings can act as hydrogen bond donors to the lone pairs on the triazole nitrogen atoms of adjacent molecules.
-
C-H···π Interactions: The C-H bonds can also interact favorably with the face of the π-system of a neighboring benzotriazole ring, further stabilizing the supramolecular architecture[2][8].
-
Metal Coordination: The nitrogen atoms of the triazole rings are effective ligands for coordinating with metal ions, enabling the formation of metal-organic frameworks (MOFs) or discrete coordination cages[1].
Caption: Intermolecular forces guiding TBT-methane self-assembly.
Section 3: Protocols for Characterization and Investigation
Investigating self-assembly requires a suite of analytical techniques to probe the system at different length scales and in different phases (solution and solid-state).
Protocol 2: Standard Spectroscopic Characterization
Rationale: Standard characterization confirms the molecular identity and purity. NMR provides atomic-level structural information, while UV-Vis and Fluorescence spectroscopy probe the electronic properties, which are often sensitive to intermolecular interactions like π-stacking.
Materials:
-
Synthesized Tris(1H-benzo[d]triazol-1-yl)methane
-
Deuterated chloroform (CDCl₃) for NMR
-
Spectroscopic grade solvent (e.g., Dichloromethane or Acetonitrile) for UV-Vis/Fluorescence
-
NMR tubes, quartz cuvettes
Procedure:
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a solution of the compound (~5-10 mg) in CDCl₃ (~0.6 mL).
-
Acquire standard ¹H and ¹³C spectra.
-
Expected ¹H NMR Data (in CDCl₃): Signals corresponding to the methine proton (CH) and the eight aromatic protons of the three benzotriazole units. The literature reports a singlet for the methine proton around 9.59 ppm (in C₆D₆)[6].
-
Expected ¹³C NMR Data (in CDCl₃): Signals for the methine carbon and the six distinct aromatic carbons[6].
-
-
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute stock solution (e.g., 1 mM) of the compound in a suitable solvent.
-
Prepare a measurement solution (e.g., 10 µM) in a 1 cm path length quartz cuvette.
-
Scan the absorbance from 200 to 500 nm. The benzotriazole moiety typically shows strong π-π* transitions in the UV region[9].
-
-
Fluorescence Spectroscopy:
-
Using the same solution from the UV-Vis measurement, excite the sample at the wavelength of maximum absorption (λ_max).
-
Record the emission spectrum. Note the Stokes shift (difference between λ_max of absorption and emission). Changes in fluorescence intensity or wavelength can indicate aggregation[9][10].
-
Protocol 3: Probing Self-Assembly with Concentration-Dependent NMR
Rationale: If molecules associate in solution, their chemical environment changes. This change can be observed in NMR spectra as a shift in the resonance frequencies of protons involved in the intermolecular interface. By systematically varying the concentration, one can observe these shifts and potentially model the association process.
Procedure:
-
Sample Preparation: Prepare a series of NMR samples in the same deuterated solvent (e.g., CDCl₃) with concentrations spanning a wide range (e.g., from 0.1 mM to 50 mM).
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).
-
Analysis:
-
Carefully track the chemical shifts (δ) of all protons, particularly the aromatic protons and the central methine proton.
-
Plot the chemical shift (δ) of the most affected protons as a function of concentration.
-
A significant, non-linear change in chemical shift with concentration is strong evidence for self-association[11][12]. The data can be fitted to dimerization or isodesmic (stacking) models to extract association constants (Kₐ).
-
Protocol 4: Elucidation of Solid-State Structure via Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD provides unambiguous proof of the three-dimensional structure and the specific intermolecular interactions that drive self-assembly in the solid state. This is the gold standard for validating supramolecular design.
Procedure:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solvent from a saturated solution.
-
Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like chloroform).
-
Slow cooling of a saturated solution.
-
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.
-
Analysis: Analyze the final crystal structure to identify and quantify intermolecular interactions (bond distances and angles) such as π-π stacking distances, C-H···N hydrogen bonds, and C-H···π contacts[13]. This provides direct evidence of the self-assembly motifs.
Caption: Workflow for investigating TBT-methane self-assembly.
Section 4: Potential Applications
The unique structure of Tris(1H-benzo[d]triazol-1-yl)methane makes it a candidate for several advanced applications.
-
Materials for Organic Electronics: Benzotriazole is a known electron-accepting unit used in donor-acceptor (D-A) conjugated polymers for applications like organic light-emitting diodes (OLEDs) and perovskite solar cells[3][14][15][16]. TBT-methane could serve as a C3-symmetric core to build star-shaped molecules or as a cross-linking agent to create 3D networks, potentially improving charge transport properties and morphological stability.
-
Crystal Engineering and Host-Guest Chemistry: The predictable interaction modes of TBT-methane allow it to be used as a tecton for designing porous crystalline solids. These materials could exhibit selective guest uptake, making them relevant for separation or sensing applications.
-
Scaffold for Drug Development: Benzotriazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1][4][17][18][19][20]. The TBT-methane scaffold presents three identical points for functionalization. This allows for the creation of trivalent ligands, which could bind to biological targets with high avidity and specificity, a strategy of growing interest in drug discovery.
Conclusion
Tris(1H-benzo[d]triazol-1-yl)methane is more than just a stable heterocyclic compound; it is a precisely engineered supramolecular building block. Its synthesis is straightforward, and its C3-symmetric structure, combined with the rich interplay of non-covalent forces afforded by the benzotriazole units, provides a powerful platform for the bottom-up construction of functional materials. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and explore the rich self-assembly behavior of this fascinating molecule, paving the way for new discoveries in materials science, crystal engineering, and medicinal chemistry.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole based polymers with different side chains employed as dopant-free hole-transporting materials for high-efficiency perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane, 95.0%, 1g [scisupplies.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound,88088-95-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 8. Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, crystal structure and DFT studies on 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Understanding self-assembly at molecular level enables controlled design of DNA G-wires of different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tris(benzimidazol-1-yl)methane via Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Tris(benzimidazol-1-yl)methane and the Strategic Advantage of Phase Transfer Catalysis
Tris(benzimidazol-1-yl)methane and its derivatives represent a class of tripodal, N-heterocyclic ligands that are of significant interest in coordination chemistry, materials science, and pharmaceutical development. Their unique three-dimensional structure allows for the formation of stable complexes with a variety of metal ions, leading to applications in catalysis, bioinorganic modeling, and the development of novel therapeutic agents. The benzimidazole moiety itself is a key pharmacophore found in numerous FDA-approved drugs, underscoring the potential of its derivatives in medicinal chemistry.
Traditional methods for the N-alkylation of benzimidazoles often require harsh conditions, such as the use of strong and hazardous bases like sodium hydride in anhydrous polar aprotic solvents (e.g., DMF). These methods present challenges in terms of safety, cost, and environmental impact, particularly during scale-up. Phase Transfer Catalysis (PTC) emerges as a powerful and green alternative that elegantly circumvents these issues.[1][2][3] PTC facilitates reactions between reactants located in different immiscible phases (in this case, a solid and a liquid phase) through the action of a catalyst that shuttles the reactive species across the phase boundary.[2]
This guide provides a detailed exposition of the solid-liquid phase transfer catalysis (S/L-PTC) method for the synthesis of Tris(benzimidazol-1-yl)methane. We will delve into the mechanistic underpinnings of this reaction, offer a robust and validated experimental protocol, discuss key parameters for reaction optimization, and provide guidance on product characterization and troubleshooting.
The Causality Behind Experimental Choices: Understanding the PTC Mechanism
The synthesis of Tris(benzimidazol-1-yl)methane from benzimidazole and chloroform is a sequential N-alkylation reaction. The core challenge is the deprotonation of the benzimidazole N-H (pKa ≈ 12.8) to generate the nucleophilic benzimidazolide anion, and its subsequent reaction with the electrophile, chloroform, which is dissolved in an organic solvent. Solid potassium hydroxide (KOH) is an inexpensive and effective base, but it is insoluble in chloroform. This is where the magic of phase transfer catalysis comes into play.
The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), acts as a "soap" for the anion.[4] The lipophilic (fat-loving) butyl chains of the tetrabutylammonium cation (Q+) allow it to be soluble in the organic phase (chloroform), while its positive charge enables it to form an ion pair with an anion.
The reaction proceeds via the following key steps, as illustrated in the diagram below:
-
Deprotonation at the Interface: At the surface of the solid potassium hydroxide, a proton is abstracted from the benzimidazole (BIm-H), forming the potassium benzimidazolide salt (K⁺BIm⁻).
-
Anion Exchange and Phase Transfer: The phase transfer catalyst, TBAB (Q⁺Br⁻), present in the organic phase, exchanges its bromide anion for the benzimidazolide anion at the solid-liquid interface. This forms a new, lipophilic ion pair, [Q⁺BIm⁻].
-
Nucleophilic Substitution in the Organic Phase: The [Q⁺BIm⁻] ion pair is soluble in the chloroform. The benzimidazolide anion is now "naked" and highly reactive in the organic phase, as it is not strongly solvated. It attacks the chloroform molecule in a series of three sequential SN2 reactions, displacing the chloride ions one by one.
-
Catalyst Regeneration: After each substitution step, a chloride ion is released. The catalyst cation (Q⁺) can then pair with this chloride ion (or another benzimidazolide anion) and return to the interface to repeat the cycle.
This catalytic cycle allows for a continuous reaction at a mild temperature (room temperature) without the need for harsh reagents or anhydrous conditions.
Caption: Mechanism of Solid-Liquid Phase Transfer Catalysis.
Experimental Protocol: Synthesis of Tris(benzimidazol-1-yl)methane
This protocol is adapted from established procedures and is designed for reliability and safety in a standard laboratory setting.[5]
Materials and Reagents:
-
1H-Benzimidazole (Reagent Grade)
-
Chloroform (CHCl₃, ACS Grade or higher, stabilized with ethanol)
-
Potassium Hydroxide (KOH, pellets or flakes, finely powdered before use)
-
Tetrabutylammonium Bromide (TBAB, Reagent Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
Ethanol (Absolute)
-
Silica Gel (for column chromatography, 60-120 mesh)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Mechanical stirrer (recommended for larger scale)
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Step-by-Step Procedure:
Caption: Experimental Workflow for Tris(benzimidazol-1-yl)methane Synthesis.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Benzimidazole (1.18 g, 10 mmol).
-
Addition of Reagents: To the flask, add chloroform (50 mL) and Tetrabutylammonium Bromide (TBAB) (0.161 g, 0.5 mmol, 5 mol%).
-
Base Addition: Carefully add finely powdered potassium hydroxide (2.8 g, 50 mmol). Safety Note: KOH is caustic. Handle with appropriate personal protective equipment (PPE). Powdering should be done carefully to avoid dust inhalation.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to maximize the interfacial area between the solid and liquid phases.[5] The reaction progress can be monitored by TLC (eluent: Dichloromethane/Ethanol 95:5), observing the disappearance of the starting benzimidazole spot. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a Buchner funnel to remove the solid potassium hydroxide and potassium chloride byproduct. Wash the solid residue with a small amount of chloroform (2 x 10 mL) to ensure complete recovery of the product.
-
Isolation of Crude Product: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid or semi-solid residue.
-
Purification: Purify the crude residue by column chromatography on silica gel.
-
Column Packing: Pack the column with silica gel using a slurry method with dichloromethane.
-
Elution: Elute the column with a mixture of dichloromethane/ethanol (95:5 v/v). The product, Tris(benzimidazol-1-yl)methane, is typically the main component and will elute after any unreacted starting material or bis(benzimidazol-1-yl)methane intermediate. Collect the fractions containing the pure product, as identified by TLC.
-
-
Final Product: Combine the pure fractions and remove the solvent by rotary evaporation. Dry the resulting white or off-white solid under vacuum to obtain the final product.
Data Presentation: Reaction Optimization and Key Parameters
The efficiency of the phase transfer catalyzed synthesis of Tris(benzimidazol-1-yl)methane is influenced by several factors. While the provided protocol is robust, understanding these parameters allows for optimization to improve yield, reduce reaction time, and minimize side products.
| Parameter | Condition | Rationale & Expected Outcome |
| Catalyst Loading (TBAB) | 1-10 mol% | Causality: The catalyst is essential for transporting the benzimidazolide anion. Increasing the catalyst concentration generally increases the reaction rate up to a certain point, after which it may plateau. Outcome: A loading of 5 mol% is often a good starting point. Lower amounts may lead to very long reaction times, while higher amounts may not significantly improve the rate and can complicate purification. |
| Base (KOH) | 3-5 equivalents | Causality: A sufficient excess of base is required to deprotonate three equivalents of benzimidazole and to drive the reaction to completion. The base must be finely powdered to maximize surface area. Outcome: Using at least 3 equivalents is necessary. An excess (e.g., 5 equivalents) ensures a high concentration of the benzimidazolide at the interface. |
| Temperature | Room Temp. to 40 °C | Causality: The reaction proceeds efficiently at room temperature. Gentle heating (e.g., to 40 °C) can increase the reaction rate. Outcome: Higher temperatures may increase the rate of side reactions, such as the formation of dichlorocarbene, which can lead to undesired byproducts.[6] Room temperature offers a good balance of reaction rate and selectivity. |
| Stirring Speed | Vigorous | Causality: In S/L-PTC, the reaction rate is often limited by the mass transfer of the anion from the solid surface to the organic phase. Vigorous stirring increases the interfacial surface area, enhancing this transfer. Outcome: Inadequate stirring will result in a significantly slower reaction. Mechanical stirring is recommended for larger scale reactions. |
| Solvent | Chloroform | Causality: Chloroform serves as both the organic solvent and the electrophilic reactant. Its ability to dissolve the TBAB-benzimidazolide ion pair is crucial. Outcome: The concentration of benzimidazole in chloroform should be monitored; too high a concentration may lead to solubility issues. |
Product Characterization
Confirming the structure and purity of the synthesized Tris(benzimidazol-1-yl)methane is essential. The following are expected characterization data:
-
Appearance: White to off-white solid.
-
Melting Point: Literature values for substituted derivatives vary; determination of the melting point is a good indicator of purity.
-
Thin Layer Chromatography (TLC): Rf value will depend on the exact conditions, but should be a single spot in an appropriate eluent system (e.g., DCM/Ethanol 95:5).
-
¹H NMR (Expected, in CDCl₃, δ in ppm):
-
A singlet for the methine proton (-CH) is expected to be in the range of 7.5-8.5 ppm.
-
A complex multiplet pattern for the aromatic protons of the three benzimidazole rings, typically in the range of 7.0-8.0 ppm.
-
The C2 proton of the benzimidazole ring will likely appear as a distinct singlet in the aromatic region.
-
-
¹³C NMR (Expected, in CDCl₃, δ in ppm):
-
A signal for the central methine carbon (-CH) in the range of 70-80 ppm.
-
Multiple signals in the aromatic region (110-150 ppm) corresponding to the different carbon atoms of the benzimidazole rings.
-
-
FTIR (KBr, cm⁻¹):
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at the calculated m/z value.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (KOH absorbed moisture).- Insufficient stirring.- Catalyst poisoning or degradation. | - Use freshly powdered, dry KOH.- Increase the stirring rate; use a mechanical stirrer if possible.- Use a fresh batch of TBAB. |
| Formation of Bis(benzimidazol-1-yl)methane | - Incomplete reaction.- Insufficient reaction time. | - Increase the reaction time and continue to monitor by TLC until the intermediate is consumed.- Ensure an adequate excess of benzimidazole and KOH is present. |
| Dark-colored Crude Product | - Side reactions, possibly involving dichlorocarbene.- Degradation of starting materials or product. | - Maintain the reaction at room temperature to minimize side reactions.- Ensure the chloroform used is stabilized.- The product can often be purified from colored impurities by column chromatography. |
| Difficult Purification | - Product and byproduct have similar polarity. | - Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary.- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted. |
Conclusion
The phase transfer catalysis method for the synthesis of Tris(benzimidazol-1-yl)methane offers a safe, efficient, and environmentally benign alternative to traditional synthetic routes. By understanding the underlying mechanism and the key parameters that govern the reaction, researchers can reliably produce this valuable ligand in high yield and purity. This protocol provides a solid foundation for the laboratory-scale synthesis and can be optimized for larger-scale production, facilitating further research into the diverse applications of this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
identifying side products in Tris(1H-benzo[d]triazol-1-yl)methane reactions
Technical Support Center: Benzotriazole-Based Reagents
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center for benzotriazole-based reagents. This guide is designed for researchers, chemists, and drug development professionals who utilize this important class of compounds. While the family of benzotriazole-containing molecules is broad, including compounds like Tris(1H-benzo[d]triazol-1-yl)methane, our field experience indicates that the most pressing challenges arise from the use of benzotriazole-derived uronium/aminium salts in synthesis, particularly in peptide coupling.
This document provides in-depth troubleshooting for the common side reactions encountered with reagents such as HBTU, TBTU, and HATU. We will explore the causality behind these undesired pathways and offer field-proven protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of benzotriazole-based uronium salts like HBTU, and what is the desired reaction pathway?
A1: Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are powerful activating agents used to facilitate the formation of amide bonds.[1][2] The primary goal is to activate a carboxylic acid, making it highly susceptible to nucleophilic attack by a primary or secondary amine. The process involves the formation of an HOBt (1-Hydroxybenzotriazole) active ester intermediate, which then reacts with the amine to yield the desired amide product and the water-soluble byproduct, tetramethylurea.[2] This efficiency and the ability to suppress racemization make them staples in solid-phase peptide synthesis (SPPS).[3][4]
Caption: Desired reaction pathway for amide bond formation using HBTU.
Q2: I've observed a mass increase of +98 Da on my peptide's N-terminus, leading to chain termination. What is this side product?
A2: This mass increase is the hallmark of a common and problematic side reaction: guanidinylation .[1] It occurs when the coupling reagent (e.g., HBTU, TBTU, HATU) reacts directly with a free amine, such as the N-terminus of a growing peptide chain.[2][5] Instead of activating the carboxylic acid, the reagent "caps" the amine with a stable tetramethylguanidinium (Tmg) group, making it non-nucleophilic and preventing further elongation of the peptide.[1][3]
Q3: What causes guanidinylation and how can I prevent it?
A3: The primary cause is the presence of excess coupling reagent relative to the carboxylic acid, or adding the reagent to the amine before the acid is present.[2][5] The tetramethyluronium moiety of the reagent is itself an excellent electrophile that can be attacked by the peptide's amine.[5]
Prevention Strategies:
-
Stoichiometry Control: The most critical factor is to use no more than a 1:1 molar ratio of the uronium reagent to the carboxylic acid.[1][5] Using a slight excess of the acid component relative to the amine is acceptable, but the coupling reagent should never be in excess of the acid.
-
Order of Addition (Pre-activation): Always pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before introducing the amine component (the resin-bound peptide).[2][6] This ensures the reagent is consumed in forming the desired active ester, minimizing its availability to react with the peptide's amine.
Caption: Guanidinylation side reaction leading to peptide chain termination.
Q4: My peptide analysis shows diastereomeric impurities. Is the coupling reagent causing racemization?
A4: Yes, racemization is a potential side reaction during the activation step of any amino acid. While uronium reagents like HBTU are designed to suppress racemization compared to older methods, it can still occur, particularly with sensitive amino acids or under non-optimal conditions.[1][3] The mechanism often involves the formation of a planar oxazolone (azlactone) intermediate at the activated C-terminus of the amino acid, which can be deprotonated and re-protonated from either face, scrambling the stereochemistry.[1][7]
Strategies to Suppress Racemization:
-
Use of Additives: Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure, is highly recommended.[1][8] These additives help form the active ester faster and reduce the lifetime of the racemization-prone oxazolone intermediate.
-
Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, especially for sensitive couplings.[8]
-
Temperature Control: Perform couplings at room temperature or below. Elevated temperatures can accelerate racemization.
Q5: I am working with a sequence containing Asparagine (Asn) and see a mass loss of -18 Da. What is happening?
A5: This mass loss corresponds to the dehydration of the side-chain amide of Asparagine (or Glutamine) to form a nitrile byproduct.[1][3] This side reaction is a known issue with many coupling reagents, including carbodiimides and uronium salts. The activation of the C-terminal carboxyl group can inadvertently lead to the activation and subsequent elimination of water from the side-chain amide.
Prevention Strategy:
-
Side-Chain Protection: The most robust solution is to use amino acid derivatives with side-chain protection. For Asparagine and Glutamine, the trityl (Trt) protecting group is standard (e.g., Fmoc-Asn(Trt)-OH).[1] The bulky Trt group sterically shields the side-chain amide, preventing its participation in side reactions.
Troubleshooting Guide: Identifying & Mitigating Side Products
This section provides a systematic approach to diagnosing and solving common issues.
| Observed Issue (LC-MS) | Potential Side Product | Mass Shift | Primary Cause | Recommended Solution(s) |
| Main product peak is weak; new peak at [M+98] | Guanidinium-capped peptide | +98 Da | Excess coupling reagent; incorrect order of addition.[1][5] | 1. Use ≤1 equivalent of HBTU/HATU relative to the acid.[5]2. Pre-activate the acid for 5-15 min before adding to the amine.[2] |
| Peak splitting or shoulder on main peak; diastereomer confirmed by chiral chromatography | Racemized (epimerized) peptide | 0 Da | Formation of oxazolone intermediate; strong base; high temperature.[1] | 1. Add HOBt, or preferably HOAt/Oxyma, to the coupling mixture.[8]2. Use a weaker base (e.g., NMM).[8]3. Run the reaction at room temperature or 0°C. |
| Unexpected peak at [M-18] for Asn/Gln-containing peptides | Dehydrated side-chain (nitrile formation) | -18 Da | Activation of the side-chain amide.[1][3] | 1. Use side-chain protected amino acids (e.g., Fmoc-Asn(Trt)-OH).[1]2. Consider alternative coupling reagents like DIC/HOBt which may reduce dehydration.[1] |
| Low or no product yield; starting materials remain | Incomplete coupling / Reagent Hydrolysis | N/A | Steric hindrance; peptide aggregation; poor reagent quality.[8][9] | 1. Switch to a more powerful reagent like HATU for hindered couplings.[3]2. Change solvent to NMP or add DMSO to disrupt aggregation.[10]3. Ensure all reagents are anhydrous and of high purity.[2] |
Experimental Protocols
Protocol 1: Standard Protocol for Minimizing Guanidinylation
This protocol employs pre-activation to ensure the coupling reagent is consumed before it can react with the peptide's free amine.
-
Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide resin) in dimethylformamide (DMF) for 15-30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU) in a slightly deficient amount relative to the amino acid (e.g., 0.98 equivalents).
-
Add a non-nucleophilic base (e.g., DIPEA, 2 equivalents relative to the amino acid).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion.[11] If the test is positive (indicating free amines), a second coupling may be required.
Protocol 2: Monitoring Reaction Completion with the Kaiser Test
The Kaiser test detects free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[11]
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) after the coupling reaction and wash them thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads.
-
Heating: Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Blue Beads): Indicates the presence of unreacted primary amines. The coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines. The coupling is complete.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bioorganica.org.ua [bioorganica.org.ua]
- 7. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Purification of Tris(1H-benzo[d]triazol-1-yl)methane
Welcome to the technical support guide for the purification of crude Tris(1H-benzo[d]triazol-1-yl)methane. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this compound in high purity after synthesis. This guide provides troubleshooting advice and detailed protocols based on established scientific principles and validated methodologies.
Initial Assessment of Your Crude Product
Before selecting a purification strategy, a preliminary analysis of your crude material is crucial. The nature and quantity of impurities will dictate the most effective approach.
-
Visual Inspection: The crude product is often a brown solid or a sticky oil.[1] Significant coloration suggests the presence of polymeric or degradation by-products.
-
Thin-Layer Chromatography (TLC): A quick TLC analysis is invaluable. Use a solvent system like ethyl acetate/hexanes to get a baseline separation. This will help you visualize the number of components, identify the presence of highly polar or non-polar impurities, and determine if chromatography is necessary.
-
Solubility Tests: Test the solubility of a small amount of your crude product in various solvents (e.g., chloroform, methanol, ethyl acetate, hexanes). This information is critical for designing an effective recrystallization or chromatography procedure.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of Tris(1H-benzo[d]triazol-1-yl)methane in a direct question-and-answer format.
Q1: My crude product is a brown, sticky oil instead of the expected solid. What should I do?
A1: This is a common issue, often caused by residual solvent (like chloroform from the synthesis) or the presence of impurities that depress the melting point.
-
Causality: The propeller-like structure of Tris(1H-benzo[d]triazol-1-yl)methane allows for efficient crystal packing, leading to a high melting point (typically 197-198 °C).[1] Impurities disrupt this packing, resulting in an amorphous solid, oil, or lower melting point.
-
Solution:
-
Solvent Removal: First, ensure all volatile solvents are removed under high vacuum. Gentle heating (e.g., 40-50 °C) can aid this process.
-
Trituration: Try triturating the oil with a non-solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while washing away more soluble impurities.
-
Proceed to Purification: If the product remains an oil, it contains significant impurities. Proceed directly to column chromatography, which is effective for separating complex mixtures.
-
Q2: My ¹H NMR spectrum shows a broad peak around 14 ppm and aromatic signals that don't match the product. What is this impurity and how do I remove it?
A2: These signals are characteristic of unreacted 1H-benzotriazole, a common impurity from the synthesis. The broad peak is the acidic N-H proton.[1]
-
Causality: The synthesis involves the reaction of three equivalents of benzotriazole with one equivalent of a methane source (e.g., chloroform). Incomplete reaction leads to residual starting material.
-
Solution:
-
Aqueous Wash: If you have not already, dissolve the crude product in a suitable organic solvent (like chloroform or ethyl acetate) and wash it thoroughly with water (5 x 50 mL for a ~30g scale reaction).[1] Benzotriazole has some water solubility, which will help remove it. A wash with a dilute sodium bicarbonate solution can also help by deprotonating the acidic benzotriazole, making it more water-soluble.
-
Column Chromatography: If washing is insufficient, column chromatography is the most effective method for separating the more polar benzotriazole from the less polar product.
-
Q3: My TLC plate shows multiple spots very close to the main product spot. What are they and how can I separate them?
A3: These are likely partially substituted products, such as bis(1H-benzo[d]triazol-1-yl)methane, or N2-substituted isomers. While N1-alkylation is generally favored, mixtures of N1- and N2-isomers can occur in the synthesis of N-substituted benzotriazoles.
-
Causality: The reaction proceeds stepwise. If the reaction does not go to completion, intermediates like the bis-substituted methane will be present. These compounds have polarities very similar to the final product, making separation challenging.
-
Solution:
-
Optimize Chromatography: A standard flash column may not be sufficient. A longer column, a shallower solvent gradient (e.g., starting with pure hexanes and very slowly increasing the percentage of ethyl acetate), or using a different solvent system (e.g., dichloromethane/methanol) may be required to achieve separation.[2]
-
Recrystallization: Careful recrystallization can sometimes resolve closely related impurities. The key is to find a solvent system where the desired product has significantly lower solubility than the impurities at a low temperature. This often requires screening several solvent mixtures.
-
Q4: My final product is off-white or yellow, even after an initial purification. How can I decolorize it?
A4: The coloration is typically due to trace amounts of highly conjugated, polymeric, or phenolic by-products.[3]
-
Causality: Side reactions, especially under basic conditions and with heating, can generate colored impurities that are difficult to remove.
-
Solution: The most effective method is to use activated charcoal during recrystallization.[1]
-
Dissolve the impure product in a minimal amount of hot solvent (e.g., a chloroform/methanol mixture).
-
Add a small amount of activated charcoal (typically 1-2% by weight).
-
Keep the solution hot for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool slowly to crystallize the decolorized product.
-
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purifying crude Tris(1H-benzo[d]triazol-1-yl)methane.
Detailed Purification Protocols
Protocol 1: Recrystallization from Chloroform/Methanol
This method is highly effective for removing minor impurities and for decolorizing the product, as reported in the literature.[1]
Materials:
-
Crude Tris(1H-benzo[d]triazol-1-yl)methane
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Activated Charcoal (optional, for colored product)
-
Celite® (optional, if using charcoal)
-
Erlenmeyer flask, heating mantle, condenser, Buchner funnel
Procedure:
-
Place the crude solid in an Erlenmeyer flask equipped with a stir bar and condenser.
-
Add the minimum volume of hot chloroform required to dissolve the solid completely.
-
Slowly add methanol dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a few drops of chloroform to redissolve the precipitate.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, add a small scoop of activated charcoal, and reflux the mixture for 10-15 minutes.
-
(Optional Hot Filtration) If charcoal was used, perform a hot filtration through a pre-warmed funnel containing a small plug of Celite® to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the resulting white needles by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified product under a high vacuum. The expected yield after crystallization is approximately 47%.[1]
Protocol 2: Flash Column Chromatography
This is the preferred method for crude products that are oily or contain significant amounts of impurities with different polarities.
Materials:
-
Crude Tris(1H-benzo[d]triazol-1-yl)methane
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Chromatography column, flasks, compressed air/pump
Procedure:
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or chloroform. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexanes.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 100% hexanes to 90:10 hexanes/ethyl acetate, then 80:20, and so on. A system of ethyl acetate/hexanes (1/8) has been used for related compounds.[1]
-
Monitor the elution process using TLC.
-
-
Collect Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Purity Verification
After purification, it is essential to confirm the identity and purity of the final product.
| Analytical Method | Parameter | Expected Result for Pure Product | Interpretation of Deviation |
| Melting Point | Melting Range | 197-198 °C[1] | A lower and/or broader melting range indicates the presence of impurities. |
| ¹H NMR | Chemical Shifts & Integration | (C₆D₆): δ 9.59 (s, 1H, CH), 7.75-7.79 (m, 3H), 6.98-7.01 (m, 3H), 6.75-6.78 (m, 6H).[1] | The presence of other peaks indicates impurities. Check for residual solvents (CHCl₃ ~7.26 ppm, MeOH ~3.49 ppm). |
| ¹³C NMR | Chemical Shifts | (CDCl₃): δ 146.4, 132.0, 129.5, 125.4, 120.7, 110.0, 78.1 (CH).[1] | Extra peaks suggest impurities. |
| HPLC | Peak Purity | A single major peak (>98% area). | Additional peaks indicate impurities. HPLC is ideal for quantifying purity.[4] |
| Mass Spectrometry | Molecular Ion Peak | m/z (EI⁺ mode) 367 (M⁺).[1] | Confirms the molecular weight of the product. |
References
Technical Support Center: Optimizing Catalyst Efficiency with Tris(1H-benzo[d]triazol-1-yl)methane Ligands
Welcome to the technical support center dedicated to Tris(1H-benzo[d]triazol-1-yl)methane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when utilizing these versatile ligands in catalytic reactions. Our goal is to help you maximize the efficiency, yield, and reproducibility of your experiments.
Tris(1H-benzo[d]triazol-1-yl)methane is a multidentate N-donor ligand increasingly recognized for its ability to stabilize transition metal catalysts in a variety of important organic transformations, including cross-coupling reactions.[1][2][3] Its unique tripodal structure and the electronic properties of the benzotriazole moieties offer a distinct advantage in forming stable and active catalytic complexes.[4] However, like any advanced catalytic system, achieving optimal performance requires careful attention to detail. This guide provides a structured approach to problem-solving, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, detailing potential causes and providing robust, scientifically-backed solutions.
Q1: Why is my catalytic reaction showing low yield or no conversion?
Low or no product formation is the most common issue. The root cause often lies in the integrity of the catalytic system or the reaction environment. A systematic diagnosis is crucial.
Potential Causes & Recommended Solutions:
-
Inactive or Decomposed Catalyst:
-
Cause: The active catalytic species, often a low-valent metal center (e.g., Pd(0)), may not have formed correctly or has been deactivated by oxidation. Benzotriazole-based ligands are effective but can be sensitive to reaction conditions.[1][2]
-
Solution & Rationale:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen). Oxygen can oxidize the active catalyst, rendering it ineffective. This is a critical step for many cross-coupling reactions like Suzuki, Heck, and Sonogashira.[3]
-
Use a Pre-catalyst Reductant (if applicable): When starting with a higher oxidation state pre-catalyst (e.g., Pd(II)), the reduction to the active Pd(0) species is a key step. The substrate or an additive often facilitates this, but incomplete reduction can stall the reaction.
-
Verify Ligand Purity: Impurities in the Tris(1H-benzo[d]triazol-1-yl)methane ligand can interfere with catalyst formation. See the Ligand Synthesis and Purification Protocol below to ensure high-purity starting material.
-
-
-
Poor Solubility of Reagents or Catalyst:
-
Cause: The catalyst complex, starting materials, or base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Benzotriazole ligands generally offer good solubility in various organic solvents, but the overall complex's solubility can vary.[2]
-
Solution & Rationale:
-
Solvent Screening: Perform small-scale test reactions in a range of solvents. Consider solvent mixtures (e.g., Toluene/Water, Dioxane/Water, or using a co-solvent like DMF or DMSO) to improve the solubility of all components.[5][6]
-
Temperature Adjustment: Gently heating the reaction can improve solubility and increase the reaction rate. However, be cautious, as excessive heat can lead to ligand or catalyst decomposition. The benzotriazole ring itself is thermally stable, but the overall complex may not be.[2][7]
-
-
-
Inappropriate Ligand-to-Metal Ratio:
-
Cause: The stoichiometry between the Tris(1H-benzo[d]triazol-1-yl)methane ligand and the metal precursor is critical for forming the desired catalytically active species. Too little ligand may lead to metal agglomeration (e.g., Pd black), while too much can sometimes inhibit the reaction by creating saturated, inactive metal centers.
-
Solution & Rationale:
-
Systematic Optimization: Screen ligand-to-metal ratios (e.g., 1:1, 2:1, 4:1). For many palladium-catalyzed cross-coupling reactions, a ratio between 1:1 and 2:1 is a good starting point.
-
Observe Color Changes: Pay attention to the color of the reaction mixture. The formation of the active catalyst often corresponds to a specific color change. The appearance of black precipitate (Pd black) is a clear indicator of catalyst decomposition due to insufficient ligand stabilization.
-
-
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical decision-making process for diagnosing the cause of low reaction yields.
Caption: A decision tree for troubleshooting low catalytic conversion.
Q2: My reaction is generating significant byproducts. How can I improve selectivity?
Byproduct formation often points to side reactions competing with the desired catalytic cycle. Understanding these pathways is key to suppression.
Potential Causes & Recommended Solutions:
-
Homocoupling of Starting Materials:
-
Cause: In cross-coupling reactions like Suzuki or Sonogashira, the organometallic reagent (e.g., boronic acid) or the alkyne can couple with itself. This is often promoted by oxygen or suboptimal catalyst conditions.[5]
-
Solution & Rationale:
-
Strict Anaerobic Conditions: As with low conversion, eliminating oxygen is the first line of defense against homocoupling.
-
Lower Reaction Temperature: Side reactions can have different activation energies than the desired reaction. Lowering the temperature may slow the side reaction more significantly, improving selectivity.
-
Adjust Base/Additives: The choice and amount of base can be critical. For example, in Sonogashira coupling, a copper co-catalyst is often used but can sometimes promote alkyne homocoupling (Glaser coupling). Running the reaction under copper-free conditions, which is possible with efficient ligands like Tris(1H-benzo[d]triazol-1-yl)methane, can eliminate this specific byproduct.[1]
-
-
-
Ligand Decomposition or Side Reactions:
-
Cause: While generally stable, the benzotriazole ring can undergo ring-opening and denitrogenation under certain conditions, such as photolysis or with highly reactive reagents.[7][8] Photochemical decomposition of Tris(1H-benzo[d]triazol-1-yl)methane has been documented, leading to loss of benzotriazolyl radicals.[7]
-
Solution & Rationale:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil, especially if the reaction is slow or requires prolonged heating.
-
Confirm Structural Integrity: Use NMR or LC-MS to analyze your crude reaction mixture for fragments corresponding to the ligand or its decomposition products. This can confirm if ligand stability is the issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What makes Tris(1H-benzo[d]triazol-1-yl)methane an effective ligand? This ligand's effectiveness stems from a combination of steric and electronic factors. As a tripodal, tridentate N-donor ligand, it can form stable chelate complexes with transition metals.[9] The benzotriazole units possess both electron-donating and electron-accepting properties, allowing for fine-tuning of the metal center's electronic density, which is crucial for the oxidative addition and reductive elimination steps in many catalytic cycles.[2]
Q2: How do I choose the right metal for my reaction (e.g., Pd, Cu, Ir)? The choice of metal is dictated by the specific transformation you wish to catalyze:
-
Palladium (Pd): The most common choice for C-C, C-N, C-O, and C-S cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1][2][3] Benzotriazole ligands are excellent for stabilizing the Pd(0)/Pd(II) catalytic cycle.
-
Copper (Cu): Primarily used for azide-alkyne cycloaddition (CuAAC "click" chemistry), Ullmann coupling, and as a co-catalyst in Sonogashira reactions.[10][11][12]
-
Iridium (Ir) / Rhodium (Rh): Often employed in hydrogenation, transfer hydrogenation, and dehydrogenation reactions, such as the dehydrogenation of formic acid.[13] The electronic properties of the triazole ligand can modulate the catalytic activity of these metals.[13]
Q3: What are the stability limitations of this ligand? The Tris(1H-benzo[d]triazol-1-yl)methane ligand is thermally robust and generally stable to air and moisture.[2] However, it is susceptible to decomposition under UV irradiation.[7] It is recommended to store the solid ligand in a dark container and to protect reactions from direct light, especially during long reaction times.
Experimental Protocols & Data
Protocol 1: General Procedure for a Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol provides a starting point for optimization. Amounts should be adjusted based on the specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, terminal alkyne, and an appropriate base (e.g., Et₃N, Cs₂CO₃) in the chosen anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene).
-
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk flask, add the Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%).
-
Add Tris(1H-benzo[d]triazol-1-yl)methane ligand (e.g., 2-4 mol%, maintaining a 2:1 L:M ratio).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the degassed solvent via syringe, followed by the aryl halide solution, the terminal alkyne solution, and the base.
-
If required, add a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), although a copper-free version should be attempted first to minimize homocoupling.[1]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis and Purification of Tris(1H-benzo[d]triazol-1-yl)methane
Ensuring the purity of the ligand is paramount for reproducible results. This procedure is adapted from the literature.[7]
-
Reaction Setup:
-
In a round-bottom flask, create a mixture of benzotriazole (e.g., 0.5 mol), aqueous NaOH (40%), and a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr) in chloroform (CHCl₃).
-
-
Reaction:
-
Heat the mixture under reflux for 48 hours. The reaction should be monitored for the consumption of benzotriazole.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the organic material with chloroform.
-
Wash the combined organic layers repeatedly with water to remove NaOH and Bu₄NBr.
-
Concentrate the organic layer under reduced pressure to yield a solid.
-
Recrystallize the crude product from a chloroform-methanol mixture, potentially with the addition of activated charcoal to remove colored impurities, to obtain pure Tris(1H-benzo[d]triazol-1-yl)methane as white needles.[7]
-
Confirm purity via ¹H NMR, ¹³C NMR, and melting point analysis.[7]
-
Data Tables for Optimization
Table 1: Recommended Starting Conditions for Catalyst Optimization
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forced) | Rationale |
| Catalyst Loading | 1 mol% Pd | 2 mol% Pd | 5 mol% Pd | Start low; increase for less reactive substrates. |
| Ligand:Metal Ratio | 2:1 | 2:1 | 4:1 | 2:1 is often optimal; higher ratios may help stabilize the catalyst at high temps. |
| Solvent | THF / Toluene | Dioxane / DMF | NMP / DMSO | Choice depends on substrate solubility and required temperature.[6] |
| Base | K₂CO₃ / Et₃N | Cs₂CO₃ / K₃PO₄ | NaOtBu | Base strength can significantly impact reaction rate and outcome. |
| Temperature | Room Temp - 50 °C | 60 - 90 °C | 100 - 120 °C | Higher temperatures increase rate but risk decomposition.[7] |
Table 2: Solvent Properties and Suitability
| Solvent | Polarity (ε) | Boiling Point (°C) | Suitability Notes |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good for mild conditions; can coordinate to the metal. |
| Toluene | 2.4 | 111 | Non-polar; good for a wide temperature range. |
| 1,4-Dioxane | 2.2 | 101 | Common for Suzuki and other cross-couplings; often used with water. |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar aprotic; excellent solvating power but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highly polar; used for challenging substrates but requires high temperatures. |
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carb ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03356E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00367F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Hemilability Modulation via Phosphane-Triazole Ligand Design: Impact on Catalytic Formic Acid Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization with Benzotriazole Additives in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: the prevention of racemization, particularly when using benzotriazole-based and other related additives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to maintain the stereochemical integrity of your synthetic peptides.
Understanding the Core Problem: The Mechanism of Racemization
In peptide synthesis, the stereochemical purity of the final product is paramount, as even minor diastereomeric impurities can drastically alter biological activity and therapeutic efficacy.[1] Racemization, the loss of chiral integrity at the α-carbon of an amino acid, is a persistent risk during the peptide bond formation step.[2]
The primary pathway for racemization during coupling involves the formation of a planar 5(4H)-oxazolone intermediate.[2][3] This occurs when the carboxylic acid of an N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide like DIC or DCC). The highly reactive activated intermediate can cyclize, and the proton at the now acidic α-carbon of the oxazolone can be easily abstracted by a base. This leads to a loss of stereochemical information. The incoming amine can then attack from either face of this planar intermediate, resulting in a mixture of L- and D-isomers.[2]
The Role of Additives: HOBt, HOAt, and Oxyma
To mitigate this, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are employed.[4][5] These additives function by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide and the N-protected amino acid. This interception forms a more stable, yet still highly reactive, active ester (e.g., an OBt, OAt, or Oxyma ester).[1][6] This crucial step minimizes the concentration of the problematic O-acylisourea and reduces the propensity for oxazolone formation, thereby significantly suppressing racemization.[1][7][8]
Caption: Mechanism of racemization and its prevention by additives.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions and the rationale behind them.
Problem 1: Significant Racemization Detected in a Cysteine or Histidine-Containing Peptide
Scenario: You've synthesized a peptide containing Cys or His and, upon analysis, you find a significant diastereomeric impurity, indicating racemization of one of these residues.
Background: Cysteine and Histidine are particularly susceptible to racemization.[9][10] The side chains of these amino acids can contribute to the lability of the α-proton, increasing the risk of epimerization.
Troubleshooting Steps:
-
Review Your Additive Choice:
-
Action: If you used HOBt, consider switching to OxymaPure or HOAt.[11] Experimental data consistently show that OxymaPure and HOAt are superior to HOBt in suppressing racemization, especially for sensitive amino acids.[11][12]
-
Rationale: The electronic properties of Oxyma and HOAt lead to the formation of active esters that are more effective at preventing the formation of the oxazolone intermediate compared to HOBt-derived esters.[4][11]
-
-
Evaluate Your Coupling Reagent:
-
Action: If you are using a uronium/aminium-based reagent like HBTU or HATU, ensure it is paired with an appropriate additive. For highly sensitive residues, consider switching to a carbodiimide-based method with Oxyma or HOAt, as this combination is often associated with lower racemization levels.[5][13]
-
Rationale: While efficient, some onium salt reagents can promote racemization under certain conditions. The DIC/Oxyma combination, for instance, has shown very low racemization for Fmoc-L-Cys(Trt)-OH.[10]
-
-
Check Your Base:
-
Action: If you are using Diisopropylethylamine (DIPEA), consider switching to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][14]
-
Rationale: Strong, non-hindered bases can directly abstract the α-proton, leading to racemization.[3] Weaker bases are less likely to cause this side reaction.
-
-
Control the Temperature:
-
Action: If you are using elevated temperatures (e.g., in microwave-assisted synthesis), try reducing the coupling temperature for the sensitive residue.[15]
-
Rationale: Higher temperatures accelerate the rate of oxazolone formation and subsequent racemization.[15] Performing the coupling of Cys or His at a lower temperature (e.g., 50°C instead of 80°C) can significantly limit this side reaction.[15]
-
Problem 2: Low Coupling Yield and Racemization in a Sterically Hindered Coupling
Scenario: You are coupling a sterically hindered amino acid (e.g., Aib, Val, Ile) and are observing both incomplete coupling and evidence of racemization in the preceding residue.
Background: Sterically hindered amino acids present a challenge, often requiring longer reaction times or more forceful conditions, which in turn can increase the risk of racemization for the activated amino acid.
Troubleshooting Steps:
-
Optimize the Coupling Reagent and Additive Combination:
-
Action: Use a high-efficiency uronium salt like HATU or COMU, in combination with HOAt or OxymaPure.[5][14]
-
Rationale: These combinations generate highly reactive active esters that can overcome the steric hindrance more effectively, allowing for shorter reaction times and reducing the window for racemization to occur.[5] COMU is a modern alternative that incorporates Oxyma, offering high efficiency with improved safety and solubility profiles.[5]
-
-
Pre-activation Time:
-
Action: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound peptide.
-
Rationale: Prolonged exposure of the activated amino acid to the basic reaction environment before the coupling reaction can lead to increased racemization.[14]
-
-
Protocol for Difficult Coupling:
-
Action: Perform a double coupling. The first coupling can be performed under standard conditions. For the second coupling, use a different, highly reactive coupling reagent.
-
Rationale: A second coupling ensures the reaction goes to completion, while varying the conditions may help to minimize side reactions.
-
Caption: A systematic workflow for troubleshooting racemization.
Frequently Asked Questions (FAQs)
Q1: Is HOBt still a relevant additive for peptide synthesis?
A1: While HOBt was a foundational additive for decades, its use has been largely superseded by safer and more effective alternatives.[6] HOBt, particularly in its anhydrous form, is classified as a potential explosive, posing a safety risk.[6] Furthermore, extensive data shows that OxymaPure and HOAt offer superior performance in both coupling efficiency and racemization suppression.[11][12] Therefore, for modern peptide synthesis, especially for demanding sequences or cGMP production, OxymaPure is the recommended choice due to its enhanced safety and efficacy.[6]
Q2: What is the difference between HOBt, HOAt, and OxymaPure in terms of performance?
A2: The primary difference lies in their chemical structure and resulting electronic properties, which affects their acidity and the reactivity of the active esters they form.
-
HOBt (1-hydroxybenzotriazole): The classic additive, effective at reducing racemization compared to using a carbodiimide alone, but the least effective of the three.[4]
-
HOAt (1-hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position makes HOAt more acidic than HOBt. This leads to faster reaction rates and superior racemization suppression.[4][16] However, like HOBt, it carries safety concerns regarding its explosive nature.[5]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): An oxime-based additive that is non-explosive.[11] It demonstrates racemization suppression comparable to or even better than HOAt in many cases and is significantly superior to HOBt.[11][12] Its byproducts are also more water-soluble, facilitating easier purification.
| Additive | pKa | Racemization Suppression | Safety Profile |
| HOBt | 4.60[4] | Good | Potentially Explosive[6] |
| HOAt | 3.28[4] | Excellent | Potentially Explosive[5] |
| OxymaPure | ~4.6 | Excellent[11][12] | Non-explosive[11] |
Q3: Can I use HOBt in the Fmoc deprotection solution to prevent other side reactions?
A3: Yes, adding HOBt to the piperidine deprotection solution is a known strategy to suppress certain side reactions. Specifically, it can help reduce the formation of aspartimide when an aspartic acid residue is present in the sequence.[9][15] It can also suppress the base-catalyzed cyclization of N-terminal glutamine to form pyroglutamate.[9]
Q4: How does the choice of solvent affect racemization?
A4: The polarity of the solvent can influence the rate of racemization. More polar solvents can stabilize the charged intermediates involved in the racemization pathway. While DMF is the most common solvent in SPPS, for particularly sensitive couplings, exploring alternative solvents or solvent mixtures may be beneficial. However, the choice of coupling reagent and additive generally has a more direct and significant impact on controlling racemization.
Standard Protocol for Minimizing Racemization in a Manual Fmoc-SPPS Coupling
This protocol provides a general guideline for a standard coupling reaction designed to minimize racemization.
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
Coupling Reagent (e.g., DIC) (4 eq.)
-
Additive (e.g., OxymaPure) (4 eq.)
-
Base (e.g., NMM) (8 eq.)
-
Resin with N-terminal deprotected peptide
-
DMF (Peptide synthesis grade)
Procedure:
-
Resin Preparation: Following N-terminal Fmoc deprotection and thorough washing (3x with DMF), ensure the resin is well-swollen in DMF in the reaction vessel.[6]
-
Activation Solution Preparation:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.) and OxymaPure (4 eq.) in a minimal amount of DMF.
-
Add DIC (4 eq.) to the solution.
-
Allow the mixture to pre-activate for a short period (1-2 minutes). Do not let it sit for an extended time.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Add the base (NMM, 8 eq.) to the vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The exact time will depend on the specific amino acids being coupled.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (or other appropriate test) to check for reaction completion.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
-
Proceed to the next deprotection/coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Difficult Peptide Sequences
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low coupling efficiency, particularly when dealing with "difficult" peptide sequences. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnosis
This section addresses common initial observations and provides immediate potential explanations and solutions.
Q1: What are the immediate signs of a difficult coupling reaction on my resin?
A1: Several real-time indicators can signal a problematic coupling step during SPPS. These include:
-
Positive Post-Coupling Test: A positive ninhydrin (Kaiser) or bromophenol blue test after a coupling step indicates the presence of unreacted free amines.[1][2]
-
Poor Resin Swelling: A noticeable decrease in the resin bed volume suggests that the growing peptide chains are collapsing or aggregating, preventing solvent and reagent penetration.[1][3][4][5]
-
Physical Clumping: The resin may become sticky and clump together, which is a severe sign of aggregation.[1]
-
Slow Deprotection: If the subsequent Fmoc-deprotection step is unusually slow (indicated by prolonged color presence of the piperidine-dibenzofulvene adduct), it can be a downstream effect of on-resin aggregation.
Q2: What defines a "difficult sequence" in peptide synthesis?
A2: "Difficult sequences" are peptide chains that are prone to synthetic challenges, primarily due to their intrinsic properties. The main culprits are:
-
Peptide Aggregation: This is the self-association of growing peptide chains on the resin, primarily through the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets.[1][5] This aggregation can physically block reactive sites.
-
Steric Hindrance: Bulky amino acid side chains (e.g., Val, Ile) or modifications like N-methylation can physically obstruct the approach of the incoming activated amino acid, slowing down or preventing peptide bond formation.[6][7][8]
Q3: My sequence is rich in hydrophobic residues like Val, Ile, and Leu. What problems should I anticipate?
A3: Sequences with a high content of hydrophobic and β-branched amino acids are highly susceptible to on-resin aggregation.[1] The hydrophobic side chains tend to associate, promoting the formation of β-sheet structures that are insoluble in standard SPPS solvents like DMF. This is a primary cause of incomplete synthesis and low yields.
Q4: I am coupling two N-methylated amino acids consecutively. Why is this so difficult?
A4: The presence of a methyl group on the amide nitrogen creates a secondary amine, which significantly increases the steric bulk around the nitrogen nucleophile.[7] This bulkiness hinders the approach of the activated carboxyl group of the incoming amino acid. This effect is magnified when coupling two consecutive N-methylated residues, often leading to very low coupling efficiency.[7]
Part 2: In-Depth Troubleshooting Guides
Once you have a preliminary diagnosis, these guides offer structured, in-depth strategies to resolve the underlying issue.
Guide 1: Optimizing Standard Reaction Parameters
Before resorting to more complex solutions, optimizing the fundamental parameters of your coupling protocol can often resolve moderate difficulties.
Strategy 1.1: Double Coupling and Capping
-
Principle: If a single coupling reaction does not go to completion due to slow kinetics, a second exposure to fresh, activated amino acid can drive the reaction forward. Capping any remaining unreacted amines prevents the formation of deletion sequences.
-
When to Use: When a post-coupling test (e.g., ninhydrin) is positive, indicating incomplete reaction. This is a good first-line strategy for moderately difficult couplings.[9]
-
Limitations: Double coupling is ineffective if the primary issue is severe aggregation, as the reactive sites remain inaccessible.[10]
Protocol 1.1: Double Coupling Procedure
-
After the first coupling reaction (typically 1-2 hours), take a small sample of resin beads and perform a ninhydrin test.
-
If the test is positive (blue/purple beads), wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of activated amino acid, identical to the first coupling.
-
Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
-
After the second coupling, wash the resin with DMF.
-
Optional but Recommended (Capping): If the ninhydrin test is still positive, cap the remaining free amines by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or Pyridine) in DMF for 30 minutes. This will acetylate the unreacted N-termini, preventing them from reacting in subsequent cycles.[11]
Strategy 1.2: Elevated Temperature & Microwave Synthesis
-
Principle: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier for sterically hindered couplings and can help disrupt forming secondary structures.[12] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective method for rapidly and uniformly heating the reaction mixture, significantly accelerating reaction rates.[13][14]
-
When to Use: For sterically hindered couplings (e.g., Aib, D-amino acids, N-methylated residues) and for sequences known to aggregate.[7][8]
-
Caution: High temperatures can increase the risk of side reactions, most notably racemization for sensitive amino acids like His and Cys.[15][16]
Protocol 1.2: High-Temperature Coupling (Conventional Heating)
-
Perform the coupling reaction in a vessel that can be safely heated and agitated.
-
Increase the temperature of the reaction vessel to 50-60°C.
-
Allow the coupling to proceed for the standard duration, monitoring for completion.
-
For MW-SPPS, excellent purities have been obtained at temperatures up to 86°C with coupling times as short as 10 minutes.[15][16] Follow the synthesizer manufacturer's guidelines for high-temperature methods.
Guide 2: Advanced Reagents and Solvents
When standard conditions fail, modifying the chemical environment of the reaction is the next logical step.
Strategy 2.1: High-Potency Coupling Reagents
-
Principle: Different coupling reagents activate the carboxylic acid to varying degrees. For difficult couplings, more potent reagents are required to form a more reactive intermediate that can overcome steric hindrance or react faster than aggregation can occur.
-
When to Use: For sterically hindered residues and when standard reagents like HBTU/HCTU are insufficient.[7][8]
-
Reagent Selection:
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly reactive and generally superior for difficult couplings.[17][18] HATU, in particular, is widely successful for coupling N-methyl amino acids.[7]
-
Additives: The choice of additive is crucial. HOAt and OxymaPure are more effective than HOBt at increasing reaction rates and suppressing racemization.[8][19] COMU is an Oxyma-based reagent and is considered to have a better safety profile than HOBt/HOAt-based reagents.[19]
-
| Coupling Reagent | Class | Additive | Key Advantages |
| HBTU/TBTU | Uronium/Aminium | HOBt | Standard, cost-effective for routine couplings. |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | Higher reactivity than HBTU, good for difficult sequences.[17] |
| HATU | Uronium/Aminium | HOAt | Highly efficient, low racemization, excellent for hindered couplings.[17][19] |
| COMU | Uronium/Aminium | Oxyma | Reactivity comparable to HATU, improved safety profile.[19] |
| PyBOP/PyAOP | Phosphonium | HOBt/HOAt | Generally associated with lower racemization levels.[2] |
Strategy 2.2: Modifying the Solvent System
-
Principle: The solvent plays a critical role in solvating the growing peptide chain. For aggregation-prone sequences, standard solvents like DMF may not be sufficient to prevent interchain hydrogen bonding.
-
When to Use: When you observe signs of aggregation, such as poor resin swelling.
-
Alternative Solvents & Additives:
-
NMP or DMSO: Switching the solvent to N-Methyl-2-pyrrolidone (NMP) or adding up to 25% Dimethyl sulfoxide (DMSO) to DMF can improve solvation.[5][20]
-
Chaotropic Salts: Adding chaotropic agents like LiCl or KSCN to the DMF can disrupt hydrogen bond networks and break up aggregates.[5][20] A typical concentration is 0.4 M LiCl in DMF.[1]
-
"Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate at elevated temperatures (55°C) has been shown to be effective.[20]
-
Guide 3: Strategic Sequence Modification (Backbone Protection)
This is the most universally effective method for overcoming severe aggregation by chemically modifying the peptide backbone to prevent the hydrogen bonds that cause β-sheet formation.[10]
Strategy 3.1: Pseudoproline Dipeptides
-
Principle: Pseudoproline (ψ-Pro) dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized with the backbone amide nitrogen.[21] This introduces a "kink" into the peptide backbone, similar to proline, which physically disrupts the formation of secondary structures.[22][23] The native sequence is regenerated during the final TFA cleavage.[20][24]
-
When to Use: In long or hydrophobic peptides, particularly those containing Ser or Thr, which are prone to aggregation. They should be inserted strategically before a difficult region, ideally every 5-6 residues.[23]
-
How to Use: Simply substitute a Ser or Thr residue and the preceding amino acid in your sequence with the corresponding commercially available Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH dipeptide.[24]
Diagram: The Structure-Disrupting Effect of Pseudoproline
Caption: Pseudoprolines introduce a kink, preventing β-sheet formation.
Strategy 3.2: Hmb/Dmb Backbone Protection
-
Principle: Attaching a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen of a residue physically blocks its ability to participate in hydrogen bonding.[5][25] This is a very effective strategy for preventing aggregation.
-
When to Use: For extremely difficult sequences, such as amyloidogenic peptides or transmembrane domains. An Hmb/Dmb-protected residue can be inserted every 6-7 residues to disrupt aggregation.[5]
-
How to Use: Incorporate a commercially available Fmoc-AA(Hmb/Dmb)-OH amino acid into your sequence. The coupling of the next residue onto the Hmb/Dmb-protected amino acid can be difficult and may require a more potent coupling reagent like PyBrOP or HATU. The protecting group is removed during final TFA cleavage.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Part 3: References
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. (URL: --INVALID-LINK--)
-
Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. PubMed. (URL: --INVALID-LINK--)
-
Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona. (URL: --INVALID-LINK--)
-
Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. PubMed. (URL: --INVALID-LINK--)
-
Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep. (URL: --INVALID-LINK--)
-
Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. (URL: --INVALID-LINK--)
-
Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. PubMed. (URL: --INVALID-LINK--)
-
Automated synthesis of backbone protected peptides. PubMed Central. (URL: --INVALID-LINK--)
-
Use of the Hmb backbone-protecting group in the synthesis of difficult sequences. PubMed. (URL: --INVALID-LINK--)
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. (URL: --INVALID-LINK--)
-
Pseudoproline - Wikipedia. (URL: --INVALID-LINK--)
-
Pseudoproline Dipeptides. Aapptec Peptides. (URL: --INVALID-LINK--)
-
Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem. (URL: --INVALID-LINK--)
-
Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. (URL: --INVALID-LINK--)
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: --INVALID-LINK--)
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. (URL: --INVALID-LINK--)
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide. (URL: --INVALID-LINK--)
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed. (URL: --INVALID-LINK--)
-
Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry. (URL: --INVALID-LINK--)
-
Introduction to Peptide Synthesis. PubMed Central. (URL: --INVALID-LINK--)
-
Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. (URL: --INVALID-LINK--)
-
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. (URL: --INVALID-LINK--)
-
strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem. (URL: --INVALID-LINK--)
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (URL: --INVALID-LINK--)
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (URL: --INVALID-LINK--)
-
Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. (URL: --INVALID-LINK--)
-
How to Optimize Peptide Synthesis? (URL: --INVALID-LINK--)
-
Tips & Tricks. American Peptide Society. (URL: --INVALID-LINK--)
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (URL: --INVALID-LINK--)
-
Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem. (URL: --INVALID-LINK--)
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (URL: --INVALID-LINK--)
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: --INVALID-LINK--)
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (URL: --INVALID-LINK--)
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. (URL: --INVALID-LINK--)
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (URL: --INVALID-LINK--)
-
Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem. (URL: --INVALID-LINK--)
-
Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH. Benchchem. (URL: --INVALID-LINK--)
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. (URL: --INVALID-LINK--)
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (URL: --INVALID-LINK--)
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. (URL: --INVALID-LINK--)
-
Peptide synthesis - Wikipedia. (URL: --INVALID-LINK--)
-
A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. NIH. (URL: --INVALID-LINK--)
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. peptide.com [peptide.com]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chempep.com [chempep.com]
- 23. peptide.com [peptide.com]
- 24. Pseudoproline - Wikipedia [en.wikipedia.org]
- 25. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
managing stability issues of Tris(1H-benzo[d]triazol-1-yl)methane in solution
Technical Support Center: Tris(1H-benzo[d]triazol-1-yl)methane
Welcome to the dedicated support center for Tris(1H-benzo[d]triazol-1-yl)methane (CAS 88088-95-3). This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you manage the stability of this versatile ligand in your experimental workflows. As researchers and drug development professionals, ensuring the integrity of your reagents is paramount to achieving reproducible and reliable results.
Quick Reference Stability Guide
For rapid assessment, this table summarizes the critical stability parameters for Tris(1H-benzo[d]triazol-1-yl)methane. Detailed explanations and protocols are provided in the subsequent sections.
| Parameter | Recommendation | Rationale & Key Considerations |
| Light Exposure | Strictly avoid UV and direct light. Use amber vials or wrap containers in foil. | The compound is highly susceptible to photodecomposition, leading to the formation of radicals and subsequent degradation products.[1][2] |
| Solvent Choice | Aprotic solvents (e.g., Benzene, Toluene, THF, Dichloromethane) are generally preferred for inert reactions. | Photolysis in protic solvents like methanol can lead to different degradation pathways, primarily yielding benzotriazole.[1][2] |
| Solution Storage | Store solutions at 2-8°C in the dark. Prepare fresh solutions for critical applications. | Low temperatures slow down potential degradation kinetics. Recommended storage for the solid compound is 2-8°C.[3][4] |
| pH | Maintain neutral or slightly acidic conditions. Avoid strong bases. | The benzotriazole ring is generally stable to acids and bases, but extreme pH can catalyze hydrolysis or other reactions over time.[1] |
| Atmosphere | For long-term storage or sensitive reactions, use an inert atmosphere (N₂ or Ar). | While not explicitly documented for this compound, an inert atmosphere can prevent oxidation of potential degradation products. |
| Thermal Stress | Avoid high temperatures. The melting point is 191-198°C.[3][4] | Thermal decomposition under GC/MS conditions (270°C) shows elimination of benzotriazolyl radicals.[1] |
Frequently Asked Questions (FAQs)
Solution Preparation & Storage
Q1: What is the recommended solvent for preparing a stock solution of Tris(1H-benzo[d]triazol-1-yl)methane?
Q2: My solution of Tris(1H-benzo[d]triazol-1-yl)methane has turned a pale yellow. Is it still usable?
A color change often indicates degradation. The most likely cause is exposure to UV or ambient light, initiating photodecomposition.[1][2] For applications requiring high purity, such as catalysis or MOF synthesis, we strongly advise preparing a fresh solution. For less sensitive applications, you may proceed with caution, but be aware that the effective concentration of the active compound is reduced. We recommend running a quick purity check via TLC or HPLC against a freshly prepared standard.
Q3: How long can I store a solution of this compound?
We recommend preparing solutions fresh for each experiment to ensure maximum efficacy and reproducibility. If storage is necessary, a solution in a dry aprotic solvent, stored in an amber vial under an inert atmosphere at 2-8°C, may be stable for a few days. However, you must validate the stability for your specific solvent and concentration using the protocol provided below.
Chemical Behavior & Stability
Q4: What is the primary mechanism of degradation for this compound in solution?
The most significant and well-documented degradation pathway is photodecomposition . Upon UV irradiation (e.g., 254 nm or 300 nm), the molecule can eliminate a benzotriazolyl radical.[1][2] The subsequent reaction pathway is highly dependent on the solvent:
-
In benzene (aprotic) , this leads to a cascade of reactions including nitrogen loss and addition of the solvent molecule, forming complex products like [1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine and phenantridine.[1][2]
-
In methanol (protic) , the reaction is much cleaner, yielding a high amount of benzotriazole as the primary degradation product.[1][2]
Q5: Is Tris(1H-benzo[d]triazol-1-yl)methane stable to acidic or basic conditions?
The benzotriazole ring itself is known to be highly robust and stable against acids, bases, oxidation, and reduction under moderate conditions.[1] However, the stability of the full Tris(1H-benzo[d]triazol-1-yl)methane molecule in solution under strong acidic or basic conditions over extended periods has not been extensively studied. It is best practice to avoid prolonged exposure to harsh pH conditions unless it is a required part of your reaction mechanism.
Troubleshooting Guide
Use this decision-making workflow to diagnose and resolve common issues encountered during your experiments.
Caption: Troubleshooting workflow for experiments involving Tris(1H-benzo[d]triazol-1-yl)methane.
Understanding the Degradation Pathway
The choice of solvent is critical because it dictates the fate of the compound upon photoexcitation. The diagram below, based on the findings of Androsov and Neckers (2007), illustrates this divergence.[1][2]
Caption: Solvent-dependent photodecomposition pathways of Tris(1H-benzo[d]triazol-1-yl)methane.
Experimental Protocols
These protocols provide a self-validating framework for preparing and assessing the stability of your solutions.
Protocol 1: Preparation of a Standardized Stock Solution
Objective: To prepare a stock solution of known concentration while minimizing initial degradation.
Materials:
-
Tris(1H-benzo[d]triazol-1-yl)methane (solid)
-
High-purity, anhydrous aprotic solvent (e.g., Dichloromethane)
-
Class A volumetric flask (amber glass recommended)
-
Analytical balance
-
Argon or Nitrogen gas line
Methodology:
-
Preparation: Place an amber volumetric flask and a magnetic stir bar in a drying oven for at least 2 hours at 120°C. Allow to cool to room temperature in a desiccator.
-
Weighing: Accurately weigh the desired amount of Tris(1H-benzo[d]triazol-1-yl)methane directly into the cooled volumetric flask.
-
Inerting: Flush the flask with a gentle stream of inert gas (Argon or Nitrogen) for 1-2 minutes.
-
Dissolution: Add approximately half of the final volume of the anhydrous solvent to the flask. Cap the flask and stir at room temperature until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the flask. Cap and invert the flask 10-15 times to ensure homogeneity.
-
Storage: Immediately wrap the flask's neck and stopper with parafilm. If not for immediate use, store in a refrigerator at 2-8°C. For longer-term storage, transfer aliquots to smaller amber vials under an inert atmosphere.
Protocol 2: Monitoring Solution Stability by HPLC
Objective: To quantitatively assess the degradation of Tris(1H-benzo[d]triazol-1-yl)methane in solution over time.
Principle: This protocol uses a time-point analysis. By comparing the peak area of the compound at T=0 with subsequent time points, the percentage of degradation can be calculated. This system is self-validating as each time point is compared to the initial, freshly prepared standard. High-performance liquid chromatography (HPLC) is a suitable technique for this analysis.[5]
Methodology:
-
T=0 Standard Preparation: Prepare a stock solution as described in Protocol 1. Immediately dilute an aliquot to a working concentration (e.g., 100 µg/mL) with your mobile phase or a compatible solvent.
-
T=0 Analysis: Inject the freshly prepared working solution onto a suitable HPLC system (e.g., C18 column). Run your established analytical method to obtain a chromatogram. Record the peak area and retention time for the main peak corresponding to Tris(1H-benzo[d]triazol-1-yl)methane. This is your T=0 reference.
-
Sample Incubation: Store your stock solution under the conditions you wish to test (e.g., on the benchtop exposed to light, in the refrigerator in the dark, etc.).
-
Time-Point Sampling: At predetermined intervals (e.g., T=2h, 6h, 12h, 24h), withdraw an aliquot from the stock solution and prepare a working solution in the exact same manner as the T=0 standard.
-
Time-Point Analysis: Analyze each time-point sample using the identical HPLC method. Record the peak area of the parent compound. Look for the appearance of new peaks, which may correspond to degradation products.
-
Calculation: Calculate the percentage of the remaining compound at each time point using the following formula:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Interpretation: A significant decrease in the main peak area and the appearance of new peaks are clear indicators of instability under your tested conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemical study of tris(benzotriazol-1-yl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Tris(1H-benzo[d]triazol-1-yl)methane and its Derivatives
Welcome to the technical support center for the characterization of Tris(1H-benzo[d]triazol-1-yl)methane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the analytical characterization of these complex heterocyclic compounds. Here, we will delve into the root causes of common issues and provide field-proven troubleshooting strategies to ensure the scientific integrity of your results.
Introduction: The Unique Challenges of Tris(1H-benzo[d]triazol-1-yl)methane Derivatives
Tris(1H-benzo[d]triazol-1-yl)methane and its analogues are fascinating molecules with significant potential in various fields, including medicinal chemistry and materials science.[1][2][3] However, their unique structural features present considerable analytical hurdles. The presence of three nitrogen-rich benzotriazole moieties linked to a central methane carbon creates a sterically crowded and electronically complex environment. This often leads to ambiguous or difficult-to-interpret data from standard analytical techniques like NMR, Mass Spectrometry, and HPLC.
This guide will provide a structured approach to resolving these characterization issues, moving from frequently asked questions to in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum for a Tris(1H-benzo[d]triazol-1-yl)methane derivative show broad or multiple signals for what should be equivalent protons?
This is a classic issue arising from the phenomenon of restricted rotation around the C-N bonds linking the central methane to the benzotriazole rings. Due to steric hindrance, these molecules can exist as stable rotational isomers, or rotamers , at room temperature.[4][5] Because these rotamers are distinct chemical species on the NMR timescale, they give rise to separate sets of signals, leading to spectral complexity.
Q2: I'm struggling to get a clear molecular ion peak in the mass spectrum of my compound. What could be the issue?
Tris(1H-benzo[d]triazol-1-yl)methane derivatives can be somewhat fragile under certain ionization conditions. In-source fragmentation is a common problem. For the parent compound, Tris(1H-benzo[d]triazol-1-yl)methane, a common fragmentation pathway is the loss of a benzotriazolyl radical.[6][7] Using softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) over Electron Impact (EI) can often help preserve the molecular ion.
Q3: My compound shows poor peak shape and tailing during reverse-phase HPLC analysis. How can I improve this?
The high nitrogen content of these compounds can lead to strong interactions with residual silanols on standard silica-based C18 columns, causing peak tailing.[8][9] Additionally, the polarity of these molecules can be challenging for typical reverse-phase conditions.[10]
Q4: What is the significance of tautomerism in the characterization of these compounds?
Benzotriazole itself can exist in two tautomeric forms: the 1H- and 2H-isomers.[11][12][13] While the 1H-isomer is generally more stable, the presence of different substituents and solvent effects can influence this equilibrium.[14][15] This tautomerism can further complicate NMR and other spectroscopic data, as you may be analyzing a mixture of tautomers in solution.
In-Depth Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
The primary challenge in the NMR characterization of these compounds is dealing with dynamic processes like rotameric exchange and tautomerism.[13][16][17]
Issue: Broad or Multiple Signals Due to Rotamers
Causality: The steric bulk of the three benzotriazole rings restricts free rotation around the C-N bonds. This creates a high energy barrier to interconversion between different rotational conformations (rotamers). If the rate of this interconversion is slow on the NMR timescale, each rotamer will produce a distinct set of NMR signals.[4][5]
This is the most definitive method to diagnose and understand dynamic exchange phenomena.
-
Initial Analysis (Room Temperature): Acquire standard ¹H and ¹³C NMR spectra at ambient temperature to document the initial signal broadening or multiplicity.
-
Low-Temperature Analysis: Cool the sample in the NMR probe in decrements of 10-20°C (e.g., 25°C, 0°C, -20°C, -40°C).
-
Expected Observation: As the temperature decreases, the rate of rotameric interconversion will slow down. If you are observing a dynamic equilibrium, the broad peaks should resolve into sharp, distinct signals corresponding to each individual rotamer.
-
-
High-Temperature Analysis: Carefully heat the sample in the NMR probe in increments of 10-20°C (e.g., 40°C, 60°C, 80°C). Many compounds may be unstable at higher temperatures.[5]
-
Expected Observation: As the temperature increases, the rate of interconversion will increase. The multiple sharp signals should broaden and eventually coalesce into a single, time-averaged signal for each nucleus.
-
-
Data Interpretation: The temperature at which the signals merge (the coalescence temperature) can be used to calculate the energy barrier for rotation.
Diagram: Rotameric Exchange in NMR
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijariie.com [ijariie.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photochemical study of tris(benzotriazol-1-yl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H NMR studies of some heterocyclic compounds Part-III. Tautomerism in 1, 2, 3, benzotriazole. | [Journal of Chemical Society of Pakistan • 1983] | PSA • ID 48121 [psa.pastic.gov.pk]
- 13. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Peptide Coupling Additives: A Comparative Analysis of HOBt and an Evaluation of Tris(1H-benzo[d]triazol-1-yl)methane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the formation of the amide bond is the cornerstone of building peptides with exacting fidelity. The prevention of racemization—the loss of stereochemical integrity at the α-carbon of an amino acid—is paramount, as such impurities can drastically alter or eliminate the biological activity of the final peptide therapeutic. For decades, 1-Hydroxybenzotriazole (HOBt) has served as the benchmark additive in carbodiimide-mediated coupling reactions, prized for its ability to suppress racemization and enhance reaction kinetics.[1]
This guide provides an in-depth comparison between the historical gold standard, HOBt, its modern, safer alternatives, and an analytical look at the potential role of Tris(1H-benzo[d]triazol-1-yl)methane derivatives. While extensive data supports the efficacy of HOBt and its successors, Tris(1H-benzo[d]triazol-1-yl)methane appears to be a compound primarily of interest in coordination and materials chemistry rather than a recognized peptide coupling additive.[2][3] This guide will dissect the mechanisms, present comparative performance data for established reagents, and offer a scientific rationale for the current landscape of coupling additives.
Part 1: The Mechanism of Action - Why Coupling Additives are Essential
During peptide bond formation using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid of an N-protected amino acid is activated. This process forms a highly reactive O-acylisourea intermediate.[4] While reactive, this intermediate is unstable and prone to two detrimental side reactions:
-
Racemization: The intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted, leading to a loss of chirality.[5]
-
N-acylurea Formation: An intramolecular rearrangement can occur, forming an inactive N-acylurea, which terminates the desired reaction pathway.[6]
Coupling additives like HOBt are crucial because they rapidly intercept the O-acylisourea intermediate. This reaction forms a more stable, yet still highly reactive, active ester (an HOBt-ester). This new intermediate is less prone to racemization and efficiently reacts with the incoming amine component to form the desired peptide bond, thereby ensuring higher purity and yield.[4][5]
Part 2: HOBt - The Established Benchmark and Its Limitations
1-Hydroxybenzotriazole has been the additive of choice for decades due to its cost-effectiveness and proven ability to suppress racemization.[1] It is particularly effective when used in a 1:1 ratio with a carbodiimide coupling agent.
Advantages of HOBt:
-
Effective Racemization Suppression: Significantly reduces the loss of chiral purity during coupling.[4]
-
Improved Yields: Minimizes the formation of inactive side products, leading to higher yields of the target peptide.[7]
-
Cost-Effective: It is relatively inexpensive, making it suitable for large-scale synthesis.[1]
Limitations of HOBt:
-
Safety Concerns: Anhydrous HOBt is classified as a Class 1 explosive, posing significant safety risks in the laboratory.[8] While its hydrated form is used to mitigate this risk, the hazard is not entirely eliminated. This has been a major driver in the search for alternatives.
-
Reactivity: While effective, newer additives have been developed that offer even greater reactivity, which is crucial for coupling sterically hindered amino acids or for difficult peptide sequences.[9]
Part 3: Modern Alternatives Surpassing HOBt
Safety concerns and the demand for higher efficiency have led to the development of superior alternatives. The most prominent among these are 1-hydroxy-7-azabenzotriazole (HOAt) and oxime-based additives like OxymaPure®.
-
1-Hydroxy-7-azabenzotriazole (HOAt): The nitrogen atom at the 7-position of the benzotriazole ring acts as an electron-withdrawing group, increasing the acidity of the N-hydroxy group. This results in a better leaving group, making HOAt-esters more reactive than HOBt-esters.[10] HOAt often provides superior performance in reducing racemization, especially in challenging couplings.[1] However, like HOBt, it possesses an explosive triazole structure.[11]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This oxime-based additive has emerged as a leading replacement for HOBt. With a pKa of 4.60, similar to HOBt, it is highly effective at suppressing racemization.[6] Crucially, OxymaPure is non-explosive, offering a significantly improved safety profile.[12] Experimental data consistently shows that OxymaPure's performance matches or exceeds that of HOBt and, in some cases, even HOAt.[6][8]
Table 1: Comparison of Key Coupling Additives
| Additive | pKa | Key Advantages | Key Disadvantages | Safety Profile |
| HOBt | 4.60 | Cost-effective, good racemization suppression.[1][5] | Less reactive than modern alternatives.[13] | Potentially explosive (anhydrous form).[8] |
| HOAt | 3.28 | Highly reactive, superior for difficult couplings.[10][14] | More expensive, also potentially explosive.[1] | Potentially explosive.[11] |
| OxymaPure® | 4.60 | Excellent racemization suppression, high coupling efficiency.[6] | Can be more expensive than HOBt.[13] | Non-explosive, significantly safer.[12] |
| Oxyma-B | N/A | Reported to be a superior racemization suppressor, even to HOAt in some cases.[15] | Less data available compared to OxymaPure. | Non-explosive, considered safe. |
Part 4: Comparative Experimental Data
The efficacy of a coupling additive is best demonstrated through direct experimental comparison. The following data is synthesized from studies comparing additives in standardized racemization and coupling efficiency models.
Experiment 1: Racemization in Segment Coupling
This experiment typically involves a demanding [2+1] segment coupling, such as coupling Z-Phe-Val-OH to H-Pro-NH₂, where racemization of the valine residue is a known challenge. The resulting diastereomers (L-L-L vs. L-D-L) are quantified by chiral HPLC.
Table 2: Racemization Data for Z-Phe-Val-Pro-NH₂ Synthesis
| Additive (with DIC) | % L-D-L Isomer (Racemization) | Reference |
| HOBt | 12.9% | [16] |
| HOAt | 5.6% | [16] |
| OxymaPure® | 7.2% | [16] |
| Oxyma-B | 4.5% | [15] |
Data synthesized from referenced studies. Conditions may vary slightly between sources.
Causality: The data clearly shows that while HOBt allows for significant racemization, both HOAt and the oxime-based additives offer superior stereochemical protection. The lower racemization with HOAt is attributed to its increased acidity and the anchimeric assistance from the neighboring nitrogen during the reaction. Oxyma-B shows exceptional performance, highlighting the potential of newer oxime derivatives.[15]
Experiment 2: Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of challenging sequences, such as those containing the sterically hindered Aib (α-aminoisobutyric acid), is a robust test of coupling efficiency. The Aib-enkephalin pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) is a common model.
Table 3: Crude Purity of Aib-Enkephalin Pentapeptide in SPPS
| Additive (with DIC) | Crude Purity (%) | Reference |
| HOBt | 18% | [15] |
| HOAt | 55% | [15] |
| OxymaPure® | 71% | [15] |
| Oxyma-B | 46% | [15] |
Causality: In this demanding synthesis, HOBt's performance is notably poor. OxymaPure demonstrates superior efficiency, yielding a significantly purer crude product. This indicates that the Oxyma-based active ester is more effective at coupling the sterically demanding Aib residue than the corresponding HOBt-ester.[15] This enhanced reactivity, combined with its safety profile, is why OxymaPure and its derivative reagents (like COMU) are increasingly becoming the new standard in peptide synthesis.[11]
Part 5: An Evaluation of Tris(1H-benzo[d]triazol-1-yl)methane
A thorough review of scientific literature reveals that Tris(1H-benzo[d]triazol-1-yl)methane is primarily utilized as a tridentate N-donor ligand in coordination chemistry, particularly for forming metal-organic frameworks (MOFs) and catalytic compounds.[2][17] There is no substantive evidence to suggest its use or efficacy as a coupling additive in peptide synthesis.
Chemical Rationale for Unsuitability: The established mechanism of action for additives like HOBt and HOAt is critically dependent on the N-hydroxy group (-N-OH). This group is deprotonated to form the active nucleophile (BtO⁻) that attacks the O-acylisourea intermediate, and it is the oxygen atom that subsequently forms the active ester with the amino acid's carboxyl group.
Tris(1H-benzo[d]triazol-1-yl)methane, with the chemical formula C₁₉H₁₃N₉, lacks this essential N-hydroxy functionality.[3][18] Its structure consists of a central methane carbon bonded to the nitrogen at position 1 of three separate benzotriazole rings.
References
- 1. nbinno.com [nbinno.com]
- 2. Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterisation of group 8 tris(1-benzyl-1,2,3-triazol-4-yl)- p-anisolylmethane complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide to the Catalytic Potential of Tris(1H-benzo[d]triazol-1-yl)methane Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to navigate the untapped catalytic potential of metal complexes featuring the tripodal ligand, Tris(1H-benzo[d]triazol-1-yl)methane. While direct comparative studies on this specific ligand are nascent, this document synthesizes data from analogous systems to provide a forward-looking framework for research and application. We will explore the ligand's synthesis, its coordination with various metals, and propose experimental designs for evaluating its catalytic efficacy in key organic transformations.
Introduction: A Tale of Two Tripods
The field of catalysis is rich with examples of tripodal nitrogen donor ligands, with the "scorpionate" tris(pyrazolyl)methanes (Tpm) being a cornerstone.[1][2] These ligands are celebrated for their ability to form stable complexes with a wide array of metals, facilitating a diverse range of catalytic reactions, from oxidation to polymerization.[1] Tris(1H-benzo[d]triazol-1-yl)methane emerges as a structurally analogous yet distinct ligand, offering a unique electronic and steric profile (Figure 1).
Figure 1: Structural Comparison of Tris(pyrazolyl)methane (Tpm) and Tris(1H-benzo[d]triazol-1-yl)methane
Caption: Comparison of the core structures of Tpm and Tris(1H-benzo[d]triazol-1-yl)methane.
The replacement of pyrazole with benzotriazole moieties is anticipated to modulate the electronic properties of the resulting metal complexes due to the extended π-system of the benzo group. This could influence the redox potential of the metal center and, consequently, its catalytic activity. While research on Tris(1H-benzo[d]triazol-1-yl)methane metal complexes is still in its early stages, the established catalytic prowess of simpler benzotriazole and triazole-ligated metal complexes in reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxidation reactions provides a strong impetus for their exploration.[3][4][5]
Proposed Catalytic Applications: A Comparative Outlook
Drawing parallels from the extensive literature on Tpm and other benzotriazole-based catalysts, we propose a comparative investigation of Tris(1H-benzo[d]triazol-1-yl)methane metal complexes in two key transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the iron-catalyzed oxidation of alcohols.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of modern synthetic chemistry, with applications ranging from drug discovery to materials science. The catalytic activity of copper complexes is paramount, and the ligand sphere plays a crucial role in stabilizing the active Cu(I) species and facilitating the catalytic cycle. Studies on various copper(II)-benzotriazole coordination compounds have demonstrated their efficacy as catalyst precursors for the CuAAC reaction, achieving high yields of 1,4-disubstituted 1,2,3-triazoles.[3] It is hypothesized that a Tris(1H-benzo[d]triazol-1-yl)methane copper complex could exhibit enhanced catalytic activity due to the chelate effect of the tripodal ligand.
Iron-Catalyzed Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Iron, being an earth-abundant and non-toxic metal, is an attractive choice for developing sustainable oxidation catalysts. Iron complexes with nitrogen-donor ligands have shown significant promise in this area. For instance, an iron(III) complex bearing a bidentate phenol-benzotriazole ligand has been successfully employed for the oxidation of benzylic alcohols to benzoic acids.[6] A comparative study involving an iron complex of Tris(1H-benzo[d]triazol-1-yl)methane alongside other first-row transition metals could reveal the optimal metal for this transformation.
Proposed Experimental Guide
This section outlines a comprehensive experimental plan to synthesize and evaluate the catalytic performance of various Tris(1H-benzo[d]triazol-1-yl)methane metal complexes.
Synthesis of Tris(1H-benzo[d]triazol-1-yl)methane Ligand
While commercially available, the synthesis of the ligand can be achieved through a nucleophilic substitution reaction. A plausible route is the reaction of bromoform with three equivalents of benzotriazole in the presence of a strong base.
Figure 2: Proposed Experimental Workflow for Catalyst Synthesis and Evaluation
Caption: A streamlined workflow from ligand synthesis to catalytic performance analysis.
Protocol:
-
To a solution of benzotriazole (3.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (3.3 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add bromoform (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Metal Complexes: A General Protocol
Protocol:
-
Dissolve Tris(1H-benzo[d]triazol-1-yl)methane (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of the desired metal salt (e.g., CuCl₂, FeCl₂, CoCl₂, NiCl₂) (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum.
-
Characterize the complexes using techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.
Comparative Catalytic Activity Study: CuAAC Reaction
Protocol:
-
In a series of reaction vials, add the Tris(1H-benzo[d]triazol-1-yl)methane metal complex (e.g., Cu, Ni, Co, Zn complexes; 1 mol%).
-
To each vial, add benzyl azide (1.0 mmol), phenylacetylene (1.2 mmol), and a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
For the copper-catalyzed reaction, add a reducing agent such as sodium ascorbate (10 mol%) if starting with a Cu(II) precursor.
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reactions, extract the products, and purify by column chromatography.
-
Calculate the yield, turnover number (TON), and turnover frequency (TOF) for each catalyst.
Table 1: Hypothetical Data for Comparative Catalytic Activity in CuAAC
| Catalyst (1 mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| [Cu(Tbtm)Cl₂] | 2 | 98 | 98 | 49 |
| [Ni(Tbtm)Cl₂] | 12 | 45 | 45 | 3.75 |
| [Co(Tbtm)Cl₂] | 24 | 20 | 20 | 0.83 |
| [Zn(Tbtm)Cl₂] | 24 | <5 | <5 | <0.2 |
| No Catalyst | 24 | 0 | 0 | 0 |
Mechanistic Considerations
The proposed catalytic cycle for the CuAAC reaction with a [Cu(Tbtm)] catalyst is depicted in Figure 3. It is anticipated that the tripodal ligand will stabilize the catalytically active Cu(I) oxidation state and facilitate the key steps of the reaction.
Figure 3: Proposed Catalytic Cycle for the CuAAC Reaction
Caption: A plausible catalytic cycle for the CuAAC reaction mediated by a [Cu(Tbtm)] complex.
Conclusion and Future Outlook
Tris(1H-benzo[d]triazol-1-yl)methane presents a compelling platform for the development of novel catalysts. Its unique electronic and steric properties, derived from the benzotriazole moieties, offer exciting possibilities for tuning the reactivity of coordinated metal centers. The proposed comparative studies will be instrumental in elucidating the structure-activity relationships of these complexes and paving the way for their application in a broader range of catalytic transformations. Future research should focus on expanding the library of metal complexes, exploring their utility in asymmetric catalysis, and conducting in-depth mechanistic investigations to fully unlock their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iron catalyzed oxidation of benzylic alcohols to benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Prospective Analysis: Evaluating the Potential of Tris(1H-benzo[d]triazol-1-yl)methane-Based MOFs for Gas Separation
Foreword for the Advanced Researcher
In the relentless pursuit of novel materials for efficient gas separation, the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties remain a paramount objective. The hypothetical potential of MOFs constructed from the tripodal ligand, Tris(1H-benzo[d]triazol-1-yl)methane, has sparked considerable interest within the scientific community. To date, a comprehensive performance analysis of MOFs derived from this specific ligand is absent from the published literature. This guide, therefore, ventures into a prospective analysis, drawing upon established principles of MOF design and leveraging experimental data from structurally analogous frameworks. Our objective is to provide a robust, scientifically grounded perspective for researchers, scientists, and drug development professionals on the anticipated performance of this nascent class of MOFs in gas separation applications. We will dissect the structural nuances of the Tris(1H-benzo[d]triazol-1-yl)methane ligand, compare its potential with existing alternatives, and furnish detailed experimental methodologies to empower further research in this promising domain.
The Untapped Potential of Tris(1H-benzo[d]triazol-1-yl)methane as a MOF Ligand
The Tris(1H-benzo[d]triazol-1-yl)methane ligand is a captivating candidate for the construction of novel MOFs for several reasons. Its C3-symmetric, tripodal geometry is conducive to the formation of highly porous, three-dimensional frameworks. Furthermore, the presence of multiple nitrogen atoms within the benzotriazole moieties offers a plethora of coordination sites for metal ions and can impart a significant dipole moment to the pore surface, potentially enhancing selectivity for polarizable gas molecules like carbon dioxide.
While the synthesis of Tris(1H-benzo[d]triazol-1-yl)methane has been reported[1], its application as a linker in MOF synthesis remains an uncharted territory. This absence of empirical data necessitates a comparative approach, looking at the performance of MOFs constructed from ligands with similar structural motifs.
A Comparative Benchmark: Performance of Structurally Analogous MOFs
To forecast the gas separation capabilities of Tris(1H-benzo[d]triazol-1-yl)methane-based MOFs, we will examine the performance of frameworks built from three classes of analogous ligands:
-
Tris(azolyl)methane Derivatives: These ligands share the same tripodal methane core.
-
Tris(azolyl)benzene Derivatives: These ligands possess a rigid C3-symmetric core.
-
Benzotriazole-Containing Ligands: These provide insight into the role of the benzotriazole group in gas separation.
Insights from Tris(azolyl)methane and Tris(azolyl)benzene-Based MOFs
MOFs synthesized from tripodal ligands such as 1,3,5-tris(1-imidazolyl)benzene have demonstrated interesting gas separation properties. For instance, a Co(II)-based MOF, [Co3(tib)2(abdc)2(ox)]2·6H2O (where tib = 1,3,5,-tris(1-imidazolyl)benzene), has shown selective adsorption of unsaturated hydrocarbons over saturated ones[2]. Similarly, MOFs constructed from 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) have been investigated for CO2 capture[3][4]. A copper-based TIBM-MOF exhibited a CO2 uptake of 3.60 mmol/g at 1 bar and 298 K, with a respectable CO2/N2 selectivity of 53[3][4]. This performance is attributed to the presence of open metal sites and the nitrogen-rich nature of the ligand.
The table below summarizes the CO2 and N2 adsorption data for TIBM-based MOFs, offering a valuable point of comparison.
| MOF | Metal Ion | CO2 Uptake (mmol/g) at 298 K, 1 bar | N2 Uptake (mmol/g) at 298 K, 1 bar | CO2/N2 Selectivity | Reference |
| TIBM-Cu | Cu²⁺ | 3.60 | ~0.07 | 53 | [3] |
| TIBM-Al | Al³⁺ | 2.10 | ~0.06 | 35 | [3] |
| TIBM-Cr | Cr³⁺ | 1.60 | ~0.16 | 10 | [3] |
These findings suggest that a hypothetical Tris(1H-benzo[d]triazol-1-yl)methane-based MOF could also exhibit significant CO2 uptake and selectivity, particularly if open metal sites can be generated within the framework.
The Role of the Benzotriazole Moiety
The benzotriazole group itself can play a crucial role in gas separation. MOFs incorporating benzotriazole functionalities have been explored for various applications. For instance, linear MOFs based on bis(1-benzotriazolyl)methane have been synthesized, demonstrating the coordinating ability of the benzotriazole nitrogen atoms[5]. The aromatic and nitrogen-rich nature of the benzotriazole unit can lead to favorable interactions with quadrupolar molecules like CO2 through π-π stacking and dipole-quadrupole interactions.
Proposed Research Workflow and Experimental Protocols
For researchers aspiring to pioneer the development of Tris(1H-benzo[d]triazol-1-yl)methane-based MOFs, a systematic approach is paramount. The following workflow and experimental protocols provide a comprehensive guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Next-Generation Ligands for Copper-Catalyzed Click Chemistry: Moving Beyond TBTA
For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, is an indispensable tool for bioconjugation, materials science, and drug discovery. The success of this reaction hinges on the catalytic prowess of the copper(I) ion, which is notoriously unstable in aqueous, aerobic environments, prone to oxidation and disproportionation. The development of Tris(1H-benzo[d]triazol-1-yl)methane (TBTA) was a landmark achievement, providing a protective ligand that stabilizes the Cu(I) state, thereby dramatically improving reaction efficiency.[1][2]
However, the very properties that make TBTA effective in organic media—its hydrophobicity—render it problematic for many biological applications. Its poor water solubility necessitates the use of organic co-solvents, which can be detrimental to sensitive biomolecules, and its inherent cytotoxicity limits its use in living systems.[1][3] This has driven the development of a new generation of water-soluble, highly active, and biocompatible ligands that have expanded the horizons of click chemistry.
This guide provides an in-depth comparison of TBTA with its prominent, next-generation alternatives, focusing on the key performance indicators that matter most in a research and development setting: reaction kinetics, biocompatibility, and ease of use. We will delve into the mechanistic advantages of these advanced ligands and provide validated experimental protocols to facilitate their seamless integration into your workflows.
The Role of the Ligand: More Than Just a Copper Chaperone
In the CuAAC reaction, the ligand's primary role is to stabilize the catalytically active Cu(I) oxidation state.[4] However, its influence extends far beyond simple protection. A well-designed ligand must strike a delicate balance: it needs to bind Cu(I) strongly enough to prevent oxidation but loosely enough to allow the azide and alkyne substrates to access the metal's coordination sphere.[5] The evolution from the hydrophobic TBTA to hydrophilic, tris(triazolylmethyl)amine-based structures has been pivotal in transitioning CuAAC from a purely synthetic tool to a robust bioorthogonal reaction.[6][7]
Quantitative Performance Comparison of Key Ligands
The choice of ligand directly impacts reaction rate, biocompatibility, and the required copper concentration. While TBTA is potent in organic solvents, its performance in aqueous systems is significantly surpassed by its water-soluble analogs.[1][3]
| Ligand | Relative Reaction Rate | Water Solubility | Biocompatibility | Typical Cu(I) Conc. | Key Feature |
| TBTA | Low (in aqueous media) | Low | Low | High | Benchmark for organic synthesis |
| THPTA | Moderate | High | Moderate | Moderate | First-generation water-soluble ligand |
| BTTES | High | High | Very High | Low | High reactivity with low cytotoxicity[8] |
| BTTAA | Very High | Moderate | Very High | Very Low | Fastest kinetics for live-cell labeling[9][10] |
Table 1: Comparative properties of common CuAAC ligands. The trend in reaction rate for bioconjugation is generally BTTAA > BTTES > THPTA > TBTA.[1][9][10]
Deep Dive into the Alternatives
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) was developed by the Finn group to overcome the solubility issues of TBTA.[6][7] The hydroxyl groups confer high water solubility, allowing CuAAC reactions to be performed in purely aqueous buffers without organic co-solvents.[11][12] This makes THPTA a significant improvement for reactions involving proteins and other sensitive biomolecules. Studies have shown that THPTA is superior to TBTA in aqueous systems, providing better reaction rates and improved protection of the copper catalyst against air oxidation.[3]
Causality Behind Performance: The hydrophilic nature of THPTA not only improves its solubility but also likely enhances the accessibility of the catalyst to water-soluble biomolecules, contributing to its improved performance in bioconjugation compared to the poorly soluble TBTA.
Developed by the Wu group, ligands like BTTES (containing a sulfate group) and BTTAA (containing a carboxylate group) represent the cutting edge of CuAAC catalysis for biological systems.[6][8] These ligands were designed to offer the perfect balance of reactivity and solubility.[10]
Fluorogenic assays comparing these ligands have demonstrated their profound superiority. In one key study, after 30 minutes, the reaction mediated by BTTAA yielded over 45% of the product, whereas the THPTA and TBTA-mediated reactions yielded less than 15%.[9][10] This dramatic rate acceleration allows for the use of much lower copper concentrations (as low as 10-50 µM), which significantly reduces copper-induced cytotoxicity and the generation of reactive oxygen species (ROS).[13][14][15] This makes BTTAA and BTTES the ligands of choice for demanding applications such as live-cell imaging and in vivo labeling.[8][10]
Causality Behind Performance: The enhanced performance of BTTAA and BTTES is attributed to their structural design. The bulky tert-butyl groups are believed to prevent the formation of unreactive polymeric copper acetylide species, keeping the catalyst in a highly active, monomeric state.[10] This structural feature, combined with water-solubilizing groups, leads to a catalyst that is both extremely fast and biocompatible.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points for optimizing CuAAC reactions. A key principle of a self-validating system is the inclusion of proper controls. Always run a "no copper" or "no ligand" control to assess the background signal or uncatalyzed reaction rate.
Protocol 1: General Bioconjugation Using CuAAC
This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-fluorophore stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand (TBTA, THPTA, or BTTAA) stock solution (see catalyst premix preparation below)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 10-50 µM in PBS.
-
Add the azide-fluorophore from the stock solution to achieve a final concentration of 2-10 equivalents relative to the protein.
-
Initiate the reaction: a. Add the catalyst premix (see below) to the desired final copper concentration. b. Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix and incubate the reaction at room temperature for 1 hour. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
(Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove excess, unreacted dye and catalyst components by size-exclusion chromatography, dialysis, or spin filtration.
-
Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Catalyst Premix Preparations
The preparation of the catalyst is critical. Premixing the copper and ligand allows for the formation of the complex, which is essential for catalytic activity and stability.[16]
-
For TBTA (Primarily for organic/mixed solvents):
-
Prepare a 10 mM TBTA stock in DMSO or a 4:1 t-butanol/DMSO mixture.
-
To prepare the premix, combine the 50 mM CuSO₄ stock and the 10 mM TBTA stock in a 1:5 molar ratio (Cu:Ligand). For a final reaction concentration of 500 µM Cu, you would use 1 part CuSO₄ stock and 25 parts TBTA stock. The final copper concentration for TBTA-mediated reactions is typically high (250 µM - 1 mM).[4]
-
-
For THPTA (Aqueous standard):
-
Prepare a 50 mM THPTA stock in water.[17]
-
To prepare the premix, combine the 50 mM CuSO₄ stock and the 50 mM THPTA stock in a 1:5 molar ratio.[18] For a final reaction concentration of 100 µM Cu, you would mix equal volumes of the CuSO₄ and THPTA stocks and then add 1/5th of that combined volume to the reaction.
-
-
For BTTAA (High-activity, low-concentration):
-
Prepare a 10 mM BTTAA stock in water or buffer.
-
To prepare the premix, combine the 50 mM CuSO₄ stock and the 10 mM BTTAA stock. A 1:5 or 1:6 molar ratio (Cu:Ligand) is common.[8][10] For a final reaction concentration of 50 µM Cu, the ligand concentration would be 250-300 µM. Due to the high activity, final copper concentrations can be kept low (25-75 µM).[8]
-
Conclusion and Future Outlook
While TBTA was instrumental in establishing the CuAAC reaction, the demands of modern chemical biology and drug development have necessitated a move towards more sophisticated catalytic systems. The development of water-soluble, highly active, and biocompatible ligands such as THPTA, BTTES, and particularly BTTAA, has transformed click chemistry into a truly bioorthogonal tool.[6] These advanced analogs offer clear and compelling advantages in reaction efficiency, biocompatibility, and ease of use in aqueous environments, enabling applications from precise labeling on the surface of living cells to the synthesis of complex antibody-drug conjugates.[13][14] For any researcher working with sensitive biological samples, the adoption of these next-generation ligands is not merely an alternative, but a significant upgrade to the click chemistry toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 13. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Computational Modeling of Tris(1H-benzo[d]triazol-1-yl)methane Binding Modes
This guide provides an in-depth, technical comparison of computational methodologies to elucidate the binding modes of Tris(1H-benzo[d]triazol-1-yl)methane. As a molecule with a complex aromatic structure and multiple potential hydrogen bond acceptors, understanding its interaction with protein targets is crucial for any drug discovery or chemical biology endeavor. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational modeling to this class of compounds.
Introduction to Tris(1H-benzo[d]triazol-1-yl)methane: A Molecule of Interest
Tris(1H-benzo[d]triazol-1-yl)methane is a notable chemical entity characterized by a central methane carbon bonded to three benzotriazole rings.[1][2] While specific biological targets of this particular molecule are not extensively documented in publicly available literature, the benzotriazole and more general triazole moieties are well-represented in compounds with diverse biological activities, including anticancer properties and as ligands for various receptors.[3][4][5][6] The photochemical decomposition of Tris(1H-benzo[d]triazol-1-yl)methane has been studied, providing insights into its chemical stability.[1][7] Given the pharmacological importance of the triazole scaffold, computational modeling presents a powerful tool to hypothesize and investigate its potential protein interactions.
Strategic Approaches to Modeling Binding Modes: A Comparative Analysis
The selection of a computational strategy is paramount and depends on the research question, available computational resources, and the desired level of accuracy. Here, we compare the two primary approaches for predicting the binding mode of a small molecule like Tris(1H-benzo[d]triazol-1-yl)methane: Molecular Docking and Molecular Dynamics (MD) simulations.
| Feature | Molecular Docking | Molecular Dynamics (MD) Simulation |
| Primary Goal | Predict the preferred binding orientation(s) and affinity of a ligand to a receptor. | Simulate the time-dependent behavior and interactions of a ligand-receptor complex. |
| Computational Cost | Low to moderate. | High to very high. |
| Treatment of Flexibility | Typically treats the ligand as flexible and the receptor as rigid or with limited flexibility. | Both ligand and receptor are fully flexible. |
| Solvent Model | Often uses an implicit solvent model. | Typically employs an explicit solvent model (water molecules). |
| Key Outputs | Binding poses, scoring functions (estimated binding affinity). | Trajectories of atomic motion, interaction energies, conformational changes, free energy of binding. |
| Use Case | High-throughput virtual screening, initial binding mode prediction. | Detailed analysis of binding stability, mechanism of binding, role of water molecules. |
For an initial investigation into the binding modes of Tris(1H-benzo[d]triazol-1-yl)methane, molecular docking is the logical starting point due to its efficiency in exploring a wide range of possible binding poses. The results from docking can then be used as the starting point for more computationally intensive MD simulations to refine the binding pose and assess its stability over time.
Experimental Protocol: Molecular Docking Workflow
This section provides a detailed, step-by-step protocol for performing molecular docking of Tris(1H-benzo[d]triazol-1-yl)methane against a hypothetical protein target. For this example, we will consider a generic protein kinase, a common target class for triazole-containing inhibitors.
Step 1: Preparation of the Ligand Structure
-
Obtain the 3D structure of Tris(1H-benzo[d]triazol-1-yl)methane. This can be done by building the molecule in a molecular editor and performing an initial geometry optimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges. Accurate partial charges are crucial for electrostatic calculations. Use a quantum mechanical method (e.g., AM1-BCC) for charge calculation.
-
Define rotatable bonds. The docking software needs to know which bonds in the ligand can rotate freely.
Step 2: Preparation of the Receptor Structure
-
Obtain the 3D structure of the target protein. The Protein Data Bank (PDB) is the primary source for protein crystal structures.
-
Pre-process the protein structure. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
Define the binding site. The binding site can be defined based on the location of a co-crystallized ligand or by using a binding site prediction algorithm.
Step 3: Performing the Docking Simulation
-
Choose a docking program. Several well-validated docking programs are available, such as AutoDock Vina, Glide, or GOLD.
-
Configure the docking parameters. This includes defining the search space (the region of the protein where the docking will be performed) and the exhaustiveness of the search.
-
Run the docking simulation. The software will generate a series of possible binding poses for the ligand, ranked by a scoring function.
Step 4: Analysis of Docking Results
-
Visualize the top-ranked poses. Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Cluster the results. Group similar poses together to identify the most likely binding modes.
-
Compare with known inhibitors. If available, compare the predicted binding mode with the known binding modes of other inhibitors of the same target.
Visualizing the Computational Workflow
The following diagram illustrates the key stages of the molecular docking workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane,88088-95-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. Photochemical study of tris(benzotriazol-1-yl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Antiproliferative Activity of Benzotriazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Benzotriazole Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The benzotriazole nucleus is a quintessential example of such a scaffold.[1] As a bioisostere of the endogenous purine nucleus found in essential molecules like ATP, its structural motif is readily recognized by various enzymatic systems, making it a fertile ground for the development of novel bioactive agents.[1][2] This guide provides a comparative analysis of the antiproliferative activity of various benzotriazole derivatives against cancer cell lines, delves into their primary mechanisms of action, and offers a detailed protocol for their evaluation using standard cell viability assays.
Comparative Analysis: Antiproliferative Activity of Benzotriazole Derivatives
The anticancer potential of benzotriazole compounds is not monolithic; it is highly dependent on the nature and position of substituents on the core structure. These modifications influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its interaction with biological targets.[3] Derivatives are broadly classified into categories such as N-derivatives, C-derivatives, and fused systems, each exhibiting distinct activity profiles.[3][4]
The in vitro cytotoxicity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for a selection of benzotriazole derivatives against various human cancer cell lines.
| Derivative Class/Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Imidazole-Thione Linked | ||||
| Compound with 2,4-(Cl)2 | HL-60 | Promyelocytic Leukemia | 0.40 | [2] |
| HCT-116 | Colorectal Carcinoma | 2.63 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 3.57 | [2] | |
| Quinoline Hybrids | ||||
| ND 22 (2-pyridyl-containing) | A549 | Lung Carcinoma | < 2 | [3] |
| HeLa S3 | Cervical Carcinoma | < 2 | [3] | |
| MCF-7 | Breast Adenocarcinoma | < 2 | [3] | |
| Quinoline-Benzotriazoles (9) | A549 | Lung Carcinoma | 1.23 - 7.39 | [4] |
| Quinazoline Substituted | ||||
| ARV-2 | MCF-7 | Breast Adenocarcinoma | 3.16 | [5][6] |
| HeLa | Cervical Carcinoma | 5.31 | [5][6] | |
| HT-29 | Colorectal Carcinoma | 10.6 | [5][6] | |
| Pyrimidine Hybrids | ||||
| Compound 12O | SiHa | Cervical Carcinoma | 0.009 | [7] |
| Naphthalimide Linked | ||||
| Compound 9 | A549 | Lung Carcinoma | 6.73 | [2] |
Structure-Activity Relationship (SAR) Insights: The data consistently reveal that specific structural modifications significantly enhance cytotoxic activity.[8]
-
Halogenation: The incorporation of halogen atoms, such as the 2,4-dichloro substitution on the imidazole-thione linked derivative, often leads to a marked increase in potency.[2]
-
Aryl and Heterocyclic Moieties: Hybrid molecules incorporating fragments like quinoline, quinazoline, and pyrimidine frequently exhibit potent, broad-spectrum anticancer activity.[3][5][7] For instance, the 2-pyridyl-containing quinoline derivative (ND 22) demonstrates exceptional activity with IC50 values below 2 µM across multiple cell lines.[3]
-
Linker Modifications: The length and composition of linker units connecting the benzotriazole core to other pharmacophores can also modulate activity. The inclusion of oxygen and sulfur atoms in linkers has been shown to increase cytotoxicity.[3]
Mechanisms of Action: How Benzotriazoles Inhibit Cancer Cell Proliferation
The antiproliferative effects of benzotriazole derivatives are primarily attributed to two key mechanisms: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[3][4]
Induction of Apoptosis via the Intrinsic Pathway
Apoptosis is a crucial, highly regulated process of cell suicide that eliminates damaged or unwanted cells.[9] Many benzotriazole compounds trigger the intrinsic (or mitochondrial) pathway of apoptosis.[3][5] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability.[10] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are suppressed. This shift in the Bax/Bcl-2 ratio causes the release of cytochrome c from the mitochondria into the cytosol.[3][10] Cytosolic cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates a cascade of cysteine proteases known as caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to the dismantling of the cell.[9][10][11]
Caption: The intrinsic apoptosis pathway induced by benzotriazole compounds.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication.[12] It is tightly regulated by checkpoints that ensure the fidelity of the process.[13] Dysregulation of the cell cycle is a hallmark of cancer. Benzotriazole derivatives have been shown to arrest the cell cycle at various phases, most commonly the G2/M or G0/G1 phase.[3] This arrest prevents cancer cells from progressing through division, thereby halting proliferation. The progression through checkpoints is governed by complexes of proteins called cyclins and cyclin-dependent kinases (CDKs).[14] By inhibiting the activity of specific cyclin-CDK complexes, these compounds can effectively pause the cell cycle.[12][15] For example, some derivatives act as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle, leading to an arrest in the M phase.[5][6]
Caption: Cell cycle phases and points of arrest by benzotriazole compounds.
Experimental Workflow: The MTT Assay for Antiproliferative Activity
To quantify the cytotoxic effects of benzotriazole compounds, a reliable and high-throughput method is required. The MTT assay is a colorimetric assay widely used for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
Principle of the Assay: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of metabolically active cells, to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[17] The insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, typically at 570 nm.[18]
Caption: Step-by-step experimental workflow for the MTT assay.
Detailed Protocol for MTT Assay (Adherent Cells)
This protocol is a self-validating system; it includes controls that ensure the results accurately reflect the compound's activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Benzotriazole test compounds
-
Sterile Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[17]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[17]
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Rationale: To ensure uniform and reproducible results, cells should be in the logarithmic growth phase.
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17] Include wells for controls: 'no-cell' blanks, 'vehicle-only' controls, and 'untreated' controls.
-
Incubate for 24 hours to allow cells to attach firmly.[17]
-
-
Compound Treatment:
-
Rationale: A dose-response curve is necessary to accurately determine the IC50 value.
-
Prepare a stock solution of each benzotriazole compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the seeding medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
-
Incubation:
-
Rationale: The incubation time should be sufficient for the compounds to exert their antiproliferative effects. This is typically determined empirically but often ranges from 48 to 72 hours.
-
Return the plate to the incubator for the chosen exposure time.
-
-
MTT Addition and Formazan Formation:
-
Rationale: This step allows viable cells to metabolize the MTT salt. The incubation time is critical; too short may yield a weak signal, while too long can lead to cell stress artifacts.[19]
-
After incubation, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[16][18]
-
Incubate for 2-4 hours at 37°C until visible purple precipitates form.[19]
-
-
Solubilization:
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate spectrophotometric measurement.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[19]
-
Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing on an orbital shaker for a few minutes to ensure complete solubilization.[18]
-
-
Data Acquisition and Analysis:
-
Rationale: Absorbance is directly proportional to the amount of formazan, which reflects the number of viable cells.
-
Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[17]
-
Conclusion and Future Directions
Benzotriazole and its derivatives represent a highly promising class of compounds in the development of novel anticancer therapeutics.[3] Their privileged scaffold allows for diverse chemical modifications, leading to potent agents with varied mechanisms of action, including the induction of apoptosis and cell cycle arrest.[1][15] The comparative data clearly indicate that specific structural features can yield compounds with nanomolar to low-micromolar potency against a range of cancer cell lines.
Future research should focus on optimizing the pharmacological profiles of lead compounds to enhance their efficacy and selectivity while minimizing toxicity.[15] A deeper exploration of their molecular targets, beyond general apoptosis and cell cycle effects, will be crucial for rational drug design and for identifying potential biomarkers for patient stratification. The continued investigation of this versatile chemical scaffold holds significant promise for addressing the ongoing challenges in oncology.
References
- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Cell cycle - Wikipedia [en.wikipedia.org]
- 14. praxilabs.com [praxilabs.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay overview | Abcam [abcam.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies for Tris(1H-benzo[d]triazol-1-yl)methane and Related Scaffolds in Biological Assays
Introduction: The Challenge of Selectivity in Chemical Biology
Tris(1H-benzo[d]triazol-1-yl)methane is a chemical reagent whose biological activity is not extensively documented in peer-reviewed literature. However, its structure, featuring three benzotriazole moieties, raises significant flags for potential non-specific interactions in biological assays. The benzotriazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, including antifungal, anticancer, and antiviral properties[1]. This versatility, however, also hints at the potential for broad, off-target interactions.
This guide, therefore, uses Tris(1H-benzo[d]triazol-1-yl)methane as a case study to illustrate a systematic approach for profiling cross-reactivity. We will explore the chemical rationale for suspecting promiscuous behavior, propose a multi-tiered experimental workflow to test this hypothesis, and compare its potential performance with alternative, better-characterized chemical classes.
Chemical Rationale: Why Suspect Cross-Reactivity?
The primary cause for concern stems from the known reactivity of structurally related, commercially available benzotriazole-containing compounds.
-
Reactivity of Peptide Coupling Agents: Compounds like HBTU (2‐[1H‐benzotriazole‐1‐yl]‐1,1,3,3‐tetramethyluronium hexafluorophosphate) and HATU (1‐[Bis(dimethylamino)methylene]‐1H‐1,2,3‐triazolo[4,5‐b]pyridinium 3‐oxid hexafluorophosphate) are widely used in peptide synthesis.[3] These reagents function by activating carboxylic acids for reaction with amines. This inherent reactivity is not limited to small molecules; they can and do react with proteins. There are multiple documented cases of HBTU and HATU acting as immune sensitizers, causing severe allergic reactions and even anaphylaxis in researchers due to covalent modification of endogenous proteins.[4][5][6] While Tris(1H-benzo[d]triazol-1-yl)methane lacks the uronium group that makes HBTU/HATU so reactive, the presence of three benzotriazole groups—known leaving groups in many chemical reactions—suggests a potential for covalent or non-covalent interactions with nucleophilic residues (e.g., Cys, Lys, His) on proteins.
-
Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures that frequently appear as "hits" in high-throughput screening campaigns through non-specific mechanisms.[7][8] These mechanisms can include chemical reactivity, compound aggregation, redox cycling, or interference with the assay technology (e.g., fluorescence).[9] Many PAINS contain substructures that are chemically reactive or prone to forming aggregates. The benzotriazole scaffold, while not a canonical PAIN filter element itself, is present in many biologically active molecules, and its potential reactivity places any compound containing it under suspicion until proven otherwise.[10]
Based on this analysis, our working hypothesis is that Tris(1H-benzo[d]triazol-1-yl)methane is likely to exhibit promiscuous activity in biological assays due to inherent chemical reactivity and/or a tendency to form aggregates.
Comparative Framework: Selecting Appropriate Controls
To properly contextualize the experimental data for Tris(1H-benzo[d]triazol-1-yl)methane (TBM), a carefully selected panel of comparator compounds is essential.
| Compound Class | Example Compound | Role in Study | Rationale |
| Test Article | Tris(1H-benzo[d]triazol-1-yl)methane (TBM) | The subject of investigation. | To determine its selectivity profile and potential for assay interference. |
| Selective Control | Sunitinib | On- and Off-Target Profile | A multi-kinase inhibitor with a well-characterized selectivity profile. It has known primary targets (e.g., VEGFR, PDGFR) and a known spectrum of off-targets. It serves as a real-world example of a drug with a defined polypharmacology, distinct from non-specific promiscuity.[11] |
| PAINS Control | Rhodanine derivative (e.g., Epinastine) | Non-specific Activity Control | Rhodanine-containing compounds are a well-known class of PAINS.[7][9] They often act via non-specific mechanisms and will serve as a positive control for promiscuity in our counter-screens. |
| Reactive Control | HBTU | Covalent Reactivity Control | As a known protein-reactive coupling agent, HBTU will serve as a positive control for assays designed to detect non-specific covalent modification of proteins.[4] |
Experimental Workflow for Cross-Reactivity Profiling
A tiered or cascaded approach is the most efficient method for characterizing a compound's selectivity. This workflow begins with broad, simple assays to flag potential issues and progresses to more complex, physiologically relevant systems.
Caption: A tiered experimental workflow for assessing compound cross-reactivity.
Tier 1 Protocol: Promiscuity and Aggregation Assessment
The goal of this tier is to quickly identify compounds that behave non-specifically in simple biochemical assays. A common and effective method is to use a promiscuity counter-screen, such as an assay for beta-lactamase inhibition, run in parallel with and without a non-ionic detergent.[12]
Objective: To determine if TBM inhibits a reporter enzyme (beta-lactamase) and if this inhibition is attenuated by detergent, which is a hallmark of aggregation-based activity.
Materials:
-
AmpC Beta-Lactamase (e.g., from E. coli)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Detergent: Triton X-100
-
Test Compounds: TBM, Sunitinib, Rhodanine derivative, HBTU (all dissolved in 100% DMSO)
-
384-well microplates
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound dilution into two sets of 384-well plates: "No Detergent" and "+ Detergent". This creates a final top compound concentration of 100 µM in the assay. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor as a positive control.
-
-
Reagent Preparation:
-
Assay Buffer A (No Detergent): PBS, pH 7.4.
-
Assay Buffer B (+ Detergent): PBS, pH 7.4, supplemented with 0.01% (v/v) Triton X-100.
-
Enzyme Solution: Prepare a working solution of AmpC Beta-Lactamase in both Assay Buffer A and Assay Buffer B.
-
Substrate Solution: Prepare a working solution of Nitrocefin in both Assay Buffer A and Assay Buffer B.
-
-
Assay Procedure:
-
To the "No Detergent" plates, add 25 µL of the enzyme solution prepared in Assay Buffer A.
-
To the "+ Detergent" plates, add 25 µL of the enzyme solution prepared in Assay Buffer B.
-
Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the corresponding substrate solution (Nitrocefin in Buffer A to "No Detergent" plates, and in Buffer B to "+ Detergent" plates).
-
Immediately begin monitoring the change in absorbance at 485 nm over 10 minutes using a plate reader. The rate of nitrocefin hydrolysis is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the DMSO controls (0% inhibition) and a high-concentration control inhibitor (100% inhibition).
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound under both conditions.
-
Interpreting the Data:
| Compound | Predicted IC50 (No Detergent) | Predicted IC50 (+ 0.01% Triton X-100) | Interpretation |
| TBM | ~5 µM | > 100 µM | Likely Aggregator. The significant rightward shift (>10-fold) in IC50 upon addition of detergent suggests an aggregation-based mechanism of inhibition.[12] |
| Sunitinib | > 100 µM | > 100 µM | Non-promiscuous. As expected, the selective inhibitor does not inhibit the reporter enzyme under either condition. |
| Rhodanine Cmpd. | ~2 µM | > 50 µM | Classic Aggregator. Confirms the assay is working as expected to detect PAINS. |
| HBTU | ~10 µM | ~12 µM | Likely Reactive. Inhibition is not significantly affected by detergent, suggesting a potential covalent or high-affinity non-covalent interaction, not aggregation. |
Tier 2: Broad Selectivity Profiling
If a compound passes Tier 1 (i.e., it is not a promiscuous inhibitor or aggregator), the next step is to assess its selectivity against a broad panel of biologically relevant targets. Several commercial services offer this, screening compounds against hundreds of kinases, GPCRs, ion channels, and enzymes.[13][14][15] This provides a comprehensive overview of a compound's "anti-target" profile and helps identify potential liabilities early.[16]
Objective: To generate a selectivity profile for TBM and comparators against a diverse panel of human protein targets.
Methodology: This is typically outsourced to a Contract Research Organization (CRO) like Eurofins Discovery, Reaction Biology, or Aragen Life Sciences.[13][14][16] The compound is submitted and screened at a fixed concentration (e.g., 10 µM) in binding or functional assays against a panel of targets (e.g., SafetyScreen47™ Panel). Hits (e.g., >50% inhibition) are then followed up with dose-response curves to determine potency (IC50 or Ki).
Hypothetical Data Summary:
| Compound | Target Class | Number of Targets Screened | Hits at 10 µM (>50% Inh.) | Interpretation |
| TBM | Kinases, GPCRs, Ion Channels | 47 | 25 | Highly Promiscuous. Activity against a large number of unrelated targets confirms non-specific interactions. |
| Sunitinib | Kinases, GPCRs, Ion Channels | 47 | 8 | Defined Polypharmacology. Hits are concentrated within the kinase family, consistent with its known mechanism of action. |
| Rhodanine Cmpd. | Kinases, GPCRs, Ion Channels | 47 | 31 | Highly Promiscuous. Confirms PAINS behavior across multiple target families. |
Data Interpretation & Mitigation Strategies
The data gathered from this systematic evaluation strongly suggest that Tris(1H-benzo[d]triazol-1-yl)methane is not a suitable candidate for use as a selective chemical probe.
-
Tier 1 results would likely identify it as an aggregation-based inhibitor, a common artifact in high-throughput screening.[12]
-
Tier 2 results would confirm its promiscuity, showing activity against a wide range of unrelated protein targets.
For researchers who identify such a compound in a screen, the path forward is clear:
-
Deprioritize and Flag: The compound should be flagged as a probable PAIN or promiscuous compound and deprioritized for further follow-up.[17]
-
Triage Analogs: If other structurally similar compounds were also identified as hits, they should be subjected to the same counter-screens before committing resources to them.
-
Focus on Alternative Scaffolds: The most productive path is to focus on hit compounds from different, well-behaved chemical scaffolds that are confirmed to be inactive in promiscuity and aggregation counter-screens.
Conclusion
While Tris(1H-benzo[d]triazol-1-yl)methane itself may not be a compound of biological interest, its chemical structure provides an excellent pedagogical tool for understanding the critical importance of cross-reactivity studies. The principles and workflows outlined in this guide are universally applicable. By employing a systematic, multi-tiered approach that incorporates promiscuity counter-screens and broad selectivity profiling, researchers can effectively triage hits from screening campaigns. This rigorous, front-loaded approach ensures that resources are focused on compounds with a genuine potential to become selective chemical probes or drug candidates, ultimately increasing the efficiency and success rate of research and development programs.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaphylaxis Induced by Peptide Coupling Agents – ACS Chemical Health and Safety Division [dchas.org]
- 5. researchgate.net [researchgate.net]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 16. In Vitro Pharmacology & Toxicology Services - Aragen Life Sciences [aragen.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation and Comparative Analysis of Tris(1H-benzo[d]triazol-1-yl)methane Purity by HPLC
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
Tris(1H-benzo[d]triazol-1-yl)methane is a unique molecule with potential applications in coordination chemistry and materials science. As with any synthesized compound intended for high-level research, rigorous purity assessment is not merely a quality control step but a prerequisite for reliable and reproducible experimental outcomes. This guide provides an in-depth, experience-driven walkthrough for the development, comparison, and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of synthesized Tris(1H-benzo[d]triazol-1-yl)methane. We will explore the critical challenges, particularly the separation of positional isomers, and present a systematic approach to method development, culminating in a fully validated protocol that adheres to international standards.
The Analytical Challenge: More Than Just a Single Peak
The synthesis of Tris(1H-benzo[d]triazol-1-yl)methane, often prepared from benzotriazole and a carbon source like chloroform, presents a significant analytical challenge rooted in the chemistry of the benzotriazole moiety itself.[1] Benzotriazole can be alkylated at different nitrogen positions, leading to the formation of positional isomers.
The primary challenge is to develop an HPLC method that can baseline-resolve the desired N1-substituted isomer, Tris(1H-benzo[d]triazol-1-yl)methane, from:
-
Starting Materials: Unreacted benzotriazole.
-
Intermediates: Mono- and bis-substituted benzotriazole methanes.
-
Positional Isomers: Critically, isomers where one or more benzotriazole units are attached via the N2-position. These isomers have identical mass-to-charge ratios, making them indistinguishable by mass spectrometry alone and requiring robust chromatographic separation.[2]
An effective HPLC method must possess the selectivity to distinguish between these closely related aromatic structures.
A Systematic Approach to HPLC Method Development
Our strategy begins with Reverse-Phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis, due to the predominantly hydrophobic nature of the target molecule.[3][4]
Initial Column and Mobile Phase Selection: The Causality
-
Column Choice: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is the logical starting point for screening.[4] Its alkyl chains provide general hydrophobic retention. However, for aromatic and isomeric compounds, π-π interactions are key to achieving separation. Therefore, a Phenyl-Hexyl column is a superior alternative.[5][6] The phenyl groups in the stationary phase offer specific π-π interactions with the benzotriazole rings, enhancing selectivity between positional isomers that a C18 column might fail to resolve.[2][5]
-
Mobile Phase: A simple mobile phase of Acetonitrile (ACN) and water is the initial choice. ACN is preferred over methanol for aromatic compounds as it often provides better peak shape and lower backpressure. A gradient elution, starting with a higher aqueous content and ramping up the ACN concentration, is necessary to elute the highly retained Tris-substituted product while ensuring the separation of more polar impurities and starting materials.
-
Detector Wavelength: Benzotriazole and its derivatives exhibit strong UV absorbance. A photodiode array (PDA) detector should be used to scan the peak from 190-400 nm to determine the wavelength of maximum absorbance (λ-max), which is typically around 260 nm for this class of compounds.[4]
Comparative Analysis of HPLC Conditions
To illustrate the importance of column selection, we present a comparative analysis. The goal is to maximize the resolution (Rs) between the main product peak and its most critical impurity, a potential N2-isomer.
| Parameter | Method A: Standard C18 Column | Method B: Phenyl-Hexyl Column (Optimized) | Rationale for Superiority of Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl phase provides π-π interactions, enhancing selectivity for aromatic isomers.[2][5] Smaller particle size improves efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase ensures consistent protonation of any basic sites, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Acetonitrile | ACN is an effective organic modifier for this compound class. |
| Gradient | 50-95% B in 15 min | 60-90% B in 10 min | The optimized gradient is faster yet provides better separation due to the superior column selectivity. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 260 nm | UV at 260 nm | λ-max determined from PDA analysis. |
| Resolution (Rs) | 1.2 (co-elution likely) | > 2.0 (baseline separation) | A resolution of >2.0 ensures accurate quantitation of both the main peak and the impurity. |
| Tailing Factor | 1.4 | 1.1 | A value closer to 1.0 indicates a more symmetrical and ideal peak shape. |
| Run Time | 20 min | 15 min | The optimized method is more efficient, allowing for higher throughput. |
Detailed Protocol for the Optimized & Validated HPLC Method
This protocol is a self-validating system, designed for accuracy and reproducibility.
4.1. Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
HPLC-grade Acetonitrile, Water, and Formic Acid.
-
Tris(1H-benzo[d]triazol-1-yl)methane reference standard and synthesized sample lots.
4.2. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent) to create a 100 µg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the synthesized sample to the same target concentration (100 µg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 260 nm.
-
Set the injection volume to 10 µL.
-
Program the following gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 40 60 10.0 10 90 12.0 10 90 12.1 40 60 | 15.0 | 40 | 60 |
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Visualizing the Workflow and Separation
Diagram 1: HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Diagram 2: Conceptual Chromatographic Separation
Caption: Idealized separation of the main product from key impurities.
Method Validation: Ensuring Trustworthiness
A method is not reliable until it is validated. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline resolution of the main peak from all other peaks.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least five concentrations (e.g., 20-150 µg/mL). The correlation coefficient (r²) should be > 0.999.[3]
-
Accuracy: The closeness of the test results to the true value. It is determined by spike/recovery experiments, where a known amount of reference standard is added to the sample. Recoveries should be within 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability: Analysis of six replicate samples at 100% concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day to assess variability. The RSD between the two data sets should be ≤ 2.0%.
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±5% change in organic mobile phase composition). The peak area and retention time should not significantly change.
Conclusion
The purity validation of synthesized Tris(1H-benzo[d]triazol-1-yl)methane requires more than a cursory glance at a chromatogram. It demands a scientifically rigorous approach to HPLC method development, with a specific focus on the chromatographic selectivity needed to resolve challenging positional isomers. By employing a Phenyl-Hexyl stationary phase and systematically validating the final method according to ICH guidelines, researchers can establish a high degree of confidence in the purity of their material. This ensures that subsequent experiments are built on a foundation of analytical certainty, leading to reliable and publishable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. fda.gov [fda.gov]
The Peptide Synthesis Crucible: A Cost-Benefit Analysis of HCTU and Benzotriazole Derivatives
A Senior Application Scientist's Guide to Selecting the Optimal Coupling Reagent
For researchers, chemists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of coupling reagent is a critical decision point that profoundly influences reaction efficiency, product purity, overall cost, and project timelines. Among the arsenal of available reagents, benzotriazole derivatives, particularly uronium/aminium salts, have become the workhorses of modern solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) against its prominent benzotriazole-based cousins—HBTU, TBTU, and the gold-standard HATU—as well as other alternatives.
Here, we move beyond mere catalog listings to dissect the causality behind experimental choices, offering field-proven insights to empower you in selecting the most appropriate reagent for your specific synthetic challenge.
The Heart of the Matter: Activating the Carboxyl Group
The formation of a peptide bond requires the activation of a carboxylic acid group on one amino acid to make it susceptible to nucleophilic attack by the amino group of the next. This is where coupling reagents enter the stage. Benzotriazole-based uronium/aminium salts excel at this task by forming highly reactive intermediate active esters, facilitating rapid and efficient amide bond formation while mitigating side reactions.[1][2]
The general mechanism involves the reaction of the Nα-protected amino acid with the coupling reagent in the presence of a base to form an OBt- or OAt-active ester. This intermediate then readily reacts with the free N-terminal amine of the growing peptide chain to form the desired peptide bond.
Caption: General mechanism of peptide bond formation using uronium/aminium salts.
Performance Showdown: HCTU vs. The Alternatives
The efficacy of a coupling reagent is a multidimensional equation involving reaction speed, coupling efficiency, suppression of racemization, and performance with sterically hindered or "difficult" sequences.
HCTU: The Cost-Effective Powerhouse
Introduced as a more economical alternative to HATU, HCTU has rapidly gained popularity.[3] The electron-withdrawing effect of the chlorine atom at the 6-position of the benzotriazole ring enhances the reactivity of the resulting active ester, leading to faster and more efficient couplings compared to its predecessor, HBTU.[4][5] This heightened reactivity often allows for significantly reduced coupling times, a critical factor in both high-throughput synthesis and the synthesis of long or aggregation-prone peptides.[3][6]
Studies have shown that HCTU often provides performance on par with the more expensive HATU, making it an excellent choice for a wide range of applications.[3][7] It represents a strategic balance of high performance and affordability.[5][8]
HBTU & TBTU: The Reliable Workhorses
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) are well-established reagents known for their reliability and effectiveness in suppressing racemization.[7] Their byproducts are water-soluble, which simplifies purification in solution-phase synthesis.[7] While highly effective for many standard sequences, their reaction kinetics are generally slower than HCTU and HATU, which can be a limitation for more challenging syntheses.[3][9]
HATU: The Premium Choice for Ultimate Reactivity
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as one of the most powerful coupling reagents available.[10] The substitution of a nitrogen atom for carbon at the 7-position of the benzotriazole core (forming a HOAt leaving group) significantly increases the reagent's reactivity.[4] This makes HATU the go-to choice for the most demanding syntheses, including:
-
Coupling of sterically hindered amino acids (e.g., Aib).
-
Synthesizing aggregation-prone sequences.
-
Segment condensation and peptide cyclization.
This superior performance, however, comes at a significantly higher cost, which often limits its use to critical, high-value applications where other reagents fail.[7][11]
Quantitative Performance Comparison
The following tables summarize experimental data from comparative studies, providing a quantitative look at the performance of these reagents.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂)¹
| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) |
| HATU | 83.63 | 81.65 |
| HCTU | 79.57 | 82.35 |
| PyBOP | 70.27 | 78.54 |
| COMU | 79.00 | 79.00 |
¹Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.[12]
Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of a Difficult Decapeptide (ACP Fragment 65-74)²
| Coupling Reagent | Crude Purity (%) |
| HATU | ~95% |
| HCTU | ~94% |
| HBTU | ~85% |
| PyBOP | ~88% |
²Data adapted from studies on difficult sequences. This sequence is considered challenging due to potential aggregation.[3][13]
These data highlight that for both a standard and a more challenging sequence, HCTU's performance is highly comparable to HATU, and generally superior to HBTU and PyBOP, especially with shorter coupling times.[6]
The Cost-Benefit Equation: Balancing Price and Performance
The selection of a coupling reagent is often a pragmatic decision balancing budget constraints with synthetic needs.
Caption: Cost vs. Reactivity profile of common benzotriazole coupling reagents.
-
HBTU/TBTU: Offer a good balance of performance and cost for routine synthesis.[7]
-
HCTU: Occupies the "sweet spot," providing performance that rivals HATU at a significantly lower price point, making it a smart choice for optimizing efficiency and cost.[3][8]
-
HATU: The premium, high-cost option reserved for the most challenging syntheses where success is paramount and cannot be achieved with other reagents.[7][11]
Critical Side Reactions: Racemization and Guanidinylation
A crucial aspect of performance is the suppression of side reactions that can compromise the final product's integrity.
Racemization
Racemization, the loss of stereochemical purity at the α-carbon, is a major concern, particularly for sensitive amino acids like histidine and cysteine.[14][15] The activation of the carboxyl group can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to tautomerization, leading to epimerization.[1][16]
The choice of coupling reagent and base significantly impacts the extent of racemization.[17] While highly reactive reagents can accelerate the desired coupling, they can also increase the risk of racemization if the reaction is not optimized.[14] Additives like HOBt, HOAt, and their derivatives are essential for minimizing this side reaction.[15][17] For instance, studies have shown that for Fmoc-L-Cys(Trt)-OH, racemization was observed with most coupling reagents except for combinations like DIC/Oxyma.[14]
Guanidinylation
A side reaction specific to uronium/aminium reagents like HBTU, HCTU, and HATU is the potential for guanidinylation of the free N-terminal amine of the peptide chain.[10] This occurs if the coupling reagent is used in excess and activation of the carboxylic acid is slow, leading to a terminated peptide. Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction and can therefore be used in excess, which is an advantage for difficult couplings or cyclizations.[18]
Safety, Handling, and Disposal
Scientific integrity demands a thorough consideration of safety and environmental impact.
-
Handling: Benzotriazole derivatives are potent irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[11][19] Minimize dust generation and avoid contact with skin and eyes.[19]
-
Hazards: A significant concern with HOBt and its derivatives (including HOAt) is their potential to be explosive, especially when dry.[1][20] Newer, oxime-based additives like OxymaPure have been developed as safer, non-explosive alternatives.[20] Reagents based on these additives, such as COMU, are gaining traction due to their enhanced safety profile.[10][21]
-
Disposal: Benzotriazole and its derivatives are classified as toxic to aquatic life with long-lasting effects.[22][23][24] Waste should be handled as hazardous chemical waste and disposed of according to local and national regulations. Do not empty into drains.[22]
Experimental Protocols: A Practical Guide
This section provides a validated, step-by-step protocol for a standard coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) using HCTU.
Materials and Reagents:
-
Fmoc-protected amino acids
-
SPPS-grade Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
20% (v/v) Piperidine in DMF
-
Resin (e.g., Rink Amide, 2-Chlorotrityl chloride)
Standard SPPS Coupling Cycle Workflow:
Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Coupling Protocol (HCTU):
This protocol assumes a synthesis scale of 0.1 mmol on an automated peptide synthesizer.
-
Resin Preparation: Start with 0.1 mmol of resin-bound peptide that has undergone Fmoc deprotection and subsequent washing, leaving a free N-terminal amine.
-
Activation Solution Preparation (The "Why"):
-
In a separate vial, dissolve 0.4 mmol (4 equivalents) of the desired Fmoc-amino acid and 0.39 mmol (3.9 equivalents) of HCTU in an appropriate volume of DMF (e.g., 2 mL). Causality: Using a slight excess of the amino acid ensures the reaction is driven to completion. A slight sub-stoichiometric amount of coupling reagent relative to the amino acid minimizes the risk of side reactions and ensures all of the expensive reagent is consumed productively.
-
Just prior to delivery to the reaction vessel, add 0.8 mmol (8 equivalents) of DIPEA. Causality: The base is added last to initiate the formation of the active ester immediately before it is needed, preventing premature degradation of the activated species.
-
-
Coupling Reaction:
-
Add the prepared activation solution to the reaction vessel containing the resin.
-
Mix (e.g., by nitrogen bubbling or shaking) for 5-20 minutes. Causality: HCTU's high reactivity allows for short coupling times (as low as 5 minutes) for most amino acids.[3][21] For sterically hindered residues or during the synthesis of a known difficult sequence, this time can be extended or a double coupling can be performed.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (e.g., 3 x 2 mL) to remove excess reagents and byproducts.
-
-
Proceed to the Next Cycle: The resin is now ready for the Fmoc deprotection step of the next amino acid in the sequence.
Conclusion and Recommendations
The choice of a peptide coupling reagent is a strategic decision that requires a holistic analysis of reactivity, cost, sequence difficulty, and safety.
-
For routine, cost-sensitive synthesis: HBTU remains a reliable and economical choice.
-
For high-throughput and general-purpose synthesis where efficiency and cost are both critical: HCTU offers the optimal balance. Its high reactivity allows for rapid protocols that can significantly increase throughput and success rates for difficult sequences, all at a moderate price point.[3][25]
-
For critical, highly challenging syntheses (e.g., hindered couplings, cyclization, aggregation-prone sequences): The superior reactivity of HATU justifies its high cost when success is the primary driver and other reagents may fall short.[7]
Ultimately, the Senior Application Scientist's recommendation is to standardize on HCTU for the majority of peptide synthesis workflows. Its robust performance, rapid kinetics, and excellent cost-benefit profile make it a versatile and powerful tool. For the most extreme cases, having HATU in the toolbox is prudent. By understanding the chemical principles and performance data outlined in this guide, researchers can make informed decisions to optimize their peptide synthesis endeavors, achieving higher purity products more efficiently and economically.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. agtcbioproducts.com [agtcbioproducts.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. mdpi.com [mdpi.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Guide to Tris(1H-benzo[d]triazol-1-yl)methane and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1H-benzo[d]triazol-1-yl)methane is a notable molecule built upon the versatile benzotriazole scaffold. The unique arrangement of three benzotriazole units around a central methane carbon imparts distinct chemical and physical properties, making it and its analogues subjects of interest in various fields, including medicinal chemistry and materials science. Understanding the spectroscopic signatures of these compounds is fundamental to their synthesis, characterization, and application. This guide provides an in-depth comparative analysis of the spectroscopic features of Tris(1H-benzo[d]triazol-1-yl)methane and its structurally related analogues, supported by experimental data and established analytical protocols.
Molecular Structures and their Spectroscopic Implications
The core structure of Tris(1H-benzo[d]triazol-1-yl)methane features a tetrahedral carbon atom bonded to the N1 position of three separate benzotriazole rings. This arrangement leads to a propeller-like conformation. Variations in this structure, such as the removal of one benzotriazole unit to form bis(1H-benzo[d]triazol-1-yl)methane or the replacement of the benzotriazole with other nitrogen-containing heterocycles like pyrazole or indazole, significantly influence the electronic environment and, consequently, the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.
Experimental Protocol: NMR Spectroscopy
A standardized approach to acquiring high-quality NMR data is crucial for accurate comparison.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution to avoid line broadening.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance sensitivity.
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Tris(1H-benzo[d]triazol-1-yl)methane
A Guide to the Safe and Compliant Disposal of Tris(1H-benzo[d][1][2][3]triazol-1-yl)methane
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-performance chemical reagents but also with the critical knowledge to handle them safely and responsibly throughout their lifecycle. Tris(1H-benzo[d][1][2][3]triazol-1-yl)methane is a valuable reagent in coordination chemistry and materials science, but its proper disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory awareness.
The core principle guiding the disposal of this compound is its classification as a hazardous chemical. This is based on its own identified hazards and its structural relation to benzotriazole, a compound with known environmental persistence and aquatic toxicity.[4][5][6] Therefore, it must not be treated as common laboratory waste.
Part 1: Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the chemical's hazards is essential. The hazard profile for Tris(1H-benzo[d][1][2][3]triazol-1-yl)methane dictates the necessary precautions for its handling and disposal.
Key Hazards:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
-
Environmental Hazard: While specific data for the tris-compound is limited, the parent benzotriazole structure is recognized as toxic to aquatic life with long-lasting effects.[5][6][9] Benzotriazole derivatives are known environmental contaminants that are resistant to degradation.[1][10]
This information necessitates treating the compound and any contaminated materials as hazardous waste.
| Hazard Classification | GHS Pictogram | Hazard Statement | Source |
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant | H302: Harmful if swallowed | [7][8] |
| Skin Irritation | GHS07: Harmful/Irritant | H315: Causes skin irritation | [8] |
| Eye Irritation | GHS07: Harmful/Irritant | H319: Causes serious eye irritation | [8] |
| Specific Target Organ Toxicity | GHS07: Harmful/Irritant | H335: May cause respiratory irritation | [8] |
| Environmental Hazard | GHS09: Hazardous to the Aquatic Environment | Inherited from Benzotriazole | [5][6] |
Part 2: Core Disposal Protocol
The following step-by-step procedure ensures that Tris(1H-benzo[d][1][2][3]triazol-1-yl)methane waste is handled in a manner that is safe, compliant, and environmentally sound.
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct identification.
-
Characterize the Waste: This waste stream includes:
-
Segregate the Waste: This is a critical step to prevent unintended chemical reactions.
Step 2: Containerization and Labeling
Clear and secure containment is non-negotiable.
-
Select an Appropriate Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) that can be securely closed to prevent leaks or spills.
-
Label the Container Clearly: The label must be accurate and comprehensive. Affix a hazardous waste label that includes:
Step 3: On-Site Storage
Store the waste container safely prior to its removal.
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Safe Environment: The storage area should be cool, dry, and well-ventilated.[9][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Keep Closed: Always keep the waste container sealed when not actively adding waste to it.
Step 4: Final Disposal
Final disposal must be handled by professionals.
-
Engage a Licensed Contractor: The ultimate disposal of Tris(1H-benzo[d][1][2][3]triazol-1-yl)methane must be conducted by a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) department will have established procedures and contracts for this service.
-
Regulatory Compliance: This process ensures compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States (specifically 40 CFR Part 261).[11] The waste contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Part 3: Decontamination and Spill Management
Accidents can happen. A clear plan is essential.
Decontamination
-
Equipment: Non-disposable equipment that comes into contact with the chemical should be decontaminated. Rinse with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinse solvent as hazardous liquid waste. Do not allow wash water or solvent rinses to enter drains.[5]
-
Surfaces: Wipe down the work area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.
Spill Response
For a small-scale spill of solid material:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If the material is a fine powder, consider respiratory protection.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the material and spill cleanup debris into the designated hazardous waste container.[6] Avoid creating dust.
-
Decontaminate: Clean the spill area as described in the decontamination section.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management of Tris(1H-benzo[d][1][2][3]triazol-1-yl)methane waste.
Caption: Decision workflow for compliant disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzotriazole (BT) and benzothiazole (BTH) derivatives as emerging marine pollutants in the Pearl River Estuary: Spatiotemporal distribution, environmental fates, and ecological risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. irowater.com [irowater.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane, 95.0%, 1g [scisupplies.eu]
- 9. fishersci.com [fishersci.com]
- 10. Benzotriazole ultraviolet stabilizers in the environment: A review of occurrence, partitioning and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
